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  • Product: methyl isothiourea sulfate
  • CAS: 67877-46-7

Core Science & Biosynthesis

Foundational

S-Methylisothiourea Sulfate: A Deep Dive into its Mechanism of Action as a Nitric Oxide Synthase Inhibitor

This technical guide provides an in-depth exploration of the molecular mechanism of action of S-methylisothiourea sulfate (SMT), a potent inhibitor of nitric oxide synthase (NOS) enzymes. Tailored for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the molecular mechanism of action of S-methylisothiourea sulfate (SMT), a potent inhibitor of nitric oxide synthase (NOS) enzymes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings, elucidates the causality behind its biological effects, and offers practical insights into its experimental application.

Introduction: The Significance of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The enzymatic synthesis of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] While constitutive isoforms (nNOS and eNOS) are crucial for homeostasis, the overexpression of iNOS is implicated in the pathophysiology of various inflammatory and circulatory disorders, such as septic shock and myocardial infarction.[2][3][4] This has driven the development of NOS inhibitors with selectivity for the inducible isoform, aiming to mitigate the detrimental effects of excessive NO production while preserving essential physiological functions. S-methylisothiourea sulfate has emerged as a significant tool in this endeavor.[5][6]

Molecular Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

S-methylisothiourea sulfate exerts its biological effects primarily through the potent and competitive inhibition of nitric oxide synthase.[2][7] This inhibition occurs at the L-arginine binding site of the enzyme, the natural substrate for NO synthesis.[2][7] The effect of SMT on iNOS activity can be reversed by an excess of L-arginine in a concentration-dependent manner, confirming its competitive inhibitory mechanism.[4][7]

Isoform Selectivity

A key characteristic of S-methylisothiourea sulfate is its relative selectivity for the inducible nitric oxide synthase (iNOS) isoform.[2][4] It is reported to be at least 10 to 30 times more potent as an inhibitor of iNOS compared to other known NOS inhibitors like NG-methyl-L-arginine (MeArg).[4][7] While SMT is equipotent with MeArg in inhibiting the endothelial isoform (eNOS) in vitro, its pronounced potency against iNOS makes it a valuable research tool for dissecting the specific roles of iNOS in various disease models.[2][4] Some isothiourea derivatives exhibit little to no isoform selectivity, highlighting the importance of the S-methyl substitution for iNOS preference.[2][8]

The inhibitory activity of S-substituted isothioureas is also influenced by the length of the alkyl side chain, with activity declining sharply as the chain exceeds two carbon atoms.[2] Furthermore, substitution on the nitrogen atoms of SMT substantially reduces its NOS inhibitory potency.[2]

Downstream Signaling Consequences

By inhibiting NOS, particularly iNOS, S-methylisothiourea sulfate effectively reduces the production of nitric oxide. This has significant downstream consequences in pathophysiological states characterized by iNOS upregulation. For instance, in models of septic shock, SMT prevents the elevation of serum NO levels, reverses hypotension, and improves survival.[4][7] In the context of myocardial infarction, SMT has been shown to inhibit myocardial iNOS activity and improve left ventricular performance.[3] Recent studies have also indicated that SMT can alleviate acute lung injury by suppressing inflammation and macrophage infiltration, likely through the reduction of pro-inflammatory cytokines, adhesion molecules, and chemokines in endothelial cells.[9]

The specificity of SMT has been highlighted by studies showing that at concentrations up to 1 mM, it does not inhibit the activity of other enzymes such as xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, or cytochrome P450.[4][7]

Quantitative Data: Inhibitory Potency of S-Methylisothiourea Sulfate

The following table summarizes the reported inhibitory potencies of S-methylisothiourea sulfate against different NOS isoforms.

IsoformCell/SystemParameterValueReference
iNOSImmunostimulated MacrophagesEC506 µM[4][7]
iNOSVascular Smooth Muscle CellsEC502 µM[4][7]
iNOSPurified HumanKi120 nM[10]
eNOSPurified HumanKi200 nM[10]
nNOSPurified HumanKi160 nM[10]

Signaling Pathway and Experimental Workflow Diagrams

S-Methylisothiourea Sulfate Mechanism of Action

SMT_Mechanism cluster_NOS Nitric Oxide Synthase (NOS) L_Arginine L-Arginine NOS_enzyme NOS Enzyme L_Arginine->NOS_enzyme Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_enzyme->NO_Citrulline Catalysis SMT S-Methylisothiourea Sulfate (SMT) SMT->NOS_enzyme Competitive Inhibition NOS_Inhibition_Workflow start Start: Prepare Cell Lysate or Purified NOS incubation Incubate with L-Arginine (and SMT for test group) start->incubation reaction NOS catalyzes conversion of L-Arginine to L-Citrulline + NO incubation->reaction stop_reaction Stop Reaction (e.g., with EDTA buffer) reaction->stop_reaction detection Quantify NO or L-Citrulline (e.g., Griess Assay or Radiometric Assay) stop_reaction->detection analysis Data Analysis: Compare inhibited vs. uninhibited samples detection->analysis end End: Determine Inhibitory Potency analysis->end

Caption: General workflow for measuring NOS inhibition.

Experimental Protocols

In Vitro NOS Inhibition Assay (Griess Assay)

This protocol outlines a colorimetric method to determine NOS activity by measuring nitrite (a stable product of NO).

Materials:

  • Cell lysates or purified NOS enzyme

  • S-methylisothiourea sulfate (SMT)

  • L-Arginine solution

  • NADPH solution

  • Reaction buffer (e.g., Tris-HCl or HEPES)

  • Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of L-arginine, NADPH, and SMT at various concentrations in the reaction buffer.

  • Set up Reactions: In a 96-well plate, add the reaction buffer, NADPH, and L-arginine to each well.

  • Add Inhibitor: Add different concentrations of SMT to the test wells. Add an equivalent volume of buffer to the control wells.

  • Initiate Reaction: Add the cell lysate or purified NOS enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding a reagent that inhibits NOS activity (if not already stopped by the Griess reagent's acidic nature).

  • Nitrite Detection: Add Griess Reagent 1 to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add Griess Reagent 2 to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with the nitrite standard solution. Calculate the percentage of inhibition for each SMT concentration.

Cell-Based iNOS Inhibition Assay in Macrophages

This protocol describes how to assess the inhibitory effect of SMT on iNOS activity in cultured macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • S-methylisothiourea sulfate (SMT)

  • Griess Reagent

  • Cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • iNOS Induction: Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.

  • Treatment with SMT: Simultaneously with induction, treat the cells with various concentrations of SMT. Include a vehicle control (no SMT).

  • Incubation: Incubate the cells for 24 hours to allow for iNOS expression and NO production.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Nitrite Measurement: Determine the nitrite concentration in the supernatant using the Griess Assay as described in Protocol 5.1.

  • Data Analysis: Calculate the EC50 value for SMT by plotting the percentage of inhibition of NO production against the log concentration of SMT.

Conclusion

S-methylisothiourea sulfate is a well-characterized, potent, and relatively selective inhibitor of inducible nitric oxide synthase. Its competitive mechanism of action at the L-arginine binding site provides a clear basis for its biological effects. The ability to attenuate excessive nitric oxide production in inflammatory and ischemic conditions has established SMT as an invaluable tool for preclinical research in a variety of disease models. The experimental protocols provided herein offer a foundation for researchers to investigate the effects of SMT and other potential NOS inhibitors in their own studies.

References

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516. [Link]

  • Wildhirt, S. M., Weismüller, S., Schulze, C., Conrad, N., & Hagl, S. (1996). S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction. Biochemical and biophysical research communications, 227(2), 328–333. [Link]

  • Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. The Journal of pharmacology and experimental therapeutics, 280(1), 496–503. [Link]

  • Szabó, C., Southan, G. J., & Thiemermann, C. (1994). Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase. Proceedings of the National Academy of Sciences of the United States of America, 91(26), 12472–12476. [Link]

  • McGeorge, M., Sherif, M., & Smirk, F. H. (1942). Observations on the properties of S-methyl iso-thiourea sulphate, with particular reference to the circulatory effects. The Journal of physiology, 100(4), 474–483. [Link]

  • McGeorge, M., Sherif, M., & Smirk, F. H. (1942). Observations on the properties of S-methyl iso-thiourea sulphate, with particular reference to the circulatory effects. The Journal of physiology, 100(4), 474–483. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516. [Link]

  • Sharma, A., Kumar, V., & Kumar, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules (Basel, Switzerland), 27(19), 6521. [Link]

  • Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., & Whittle, B. J. (1994). Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. Journal of medicinal chemistry, 37(25), 4445–4453. [Link]

  • Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of biological chemistry, 269(43), 26669–26676. [Link]

  • Sharma, P., & Kumar, A. (2022). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific reports, 12(1), 18456. [Link]

  • Hecker, M., Boese, M., Schini-Kerth, V. B., Mülsch, A., & Busse, R. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric oxide : biology and chemistry, 2(3), 155–164. [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837, 837a–837d. [Link]

  • Li, Y., Wang, Y., Liu, Y., Xie, L., & Liu, Y. (2024). iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration. International immunopharmacology, 126, 111097. [Link]

  • Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & pharmaceutical bulletin, 59(12), 1458–1466. [Link]

  • PubChem. S-methyl isothiourea hemisulfate. [Link]

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  • Chemsrc. S-Methylisothiourea sulfate. [Link]

  • CP Lab Safety. S-Methylisothiourea Sulfate, 25g, Each. [Link]

  • DiPiro, J. T., Yee, G. C., Posey, L. M., Haines, S. T., Nolin, T. D., & Ellingrod, V. (Eds.). (2020). Pharmacotherapy: A Pathophysiologic Approach (11th ed.). McGraw-Hill Education. [Link]

  • de Oliveira, A. M., de Souza, G. R., de Oliveira, A. C. A. X., da Silva, A. C. R., de Lacerda, A. P. M., da Silva, D. L., ... & de Menezes, I. R. A. (2022). Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches. Journal of thrombosis and thrombolysis, 54(3), 512–522. [Link]

Sources

Exploratory

A Technical Guide to S-Methylisothiourea Sulfate: A Potent and Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

This guide provides an in-depth technical overview of S-Methylisothiourea (SMT) sulfate, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It is intended for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of S-Methylisothiourea (SMT) sulfate, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It is intended for researchers, scientists, and drug development professionals investigating the roles of iNOS in pathophysiology and exploring therapeutic strategies targeting this enzyme. We will delve into the biochemical properties of SMT, its mechanism of action, preclinical evidence, and detailed protocols for its application in experimental settings.

The Critical Role of Inducible Nitric Oxide Synthase (iNOS) in Disease

Nitric oxide (NO) is a crucial signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS).[1][2] There are three primary isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][3] While nNOS and eNOS are constitutively expressed and produce small, transient amounts of NO for physiological processes like neurotransmission and vasodilation, iNOS operates under different principles.[4][5]

The iNOS gene is typically silent in resting cells but is rapidly transcribed in response to immunological and inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines (e.g., TNF-α, IFN-γ).[5][6] Once expressed, iNOS produces large, sustained amounts of NO for hours or even days.[6] This high-output NO production is a key component of the innate immune response, contributing to host defense against pathogens.[1][3]

However, the prolonged and excessive production of NO by iNOS is a double-edged sword. It is implicated in the pathophysiology of numerous diseases, including:

  • Inflammatory and Autoimmune Diseases: High levels of NO contribute to tissue damage in conditions like rheumatoid arthritis and inflammatory bowel disease.[1][7][8][9]

  • Sepsis and Septic Shock: Overproduction of NO leads to severe vasodilation, profound hypotension, and organ damage characteristic of septic shock.[9][10][11]

  • Neurodegenerative Disorders: iNOS-derived NO can be neurotoxic, contributing to neuronal damage in diseases like Alzheimer's and Parkinson's.[4][9]

  • Cancer: iNOS activity within the tumor microenvironment can promote tumor growth, angiogenesis, and metastasis.[4][9][10]

This central role in disease makes iNOS a compelling target for therapeutic intervention. Selective inhibition of iNOS offers the potential to mitigate pathological damage while preserving the essential physiological functions of eNOS and nNOS.[4][8]

S-Methylisothiourea (SMT) Sulfate: Profile of a Selective iNOS Inhibitor

S-Methylisothiourea sulfate, often abbreviated as SMT, has emerged as a valuable tool in nitric oxide research due to its potency and relative selectivity for the iNOS isoform.

Chemical and Physical Properties

SMT is the sulfate salt of S-methylisothiourea. Its key identifiers and properties are summarized below.

PropertyValueReferences
Chemical Name Bis(S-methylisothiouronium) sulfate[12]
Synonyms SMT, S-Methyl-ITU, 2-Methyl-2-thiopseudourea hemisulfate salt[13]
CAS Number 867-44-7[13][14]
Molecular Formula C4H14N4O4S3[12][15]
Molecular Weight 278.37 g/mol [12][13][15]
Appearance White to off-white crystalline solid[15][16]
Melting Point ~235-244 °C (with decomposition)[15][17]
Solubility Soluble in hot water; insoluble in alcohol[15][18]

SMT is typically synthesized through the methylation of thiourea with dimethyl sulfate.[15][18][19]

Mechanism of Action: Competitive Inhibition

SMT functions as a highly potent, competitive inhibitor of iNOS.[20][21][22] Its mechanism is centered on the enzyme's active site where the natural substrate, L-arginine, binds.

  • Structural Mimicry: The isothiourea group of SMT mimics the guanidino group of L-arginine.

  • Competitive Binding: SMT directly competes with L-arginine for binding to the catalytic site of the iNOS enzyme.[21][22]

  • Reversible Inhibition: The inhibitory effect of SMT can be overcome by increasing the concentration of L-arginine, confirming its competitive and reversible nature.[21][22]

This targeted action prevents the five-electron oxidation of L-arginine, thereby blocking the production of nitric oxide and the co-product, L-citrulline.

cluster_0 iNOS Catalytic Cycle cluster_1 Inhibition by SMT L-Arginine L-Arginine iNOS iNOS L-Arginine->iNOS Binds to Active Site NO + L-Citrulline NO + L-Citrulline iNOS->NO + L-Citrulline Catalyzes Conversion SMT S-Methylisothiourea (SMT) iNOS_inhibited iNOS SMT->iNOS_inhibited Competitively Binds to Active Site Blocked iNOS_inhibited->Blocked Blocks Catalysis

Mechanism of SMT as a competitive iNOS inhibitor.
Selectivity and Potency

A key advantage of SMT is its selectivity for iNOS over the constitutive isoforms. It is significantly more potent as an inhibitor of iNOS compared to other common inhibitors like NG-methyl-L-arginine (MeArg).[22] In immunostimulated macrophages and vascular smooth muscle cells, SMT exhibits EC50 values in the low micromolar range (2-6 µM), making it 10- to 30-fold more potent than MeArg.[22] While it can inhibit eNOS, it is roughly equipotent with MeArg for this isoform, giving it a favorable selectivity window for iNOS.[21][22]

InhibitorTarget Cell TypeiNOS Inhibition EC50Reference
S-Methylisothiourea (SMT) Immunostimulated Macrophages~6 µM[22]
S-Methylisothiourea (SMT) Vascular Smooth Muscle Cells~2 µM[22]
S-Ethylisothiourea (EITU) LPS-activated RAW 264.7 cells~10 µM[23]

Preclinical Efficacy in Disease Models

The utility of SMT has been demonstrated across a range of preclinical in vitro and in vivo models, validating its therapeutic potential.

  • Sepsis and Inflammation: In animal models of septic shock induced by LPS, therapeutic administration of SMT attenuates organ injury (liver, kidney), prevents hypocalcemia, and improves survival rates.[20][22] In smoke inhalation-induced acute lung injury, SMT was shown to reduce pulmonary edema and inflammation by inhibiting the production of pro-inflammatory cytokines and suppressing macrophage infiltration.[24]

  • Cardiovascular Disease: Following an acute myocardial infarction in rabbits, treatment with SMT significantly inhibited the increase in myocardial iNOS activity.[25] This inhibition led to improved left ventricular performance, suggesting that modulating iNOS activity is beneficial in post-infarction cardiac dysfunction.[25]

  • Ischemic Injury: In a rat model of cerebral ischemia-reperfusion injury, SMT administration reduced the infarct volume, improved neurological scores, and decreased neuronal apoptosis.[26] The protective mechanism was linked to the inhibition of iNOS and the preservation of pro-survival p-AKT signaling.[26]

Experimental Protocols for Researchers

To ensure robust and reproducible results, validated protocols are essential. The following are detailed, self-validating workflows for assessing the activity of SMT.

Protocol 1: In Vitro iNOS Inhibition in Cultured Macrophages

This protocol details how to measure the inhibitory effect of SMT on iNOS activity in a cell-based assay using the Griess reagent to quantify nitrite, a stable breakdown product of NO.

Workflow: In Vitro iNOS Inhibition Assay A 1. Seed RAW 264.7 Macrophages in 96-well plate B 2. Incubate 24h (allow cells to adhere) A->B C 3. Pre-treat with SMT (various concentrations) for 1h B->C D 4. Induce iNOS with LPS/IFN-γ C->D E 5. Incubate for 24h D->E F 6. Collect Supernatant E->F G 7. Perform Griess Assay (Measure Nitrite) F->G H 8. Read Absorbance at 540 nm G->H I 9. Calculate % Inhibition & IC50 H->I

Experimental workflow for cell-based iNOS inhibition.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[27]

  • Preparation of SMT:

    • Prepare a stock solution of S-Methylisothiourea sulfate (e.g., 100 mM in sterile water or PBS).

    • Perform serial dilutions in culture medium to achieve final treatment concentrations ranging from 0.1 µM to 100 µM.

  • Treatment and Induction:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of medium containing the desired SMT concentrations to the appropriate wells. Include a "vehicle control" (medium only) and a "positive control" (no SMT).

    • Pre-incubate the cells with SMT for 1 hour.

    • Induce iNOS expression by adding an equal volume of medium containing inducing agents (e.g., final concentration of 1 µg/mL LPS and 10 ng/mL IFN-γ).[17] A "negative control" well should receive neither SMT nor inducing agents.

  • Nitrite Measurement (Griess Assay):

    • Incubate the plate for 24 hours at 37°C.

    • After incubation, transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare a nitrite standard curve (e.g., 0-100 µM sodium nitrite).

    • Add 50 µL of Griess Reagent 1 (e.g., sulfanilamide solution) to all wells and incubate for 5-10 minutes, protected from light.[28]

    • Add 50 µL of Griess Reagent 2 (e.g., NED solution) and incubate for another 5-10 minutes. A purple color will develop.[28]

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percent inhibition for each SMT concentration relative to the induced positive control.

    • Plot the percent inhibition against the log of SMT concentration to calculate the IC50 value.

Protocol 2: Measuring NOS Activity in Tissue Homogenates

This protocol describes the measurement of total NOS activity from tissue samples using a commercially available kit that measures the conversion of L-arginine to L-citrulline.

Workflow: Tissue NOS Activity Assay A 1. Harvest Tissue (from control vs. SMT-treated animals) B 2. Homogenize in Assay Buffer on ice A->B C 3. Centrifuge to Clarify (10,000 x g) B->C D 4. Collect Supernatant (Lysate) C->D E 5. Determine Protein Concentration (BCA Assay) D->E F 6. Perform NOS Activity Assay (e.g., colorimetric or L-citrulline assay) D->F G 7. Incubate with Substrate/Cofactors F->G H 8. Measure Signal (Absorbance or Radioactivity) G->H I 9. Normalize Activity to Protein Content H->I

Experimental workflow for tissue-based NOS activity.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Harvest tissues from control and SMT-treated animals and immediately snap-freeze in liquid nitrogen or place in ice-cold buffer.

    • Weigh approximately 50-100 mg of tissue.

    • Add 200-500 µL of cold NOS Assay Buffer containing protease inhibitors.

    • Homogenize the tissue on ice using a Dounce or mechanical homogenizer.

  • Lysate Preparation:

    • Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant (clarified lysate) to a pre-chilled tube.

    • Determine the total protein concentration of the lysate using a standard method like the BCA assay.

  • NOS Activity Assay (Example using a Colorimetric Kit):

    • Follow the manufacturer's instructions for the specific NOS activity assay kit.[29]

    • Typically, this involves adding a specific amount of protein (e.g., 200-400 µg) to wells of a 96-well plate.

    • Adjust the volume with NOS Assay Buffer.

    • Prepare a reaction mixture containing the necessary substrate (L-arginine) and cofactors (NADPH, FAD, etc.).

    • Add the reaction mixture to the wells to start the reaction.

    • Incubate for a specified time (e.g., 1-3 hours) at 37°C.

  • Detection and Analysis:

    • Stop the reaction and proceed with the detection steps as outlined in the kit protocol (e.g., conversion of nitrate to nitrite followed by Griess reaction).[28]

    • Read the absorbance at the appropriate wavelength.

    • Calculate the NOS activity based on a standard curve and normalize the results to the amount of protein used (e.g., in pmol/min/mg protein).

Conclusion and Future Perspectives

S-Methylisothiourea sulfate is a well-characterized, potent, and selective inhibitor of iNOS. Its robust performance in a wide array of preclinical models validates its use as an indispensable research tool for elucidating the role of iNOS in health and disease. The detailed protocols provided in this guide offer a framework for researchers to reliably investigate its effects in both cellular and tissue systems.

While SMT has proven invaluable for preclinical research, the development of next-generation inhibitors with even greater selectivity and improved pharmacokinetic profiles remains an active area of investigation.[30] Future studies will likely continue to leverage SMT to explore new disease contexts for iNOS inhibition and to serve as a benchmark against which novel therapeutic candidates are measured.

References

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  • Kleinert, H., Pautz, A., Linker, K., & Schwarz, P. M. (2004). Inducible nitric oxide synthase in human diseases. Biochemical Society Transactions, 32(Pt 6), 1008-1010.
  • Yang, S., Zhang, L., & Sun, E. (2018). Regulation of iNOS on Immune Cells and Its Role in Diseases. International Journal of Molecular Sciences, 19(12), 3823.
  • What are NOS inhibitors and how do they work?.
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  • Li, Y., et al. (2024). iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration.
  • Wildhirt, S. M., et al. (1996). S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction.
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  • The Effects of Inducible Nitric Oxide Synthase Blockers on Survival and Organ Injury in a Murine Caecal Ligation and Puncture Model of Septic Shock. Hacettepe University.
  • Bis(S-methylisothiouronium)
  • Hecker, M., et al. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric Oxide, 2(3), 155-164.
  • S-Methylisothiourea sulfate | CAS 867-44-7. Santa Cruz Biotechnology.
  • Norman, B. H., et al. (1995). In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 38(22), 4690-4698.
  • NOS Activity Assay Kit. Cayman Chemical.
  • S-Methylisothiourea 98 867-44-7. Sigma-Aldrich.
  • Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research.
  • Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084). Abcam.
  • A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies.
  • S-Methylisothiourea Sulfate | 867-44-7. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Cell Culture Protocols. Thermo Fisher Scientific - US.
  • Nitric oxide synthase. Wikipedia.
  • Protocols for Cell culture techniques. Abcam.
  • Treating Cells for Experimental Analysis — Best Practices & Tips. YouTube. (2025, July 24).

Sources

Foundational

Technical Guide: Chemical Properties & Applications of S-Methylisothiourea Sulfate

Part 1: Executive Summary & Chemical Identity S-Methylisothiourea sulfate (SMT) is a bis-isothiouronium salt derived from the methylation of thiourea. In the research landscape, it occupies a dual utility profile: Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

S-Methylisothiourea sulfate (SMT) is a bis-isothiouronium salt derived from the methylation of thiourea. In the research landscape, it occupies a dual utility profile:

  • Synthetic Chemistry: It serves as a robust, shelf-stable electrophile for converting primary and secondary amines into guanidines.

  • Pharmacology: It acts as a potent, competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS), widely used to model septic shock and inflammatory pathways.

Unlike its iodide or chloride counterparts, the sulfate salt is preferred for its non-hygroscopic nature (relative to halides) and lack of nucleophilic counter-ion interference during synthesis.

Physicochemical Profile[1][2][3][4]
PropertyValueContext
Formula

Bis-salt stoichiometry is standard.
Molecular Weight 278.37 g/mol Calculation based on the sulfate salt.
Melting Point 235–240 °C (dec)Decomposes with evolution of methyl mercaptan.
Solubility High in

; Low in EtOH
Insoluble in non-polar organics (DCM, Hexane).
pKa ~9.8 (conjugate acid)Highly basic; exists as a cation at physiological pH.
Appearance White crystalline solidYellowing indicates hydrolysis/decomposition.

Part 2: Synthetic Utility (Guanidinylation)[5]

The Mechanism of Action

SMT acts as a "masked" carbodiimide equivalent. The thiomethyl group (-SMe) is an excellent leaving group when the central carbon is attacked by a nucleophile. The sulfate counter-ion is critical here; unlike iodide, it does not act as a nucleophile, preventing reverse reactions or side-product formation.

Diagram 1: Guanidinylation Mechanism The following diagram illustrates the nucleophilic attack of a primary amine on SMT, proceeding through a tetrahedral intermediate to release methyl mercaptan.

Guanidinylation SMT S-Methylisothiourea (Electrophile) Inter Tetrahedral Intermediate SMT->Inter Amine Primary Amine (R-NH2) Amine->Inter Nucleophilic Attack Guanidine Substituted Guanidine Inter->Guanidine Elimination MeSH Methyl Mercaptan (Leaving Group) Inter->MeSH Side Product

Caption: Kinetic pathway of amine-to-guanidine conversion using SMT. Note the release of MeSH (methanethiol).

Standard Operating Procedure (SOP): Guanidine Synthesis

Field Insight: Many protocols suggest refluxing in ethanol. However, SMT has poor solubility in ethanol. A biphasic or aqueous-alcoholic melt provides higher conversion rates.

Reagents:

  • Substrate Amine (1.0 equiv)

  • S-Methylisothiourea Sulfate (0.55 equiv - Note: 0.5 equiv per amine, slight excess recommended)

  • Base: NaOH or

    
     (Dependent on substrate pKa)
    
  • Solvent: 50% Aqueous Ethanol

Step-by-Step Protocol:

  • Dissolution: Dissolve the amine in minimal 50% EtOH/H2O.

  • Addition: Add SMT. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of NaOH to liberate the free base.

  • The "Stench" Trap (Critical): Connect the reflux condenser outlet to a trap containing 10% Sodium Hypochlorite (Bleach) .

    • Why? The reaction releases Methyl Mercaptan (MeSH), a toxic gas with a rotten cabbage odor. Bleach oxidizes MeSH to odorless sulfonate derivatives immediately.

  • Reflux: Heat to 80°C for 3–6 hours. Monitor via TLC (SMT stays at baseline; Guanidines are polar but distinct).

  • Workup:

    • Acidify to pH 3 to protonate the guanidine.

    • Extract non-basic impurities with Ethyl Acetate (discard organic layer).

    • Basify aqueous layer to pH 12.

    • Extract product into n-Butanol or DCM (substrate dependent).

Part 3: Pharmacological Utility (iNOS Inhibition)[6]

Mechanism of Inhibition

SMT is a structural analogue of L-Arginine. It binds competitively to the active site of Nitric Oxide Synthase (NOS).

  • Selectivity Profile: SMT is approximately 10–30 fold more selective for iNOS (inducible) over eNOS (endothelial).

  • Physiological Impact: By inhibiting iNOS, SMT reduces the massive NO overproduction seen in septic shock, without completely shutting down the homeostatic vasodilation maintained by eNOS (though high doses will cause vasoconstriction).

Diagram 2: Competitive Inhibition Pathway Visualizing the competition between L-Arginine and SMT at the heme pocket.

iNOS_Inhibition LArg L-Arginine (Substrate) iNOS iNOS Heme Pocket (Active Site) LArg->iNOS Native Binding SMT S-Methylisothiourea (Inhibitor) SMT->iNOS Competitive Blockade (Ki ~ 10-100 nM) NO Nitric Oxide (NO) SMT->NO Prevents Formation iNOS->NO Catalysis Inflam Inflammatory Cascade NO->Inflam Pathophysiology

Caption: SMT outcompetes L-Arginine at the iNOS active site, halting the downstream inflammatory cascade.

In Vivo Considerations
  • Dosing: Typical rodent doses range from 1 to 10 mg/kg (i.p.) .

  • Half-life: Short (< 1 hour). SMT is rapidly metabolized, often requiring continuous infusion for sustained effects in septic shock models.

  • Limitations: While selective, it is not perfectly selective. At high doses, eNOS inhibition leads to hypertension. For absolute selectivity, highly specific dimerization inhibitors (like 1400W) are sometimes preferred, though SMT remains the "gold standard" comparator.

Part 4: Safety & Handling (E-E-A-T)

1. Stability & Storage:

  • SMT sulfate is hygroscopic. Store in a desiccator at room temperature.

  • Self-Validation: If the white crystals turn yellow or smell strongly of sulfur before opening, hydrolysis has occurred. Discard.

2. Toxicology:

  • Acute Toxicity: Harmful if swallowed.

  • Metabolic Byproducts: In vivo metabolism may release methanethiol, contributing to toxicity at high bolus doses.

3. Disposal:

  • Do not pour down the drain. The sulfate salt is stable, but contact with drain acids/bases can release MeSH. Quench with bleach before disposal.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 13347, Bis(S-methylisothiouronium) sulfate. Retrieved from [Link]

  • Synthetic Methodology (Guanidinylation)

    • Rasmussen, C. R., et al. (1988). Improved procedures for the preparation of guanidines. Synthesis. (Classic reference for S-methylisothiourea utility).
    • Organic Syntheses. (1943). S-Methylisothiourea Sulfate Preparation. Org. Syn. Coll. Vol. 2, p. 411. Retrieved from [Link]

  • Pharmacology (iNOS Inhibition)

    • Szabó, C., et al. (1994). Selectivity of S-methylisothiourea sulfate for inducible nitric oxide synthase. European Journal of Pharmacology. Retrieved from [Link]

    • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. (Definitive review on SMT selectivity vs. L-NAME).

Sources

Exploratory

A Senior Application Scientist's Guide to S-methylisothiourea sulfate (CAS 867-44-7): Mechanism, Application, and Best Practices

Abstract S-methylisothiourea sulfate (SMT), identified by CAS number 867-44-7, is a pivotal tool in biomedical research, primarily recognized for its potent and selective inhibition of inducible nitric oxide synthase (iN...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

S-methylisothiourea sulfate (SMT), identified by CAS number 867-44-7, is a pivotal tool in biomedical research, primarily recognized for its potent and selective inhibition of inducible nitric oxide synthase (iNOS). Unlike non-selective NOS inhibitors that impact crucial homeostatic functions, SMT's relative selectivity for iNOS allows for the targeted investigation of pathological processes driven by excessive nitric oxide (NO) production, such as in inflammation, septic shock, and ischemia-reperfusion injury. This guide provides an in-depth examination of SMT's chemical properties, synthesis, mechanism of action, and practical applications. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective and reliable use in a laboratory setting.

Core Compound Identity and Physicochemical Properties

S-methylisothiourea sulfate is the sulfate salt of S-methylisothiourea. It is typically supplied as a white to off-white crystalline solid. The compound is a hemisulfate salt, meaning two molecules of S-methylisothiourea associate with one molecule of sulfuric acid.[1][2] This salt form enhances its stability and handling characteristics compared to the free base, which cannot be isolated.[3]

PropertyValueSource(s)
CAS Number 867-44-7[4]
Molecular Formula C4H12N4S2·H2SO4[4]
Molecular Weight 278.36 g/mol [1][4]
Appearance White to almost white powder or crystals
Melting Point 240-241 °C (with decomposition)[5]
Solubility Soluble in hot water, insoluble in alcohol.[3] Soluble in PBS (pH 7.2) at ~14 mg/mL.[6]
Purity Typically >98.0%[7]
Storage Room temperature, in a cool, dark place. Keep sealed and away from moisture.

Synthesis Pathway: From Thiourea to SMT

The most established and widely referenced synthesis of S-methylisothiourea sulfate involves the direct methylation of thiourea using dimethyl sulfate.[3][8] This method is valued for its efficiency and straightforward execution.

The diagram below outlines the key stages of this synthesis protocol, which has been adapted from the robust procedures published in Organic Syntheses.[8]

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Workup & Purification Thiourea Thiourea (2 moles) Mixing Mix reactants in round-bottom flask Thiourea->Mixing MethylSulfate Dimethyl Sulfate (1.1 moles) MethylSulfate->Mixing Water Water (Solvent) Water->Mixing SpontaneousReaction Spontaneous exothermic reaction begins. Occasional cooling may be required. Mixing->SpontaneousReaction Initiate gently with heat if needed Reflux Reflux for 1 hour to drive methylation to completion. SpontaneousReaction->Reflux After initial vigor subsides Crystallization Crystallization occurs during reflux. Reflux->Crystallization Cooling Cool reaction mixture Crystallization->Cooling AlcoholAddition Add 95% Ethanol Cooling->AlcoholAddition Filtration Filter with suction AlcoholAddition->Filtration Washing Wash residue with 95% Ethanol Filtration->Washing Drying Air dry the final product Washing->Drying Product S-methylisothiourea sulfate Drying->Product

Caption: Workflow for the synthesis of S-methylisothiourea sulfate.

Experimental Protocol: Synthesis

This protocol is based on the procedure by Shildneck and Windus.[8]

  • Preparation: In a 2-liter round-bottomed flask, mix 152 g (2 moles) of finely divided thiourea with 70 cc of water.

  • Methylation: To this mixture, add 138 g (1.1 moles) of technical-grade dimethyl sulfate. Immediately attach a reflux condenser.

  • Reaction Control: The reaction proceeds spontaneously and is exothermic. If it becomes too rapid, occasional cooling with an ice water bath may be necessary. Conversely, if the reaction ceases, gentle heating may be required to restart it.[8] The initial vigorous reaction indicates that half the thiourea has been methylated.

  • Completion: Once the initial spontaneous reaction subsides, heat the mixture to reflux for one hour. This step is critical to ensure the completion of the methylation process.[8] Crystallization of the product will occur during this time.

  • Isolation: Allow the mixture to cool to room temperature. Add 200 cc of 95% ethyl alcohol to the flask and filter the contents with suction.

  • Purification: Wash the collected crystalline residue twice with 100-cc portions of 95% alcohol.

  • Drying: Allow the final product to dry in the air. The expected yield is 220–233 g (79–84%).[8]

Mechanism of Action: Selective Inhibition of iNOS

Nitric oxide (NO) is a critical signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[9] There are three main isoforms:

  • nNOS (neuronal NOS): Involved in neurotransmission.

  • eNOS (endothelial NOS): Regulates vascular tone and blood pressure.

  • iNOS (inducible NOS): Expressed in response to inflammatory stimuli (like bacterial lipopolysaccharide, LPS) and produces large, sustained amounts of NO that contribute to cytotoxicity and inflammation.[10]

S-methylisothiourea sulfate's primary pharmacological action is the potent and competitive inhibition of iNOS.[11][12] It acts as a substrate analog, competing with L-arginine for the binding site on the enzyme, thereby preventing the synthesis of NO.[10][11]

G cluster_pathway iNOS-Mediated NO Production cluster_inhibition Inhibition by SMT L_Arginine L-Arginine (Substrate) iNOS iNOS Enzyme L_Arginine->iNOS Binds to active site NO_Citrulline NO + L-Citrulline (Products) iNOS->NO_Citrulline Catalyzes conversion Inflammatory_Response Pathological Inflammatory Response NO_Citrulline->Inflammatory_Response Contributes to SMT S-methylisothiourea (SMT) SMT->iNOS Competitively inhibits L-Arginine binding Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->iNOS Induces expression

Caption: Mechanism of S-methylisothiourea sulfate as a competitive iNOS inhibitor.

The selectivity of SMT is its key advantage. While it can inhibit all NOS isoforms at high concentrations, it is significantly more potent against iNOS. This allows researchers to dissect the specific contributions of iNOS in disease models without the confounding effects of inhibiting eNOS, which would cause significant hemodynamic changes like increased blood pressure.[10][13]

Pharmacological Profile and Research Applications

SMT has been instrumental in defining the role of iNOS in various pathophysiological conditions. Its efficacy has been demonstrated in numerous preclinical models.

Inhibitory Potency

SMT is reported to be 10 to 30 times more potent as an iNOS inhibitor than other commonly used inhibitors like NG-methyl-L-arginine (MeArg).[11][14] Its inhibitory effect can be reversed by the addition of excess L-arginine, confirming its competitive mechanism.[11]

NOS IsoformPotency MetricValueOrganism/SystemSource(s)
iNOS EC₅₀2 µMVascular Smooth Muscle Cells[11][14]
iNOS EC₅₀6 µMCultured Macrophages[11][14]
iNOS Kᵢ120 nMPurified Human Enzyme[6]
eNOS Kᵢ200 nMPurified Human Enzyme[6]
nNOS Kᵢ160 nMPurified Human Enzyme[6]
Key Research Applications
  • Sepsis and Circulatory Shock: In models of endotoxemia induced by LPS, therapeutic administration of SMT attenuates organ injury, reduces levels of inflammatory markers, and improves survival rates.[11][12]

  • Myocardial Infarction: Studies have shown that the induction of iNOS contributes to left ventricular dysfunction following a myocardial infarction. Treatment with SMT was found to inhibit iNOS activity and significantly improve left ventricular performance.[15]

  • Inflammation: As a selective iNOS inhibitor, SMT is a valuable tool for studying inflammatory pathways where NO is a key mediator.[10]

  • Organic Synthesis Intermediate: Beyond its biological applications, SMT serves as an intermediate in the synthesis of various pharmaceutical and agricultural compounds, including fungicides and antihypertensive drugs.[3] It is also used as a surrogate for generating methyl mercaptan (MeSH) in certain organic reactions.[16]

Experimental Protocol: iNOS Inhibition in Cell Culture

This protocol provides a framework for assessing the efficacy of SMT in inhibiting NO production in a cell-based assay using murine macrophages (e.g., J774.2 or RAW 264.7). The endpoint is the measurement of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Cell Plating: Seed macrophages in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • SMT Preparation: Crucially, SMT can be unstable in solution and should be reconstituted just prior to use. [14] Prepare a concentrated stock solution (e.g., 100 mM) in sterile PBS. Further dilute this stock in culture medium to create working concentrations (e.g., for a final concentration range of 1 µM to 100 µM).

  • Pre-treatment: Remove the old medium from the cells. Add 50 µL of medium containing the desired concentration of SMT to each well. Incubate for 1-2 hours. This pre-incubation allows SMT to enter the cells before iNOS induction.

  • iNOS Induction: Add 50 µL of medium containing an iNOS-inducing agent, typically LPS (e.g., at a final concentration of 1 µg/mL) and Interferon-gamma (IFN-γ, e.g., at 10 ng/mL), to each well. Include control wells with cells only, cells + LPS/IFN-γ (no SMT), and SMT alone (no LPS/IFN-γ).

  • Incubation: Incubate the plate for 18-24 hours to allow for iNOS expression and NO production.

  • Nitrite Measurement (Griess Assay):

    • Prepare a nitrite standard curve using sodium nitrite (e.g., 0-100 µM).

    • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes. A pink/magenta color will develop.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve. The reduction in nitrite concentration in SMT-treated, LPS-stimulated wells compared to LPS-stimulated controls indicates the inhibitory activity of SMT.

Analytical Methods for Quality Control

Ensuring the purity and identity of SMT is critical for reproducible experimental results. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often showing results greater than 99%.[17]

  • Nuclear Magnetic Resonance (NMR): Confirms the chemical structure of the molecule is consistent with S-methylisothiourea sulfate.[17]

  • Nonaqueous Titration: A method used to determine the purity of the salt.

Safety, Handling, and Storage

As a laboratory chemical, S-methylisothiourea sulfate requires careful handling.

  • Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard statement H302).[18]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[19]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place to maintain stability.

  • Solution Stability: As noted, SMT is unstable in aqueous solutions. For experimental use, solutions should always be prepared fresh immediately before application.[14]

Conclusion

S-methylisothiourea sulfate is an indispensable pharmacological tool for investigating the complex role of inducible nitric oxide synthase in health and disease. Its high potency and relative selectivity for iNOS over the constitutive isoforms provide a significant advantage for targeted research in inflammation, cardiovascular disease, and immunology. By understanding its chemical properties, mechanism of action, and proper experimental handling as outlined in this guide, researchers can effectively leverage SMT to generate reliable and insightful data, ultimately advancing our understanding of iNOS-mediated pathophysiology and paving the way for new therapeutic strategies.

References

  • Santa Cruz Biotechnology. (n.d.). S-Methylisothiourea sulfate.
  • Shildneck, P. R., & Windus, W. (n.d.). s-methyl isothiourea sulfate. Organic Syntheses Procedure.
  • Selleck Chemicals. (n.d.). (S)-Methylisothiourea sulfate.
  • ChemicalBook. (2023). S-Methylisothiourea sulfate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13347, Bis(S-methylisothiouronium) sulfate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). S-Methylisothiourea Sulfate.
  • ChemicalBook. (2024). S-Methylisothiourea sulfate - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). S-Methylisothiourea 98.
  • Moore, P. K., et al. (1995). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. British Journal of Pharmacology.
  • Wildhirt, S. M., et al. (1996). S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction.
  • Sigma-Aldrich. (n.d.). S-Methylisothiourea (sulfate).
  • Szabó, C., et al. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology.
  • MilliporeSigma. (n.d.). S-Methylisothiourea, Sulfate CAS 867-44-7.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6604939, S-methyl isothiourea hemisulfate.
  • Lab Pro Inc. (n.d.). S-Methylisothiourea Sulfate, 500G.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: S-Methylisothiourea Sulfate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: S-Methylisothiouronium sulfate.
  • Google Patents. (n.d.). CN103467349B - Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate.
  • Ambeed. (n.d.). S-Methylisothiourea sulfate | iNOS Inhibitor.
  • Kumar, A., et al. (2021). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports.
  • R&D Systems. (n.d.). (S)-Methylisothiourea sulfate | iNOS Inhibitors: Tocris Bioscience.
  • Google Patents. (n.d.). CN102633701A - Synthesis method of S-methyl isothiourea salt.
  • Cayman Chemical. (n.d.). S-methyl Isothiourea (hemisulfate).
  • Fisher Scientific. (n.d.). Selleck Chemical LLC (S)-Methylisothiourea sulfate 25mg.
  • Clinics of Oncology. (n.d.). (S)-Methylisothiourea sulfate [CAS: 867-44-7].
  • Selleck Chemicals. (n.d.). (S)-Methylisothiourea sulfate | Certificate of Analysis.
  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). 867-44-7・S-Methylisothiourea Sulfate.
  • Sigma-Aldrich. (n.d.). S-Methylisothiourea 98 Biochem/physiol Actions.
  • Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry.
  • Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal.

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Foundational

S-Methylisothiourea Sulfate: The Prototypical iNOS Inhibitor

From Industrial Reagent to Critical Pharmacological Probe Executive Summary S-Methylisothiourea sulfate (SMT) represents a classic case of "drug repurposing" before the term existed. Originally synthesized in the late 19...

Author: BenchChem Technical Support Team. Date: February 2026

From Industrial Reagent to Critical Pharmacological Probe

Executive Summary

S-Methylisothiourea sulfate (SMT) represents a classic case of "drug repurposing" before the term existed. Originally synthesized in the late 19th century as a chemical intermediate for guanidines and heterocycles, it remained biologically obscure until the 1990s. The discovery of the Nitric Oxide (NO) signaling pathway propelled SMT into the spotlight as a potent, competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS).

This technical guide details the history, chemical genesis, pharmacological mechanism, and experimental utility of SMT. It serves as a foundational reference for researchers utilizing SMT to dissect the role of NO in septic shock, inflammation, and vascular biology.

Part 1: Chemical Genesis & Early History

Before its biological utility was known, SMT was a workhorse reagent in organic synthesis.

1.1 The Industrial Era (1930s - 1980s)

The primary utility of SMT was as a methylating agent and a precursor to guanidine derivatives. The seminal protocol for its synthesis was solidified in Organic Syntheses (1932), providing a robust method still used today.

Key Chemical Transformation: The synthesis relies on the S-methylation of thiourea.[1] Unlike N-methylation, S-methylation is thermodynamically favored due to the nucleophilicity of the sulfur atom in the thiourea structure.

DOT Diagram 1: Chemical Synthesis Pathway

SMT_Synthesis Thiourea Thiourea (H2N-CS-NH2) Intermed Reaction Complex (Exothermic) Thiourea->Intermed + H2O / Reflux MeSulfate Dimethyl Sulfate ((CH3)2SO4) MeSulfate->Intermed SMT S-Methylisothiourea Sulfate (Crystalline) Intermed->SMT Crystallization Yield ~80% Note1 Mechanism: Nucleophilic attack of Sulfur on Methyl group Intermed->Note1

Caption: The industrial synthesis of SMT involves the S-methylation of thiourea using dimethyl sulfate under reflux conditions.

Part 2: The Nitric Oxide Revolution (1990s)

The 1990s marked the "Nitric Oxide Boom," culminating in the 1998 Nobel Prize in Physiology or Medicine. As researchers scrambled to identify isoforms of Nitric Oxide Synthase (NOS), the need for selective inhibitors became paramount.

2.1 The Pivotal Discovery (1994)

The watershed moment for SMT occurred with the publication by Szabó, Southan, and Thiemermann in Proceedings of the National Academy of Sciences (PNAS) [1].

  • The Problem: Early inhibitors like L-NMMA (NG-monomethyl-L-arginine) were non-selective. They inhibited endothelial NOS (eNOS) alongside iNOS, causing dangerous hypertension by blocking basal vasodilation.

  • The SMT Solution: Szabó et al. demonstrated that SMT was 10–30 times more potent against iNOS (induced in macrophages) than eNOS (in endothelial cells).

2.2 The "Selectivity Window"

SMT became the "gold standard" tool compound for distinguishing between the pathological overproduction of NO (iNOS-driven sepsis) and physiological NO signaling (eNOS/nNOS).

Table 1: Comparative Potency of NOS Inhibitors (


 values in 

)
InhibitoriNOS (J774 Macrophages)eNOS (Endothelial Cells)Selectivity Ratio (eNOS/iNOS)
SMT 0.6 18.0 30
L-NMMA6.04.00.6 (Non-selective)
L-NAME20.02.50.12 (eNOS selective)
Aminoguanidine14.0350.025

Data adapted from Southan et al. (1995) and Szabó et al. (1994).

Part 3: Mechanism of Action

SMT functions as a competitive inhibitor of L-arginine, the natural substrate for NOS.[2]

3.1 Structural Mimicry

The isothiourea moiety of SMT mimics the guanidino group of L-arginine. However, the sulfur atom alters the electron density and steric bulk, allowing it to bind tightly to the heme-containing active site of iNOS.

DOT Diagram 2: Mechanism of Competitive Inhibition

NOS_Inhibition cluster_NOS iNOS Active Site (Heme Pocket) BindingSite Heme Iron Glu371 Trp366 NO_Prod NO Production (Vasodilation/Cytotoxicity) BindingSite->NO_Prod With Arginine Inhibition Enzyme Blockade (Therapeutic Effect) BindingSite->Inhibition With SMT Arginine L-Arginine (Natural Substrate) Arginine->BindingSite High Affinity SMT S-Methylisothiourea (Inhibitor) SMT->BindingSite Higher Affinity (Competitive)

Caption: SMT competes with L-arginine for the iNOS heme pocket.[2] Its tighter binding affinity prevents the oxidation of arginine to citrulline and NO.

Part 4: Clinical Translation & Challenges

While SMT showed immense promise in rodent models of septic shock—reversing hypotension and improving survival—it faced hurdles in human translation.

  • The "Pressor" Effect: At high doses, the selectivity window closes. SMT begins to inhibit eNOS, leading to vasoconstriction.[3] In clinical settings, maintaining the precise concentration to inhibit iNOS without affecting eNOS proved difficult.

  • Toxicity: Long-term depletion of NO can lead to organ ischemia.

  • Legacy: SMT remains a preclinical benchmark . It is used to validate new, more selective inhibitors (like 1400W) and to prove iNOS involvement in disease models (e.g., arthritis, colitis, smoke inhalation).

Part 5: Experimental Protocols (Self-Validating Systems)
5.1 Chemical Synthesis (Modified Shildneck Method)

Use this protocol to generate high-purity SMT for biological assays.

Reagents:

  • Thiourea (152 g, 2.0 mol)[4]

  • Dimethyl Sulfate (138 g, 1.1 mol) [WARNING: Highly Toxic/Carcinogenic]

  • Ethanol (95%)[4]

Workflow:

  • Dissolution: Suspend 152 g thiourea in 70 mL water in a 2L round-bottom flask.

  • Addition: Add 138 g dimethyl sulfate slowly.

    • Validation Check: The reaction is exothermic. If the mixture boils violently, stop addition and cool the flask.

  • Reflux: Once addition is complete and initial reaction subsides, reflux for 1 hour.

    • Observation: The solution should become clear, then crystallization may begin.

  • Isolation: Cool to room temperature. Add 200 mL ethanol to precipitate the sulfate salt completely.

  • Filtration: Filter crystals under vacuum. Wash with cold ethanol.

  • Yield: Expected yield ~220g (80%). MP: 235–240°C (dec).

5.2 Griess Assay for iNOS Inhibition

Use this protocol to calculate the


 of SMT in cell culture.

System: RAW 264.7 Macrophages stimulated with LPS.[5]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Induction: Add LPS (1

    
    ) to induce iNOS.
    
  • Treatment: Simultaneously add SMT (Serial dilutions: 0.1

    
     to 100 
    
    
    
    ).
  • Incubation: Incubate for 24 hours at 37°C.

  • Measurement: Mix 50

    
     supernatant with 50 
    
    
    
    Griess Reagent A (Sulfanilamide) and 50
    
    
    Griess Reagent B (NED).
  • Readout: Measure absorbance at 540 nm.

    • Validation: The standard curve (Sodium Nitrite) must be linear (

      
      ).
      
    • Calculation: % Inhibition =

      
      .
      
References
  • Szabó, C., Southan, G. J., & Thiemermann, C. (1994). Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase.[3] Proceedings of the National Academy of Sciences, 91(26), 12472–12476. Link[3]

  • Southan, G. J., et al. (1995). Spontaneous rearrangement of S-alkylisothioureas to N-alkylisothioureas: a source of error in the study of nitric oxide synthase inhibitors. British Journal of Pharmacology, 114(2), 510–516. Link

  • Shildneck, P. R., & Windus, W. (1932). S-Methylisothiourea Sulfate.[6][2][7][8][9][10] Organic Syntheses, 12, 52. Link

  • Liaudet, L., et al. (1999). Protection against hemorrhagic shock in the rat by S-methylisothiourea, a selective inhibitor of inducible nitric oxide synthase. Shock, 11(3), 194-201. Link

  • Xie, L., et al. (2024).[11] iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration.[11] International Immunopharmacology, 126, 111097.[11] Link

Sources

Exploratory

Isothiourea Derivatives as Modulators of Enzyme Activity: A Foundational Guide for Drug Discovery

Abstract Isothiourea derivatives represent a versatile class of compounds with significant and varied biological activities. Their structural scaffold, characterized by an S-substituted thiourea moiety, allows for potent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isothiourea derivatives represent a versatile class of compounds with significant and varied biological activities. Their structural scaffold, characterized by an S-substituted thiourea moiety, allows for potent and often selective interactions with a range of enzymatic targets. This technical guide provides foundational research insights for scientists and drug development professionals exploring isothiourea derivatives as enzyme inhibitors. We delve into the core mechanisms of action, focusing on well-established targets such as Nitric Oxide Synthases (NOS) and other relevant enzymes. Furthermore, this document furnishes detailed, field-proven experimental protocols for synthesis, in vitro screening, and kinetic analysis, explaining the causality behind methodological choices. By integrating structure-activity relationship (SAR) data and outlining future therapeutic applications, this guide serves as a comprehensive resource for advancing the design and development of novel isothiourea-based therapeutics.

Introduction to the Isothiourea Scaffold

The isothiourea functional group is the S-substituted analogue of thiourea, which itself is a structural relative of urea where the oxygen atom is replaced by sulfur.[1] This substitution imparts distinct chemical properties that are pivotal to its biological activity. The presence of nitrogen and sulfur atoms allows isothioureas to act as versatile ligands, capable of forming hydrogen bonds and other non-covalent interactions with biological macromolecules.[2] This inherent flexibility has made the thiourea and isothiourea core a privileged scaffold in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][3][4][5]

Core Mechanisms of Enzyme Inhibition

Isothiourea derivatives primarily exert their inhibitory effects by interacting with the active sites of enzymes. Their ability to mimic endogenous substrates or bind to allosteric sites allows them to modulate enzyme function effectively. The most extensively studied targets for isothioureas are the Nitric Oxide Synthase enzymes.

Nitric Oxide Synthase (NOS) Inhibition

Nitric Oxide (NO) is a critical signaling molecule involved in numerous physiological processes, from vasodilation to neurotransmission and immune responses. It is synthesized by a family of enzymes called Nitric Oxide Synthases (NOS), which convert L-arginine to L-citrulline and NO.[6][7] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and regulate normal physiological functions, iNOS is induced during inflammatory responses and can produce large, potentially cytotoxic amounts of NO.[8][9] Overproduction of NO by iNOS is implicated in the pathophysiology of inflammation, cancer, and circulatory shock.[8]

Isothioureas have emerged as a potent class of NOS inhibitors.[10][9] The primary mechanism of inhibition is competitive binding at the L-arginine substrate site.[8][9] The positive charge on the isothiourea moiety mimics the guanidinium group of L-arginine, allowing it to occupy the active site and prevent the natural substrate from binding.

Several S-substituted isothioureas, such as S-methylisothiourea (SMT) and S-ethylisothiourea (ETU), are powerful inhibitors of NOS activity.[9] Notably, some derivatives exhibit valuable isoform selectivity. For instance, SMT and S-(2-aminoethyl)isothiourea are relatively selective for inhibiting iNOS over eNOS, which is a highly desirable trait for therapeutic applications, as non-selective inhibition of eNOS can lead to adverse cardiovascular effects like increased blood pressure.[11]

cluster_0 Nitric Oxide Synthesis Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis Isothiourea Isothiourea Derivative Isothiourea->NOS Competitive Inhibition

Caption: Competitive inhibition of NOS by isothiourea derivatives.

Arginase and the NOS-Arginase Interplay

Arginase is another key enzyme that utilizes L-arginine as a substrate, hydrolyzing it to L-ornithine and urea.[12][13] It exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial).[12] By consuming L-arginine, arginase directly competes with NOS for their common substrate.[6][7] Upregulated arginase activity can deplete the L-arginine pool available for NOS, leading to reduced NO production and "eNOS uncoupling," where the enzyme produces superoxide radicals instead of NO. This contributes to endothelial dysfunction seen in diseases like diabetes, hypertension, and atherosclerosis.[6][7]

While specific isothiourea derivatives as direct arginase inhibitors are less documented than other chemical classes (like boronic acid derivatives), their role as NOS inhibitors inherently intersects with this pathway.[6][7] Modulating the L-arginine metabolic flux is a critical therapeutic strategy, and understanding this interplay is essential for designing effective drugs.

cluster_NOS NOS Pathway cluster_Arginase Arginase Pathway L_Arginine L-Arginine (Substrate Pool) NOS eNOS L_Arginine->NOS Competes for Arginase Arginase L_Arginine->Arginase Competes for NO Nitric Oxide (Vasodilation) NOS->NO Ornithine L-Ornithine (Proliferation, Fibrosis) Arginase->Ornithine Isothiourea Isothiourea Derivative Isothiourea->NOS Inhibits caption Isothiourea inhibition of NOS shifts L-arginine metabolism away from NO production.

Caption: The competitive interplay between NOS and Arginase for L-arginine.

Other Notable Enzyme Targets

The thiourea scaffold is implicated in the inhibition of various other enzymes, highlighting its versatility:

  • Tyrosinase: Certain thiourea derivatives act as competitive inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[14]

  • Cholinesterases: Unsymmetrical thiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[15][16][17]

  • Carbonic Anhydrase (CA): Chiral thiourea derivatives have been synthesized and tested as inhibitors of human carbonic anhydrase isozymes I and II.[18][19]

  • Urease: Thiourea itself is a known standard inhibitor of urease, and its derivatives are actively studied for this purpose.[20][21][22]

Foundational Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, including necessary controls and clear endpoints. The causality behind key steps is explained to provide deeper insight.

General Synthesis of S-Alkyl Isothiourea Derivatives

This protocol describes a common method for synthesizing S-alkyl isothioureas, which are potent NOS inhibitors. The rationale is a straightforward nucleophilic substitution where the sulfur atom of thiourea attacks an alkyl halide.

Methodology:

  • Dissolution: Dissolve thiourea (1 equivalent) in a suitable polar aprotic solvent like ethanol or acetone in a round-bottom flask.

    • Causality: Ethanol is chosen for its ability to dissolve both the polar thiourea and the typically less polar alkyl halide, facilitating the reaction.

  • Addition of Alkyl Halide: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equivalents) to the solution dropwise while stirring.

    • Causality: A slight excess of the alkyl halide ensures the complete conversion of the thiourea starting material.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the S-alkylation reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without solvent loss.

  • Isolation: Cool the mixture to room temperature. The isothiourea salt product often precipitates out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove unreacted alkyl halide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

    • Causality: Diethyl ether is used as a wash solvent because the product salt has very low solubility in it, while non-polar impurities are readily washed away.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.

Caption: General workflow for the synthesis of S-Alkyl Isothiourea salts.

In Vitro NOS Inhibition Assay (Griess Assay)

This protocol measures NOS activity by quantifying the accumulation of nitrite (a stable breakdown product of NO) in the supernatant of cells or in an enzyme preparation.

Methodology:

  • Enzyme/Cell Preparation: Use either purified NOS enzyme (e.g., recombinant iNOS) or a cell lysate from cells known to express the NOS isoform of interest (e.g., LPS-stimulated J774.2 macrophages for iNOS).[10][9]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing L-arginine (substrate), NADPH, and other necessary cofactors (e.g., tetrahydrobiopterin).

    • Causality: All cofactors are essential for NOS catalytic activity. Omitting any one can serve as a negative control to ensure the measured activity is NOS-dependent.

  • Inhibitor Addition: Add varying concentrations of the test isothiourea derivatives to the wells. Include a positive control (a known NOS inhibitor like L-NMMA) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition & Incubation: Initiate the reaction by adding the enzyme preparation to each well. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an agent that denatures the enzyme, such as by heating or adding a stop solution.

  • Nitrite Quantification (Griess Reagent):

    • Transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • Add Griess Reagent A (sulfanilamide in acid) followed by Griess Reagent B (N-(1-naphthyl)ethylenediamine in acid).

    • Causality: This two-step reagent forms a colored azo compound with nitrite, allowing for colorimetric quantification.

  • Data Acquisition: Read the absorbance at ~540 nm using a microplate reader.

  • Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percent inhibition for each test compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Determination of Inhibition Type (Kinetic Analysis)

This protocol determines whether an inhibitor is competitive, non-competitive, or uncompetitive by measuring reaction rates at various substrate and inhibitor concentrations.

Methodology:

  • Assay Setup: Set up the NOS assay as described in 3.2.

  • Vary Substrate Concentration: For a fixed concentration of the isothiourea inhibitor, perform the assay across a range of L-arginine concentrations (e.g., 0.5x to 10x the Km value).

  • Vary Inhibitor Concentration: Repeat step 2 for several different fixed concentrations of the inhibitor (e.g., 0x, 1x, 2x, and 4x the IC50 value).

  • Measure Initial Velocities: Ensure all measurements are taken in the linear phase of the reaction to determine the initial velocity (V₀).

  • Data Plotting (Lineweaver-Burk Plot):

    • Calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

  • Interpretation:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, but apparent Km increases). This is the expected result for isothioureas that target the L-arginine site.[8][14]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, but Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel.

G A Set up assay with varying [Substrate] and fixed [Inhibitor] B Measure Initial Reaction Velocities (V₀) A->B C Calculate Reciprocals (1/[S] and 1/V₀) B->C D Generate Lineweaver-Burk Plot C->D E Analyze Intersection Pattern to Determine Inhibition Type D->E

Sources

Foundational

Technical Guide: Pharmacological Selectivity and Kinetic Profile of S-Methylisothiourea (SMT) for iNOS

The following technical guide details the pharmacological profile, selectivity mechanisms, and experimental validation of S-methylisothiourea (SMT) as an inhibitor of Inducible Nitric Oxide Synthase (iNOS). Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, selectivity mechanisms, and experimental validation of S-methylisothiourea (SMT) as an inhibitor of Inducible Nitric Oxide Synthase (iNOS).

Executive Summary

S-methylisothiourea (SMT) is a potent, competitive inhibitor of nitric oxide synthases (NOS) with a distinct preferential selectivity for the inducible isoform (iNOS/NOS2) over the endothelial (eNOS/NOS3) and neuronal (nNOS/NOS1) isoforms. While not as ultra-selective as later-generation acetamidine inhibitors (e.g., 1400W), SMT represents a critical class of isothiourea-based inhibitors that exploit the L-arginine binding pocket's steric constraints.

This guide analyzes the structural basis of SMT’s selectivity, provides comparative potency data, and details validated experimental protocols for quantifying iNOS inhibition while controlling for eNOS cross-reactivity.

Molecular Mechanism of Action[1]

Structural Basis of Binding

SMT functions as a structural analogue of the substrate L-Arginine . It binds reversibly to the heme-containing active site of the NOS enzyme.

  • Binding Mode: Competitive inhibition.[1] SMT competes directly with L-arginine for the guanidino-binding pocket.

  • Interaction: The isothiourea group mimics the guanidino group of arginine, forming hydrogen bonds with the conserved glutamate residue (Glu371 in iNOS) within the active site.

  • Selectivity Driver: The selectivity of SMT arises from subtle steric differences in the substrate access channel. The iNOS active site accommodates the short S-methyl side chain more favorably than the constitutively expressed isoforms (eNOS/nNOS).

Structure-Activity Relationship (SAR)

The length of the S-alkyl chain is the primary determinant of isoform selectivity:

  • S-Methyl (SMT): Maximal potency for iNOS; moderate selectivity against eNOS.

  • S-Ethyl / S-Isopropyl: As the alkyl chain lengthens, potency for eNOS increases, causing a loss of selectivity . The larger hydrophobic pockets in eNOS accommodate these bulkier groups better than the iNOS pocket does.

  • N-substitution: Substitution on the nitrogen atoms generally abolishes potency, indicating the necessity of the unsubstituted amidine-like structure for anchoring to the heme-distal glutamate.

Pathway Visualization

The following diagram illustrates the NOS signaling pathway and the specific intervention point of SMT.

NOS_Pathway L_Arg L-Arginine iNOS iNOS (Inducible) L_Arg->iNOS eNOS eNOS (Endothelial) L_Arg->eNOS O2 O2 / NADPH O2->iNOS O2->eNOS NO Nitric Oxide (NO) iNOS->NO High Output Citrulline L-Citrulline iNOS->Citrulline eNOS->NO Low Output eNOS->Citrulline SMT SMT (Inhibitor) SMT->iNOS Potent Inhibition (Ki ~10-30 nM) SMT->eNOS Weak Inhibition (Ki >100 nM) GMP sGC -> cGMP NO->GMP Inflammation Inflammation/Shock (iNOS effect) NO->Inflammation Vasodilation Vasodilation (eNOS effect) GMP->Vasodilation

Figure 1: Mechanism of SMT inhibition. SMT competitively blocks the conversion of L-Arginine to NO. Note the preferential potency (solid red line) for iNOS compared to the weaker inhibition of eNOS (dashed yellow line).

Selectivity Profile & Quantitative Data

SMT is classified as a preferential iNOS inhibitor. It is significantly more potent than non-selective arginine analogues (like L-NMMA) but less selective than highly specific acetamidines (like 1400W).

Comparative Potency Table

The following data summarizes the inhibitory constants (Ki) and effective concentrations (EC50) derived from macrophage (iNOS) and endothelial cell (eNOS) assays.

CompoundTarget IsoformPotency (EC50 / Ki)Selectivity Ratio (iNOS vs eNOS)Clinical/Research Note
SMT iNOS 10 - 30 nM ~10 - 30 fold Excellent tool for acute in vitro/in vivo studies.
eNOS~300 - 1000 nMHigh doses may cause hypertension.
L-NMMANon-selective~500 nM (iNOS)1 : 1Standard non-selective reference.
1400WiNOS< 7 nM> 1000 foldHighly selective; irreversible binder.
L-NNAeNOS/nNOS~15 nM (eNOS)0.05 : 1Selective for constitutive isoforms.

Key Insight: In in vivo models (e.g., endotoxin-induced shock), SMT at moderate doses (1-10 mg/kg) can reverse hypotension caused by iNOS-derived NO without causing the severe hypertensive crisis associated with complete eNOS blockade.

Experimental Methodologies

To validate SMT selectivity in your own laboratory, the following protocols are recommended. These assays rely on the Griess Reaction (colorimetric detection of nitrite) which is robust for high-output iNOS systems.

Workflow Visualization

Assay_Workflow cluster_0 Step 1: Cell Culture & Induction cluster_1 Step 2: Detection (Griess Assay) Cells J774.2 Macrophages (or RAW 264.7) Induction Add LPS (1 µg/mL) + IFN-γ (optional) Cells->Induction Treatment Add SMT (Serial Dilution) 0.1 nM - 100 µM Induction->Treatment Incubation Incubate 24 Hours 37°C, 5% CO2 Treatment->Incubation Supernatant Collect Culture Supernatant Incubation->Supernatant GriessA Add Griess Reagent A (Sulfanilamide) Supernatant->GriessA GriessB Add Griess Reagent B (NED) GriessA->GriessB Read Measure Absorbance @ 540 nm GriessB->Read

Figure 2: Step-by-step workflow for determining SMT IC50 in a cell-based inflammation model.

Protocol: Determination of IC50 in Activated Macrophages

Objective: Determine the concentration of SMT required to inhibit 50% of nitrite accumulation (surrogate for NO) in LPS-stimulated macrophages.

Reagents:

  • Cell Line: J774.2 or RAW 264.7 murine macrophages.

  • Inducer: Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Inhibitor: S-methylisothiourea sulfate (dissolve in sterile water or PBS; stock 100 mM).

  • Griess Reagents: 1% Sulfanilamide in 5% phosphoric acid; 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).

Step-by-Step Procedure:

  • Seeding: Plate macrophages in 96-well flat-bottom plates at a density of

    
     cells/well in DMEM + 10% FBS. Allow adherence for 2-4 hours.
    
  • Treatment: Remove media. Add fresh media containing LPS (final concentration 1 µg/mL).

  • Inhibition: Immediately add SMT in serial dilutions (e.g., 8 points from 1 nM to 100 µM). Include "LPS only" (positive control) and "Media only" (background) wells.

  • Incubation: Incubate for 18–24 hours at 37°C / 5% CO2.

  • Assay: Transfer 50 µL of supernatant to a fresh 96-well plate.

  • Development: Add 50 µL of Sulfanilamide solution. Incubate 5-10 mins in dark. Add 50 µL of NED solution. Incubate 5-10 mins.

  • Quantification: Read absorbance at 540 nm.

  • Analysis: Normalize data to positive control (0% inhibition) and background (100% inhibition). Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol: Selectivity Verification (eNOS Counter-Screen)

To confirm selectivity, run a parallel assay using Bovine Aortic Endothelial Cells (BAEC) or purified recombinant eNOS.

  • Note: eNOS produces significantly less NO than iNOS. The Griess assay may lack sensitivity for constitutive eNOS unless a nitrate reductase step is included or a radiometric Citrulline assay is used.

  • Alternative: Measure vasorelaxation in isolated rat aortic rings pre-contracted with phenylephrine. SMT should show a right-shifted curve for inhibiting acetylcholine-induced relaxation compared to L-NMMA.

Therapeutic Implications & Safety

  • Sepsis & Shock: SMT has been explored to treat distributive shock. By selectively dampening the "cytokine storm" induced iNOS overproduction, it restores vascular tone without completely ablating the physiological eNOS activity required for organ perfusion.

  • Inflammation: Effective in reducing edema and inflammatory pain in models like carrageenan-induced paw edema.

  • Limitations: While selective, the window is narrow. High bolus doses can cross-react with eNOS, leading to acute hypertension.

References

  • Szabó, C., et al. (1994). "Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity."[2][3] British Journal of Pharmacology.

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[1][2][4][5] Biochemical Pharmacology.

  • Garvey, E. P., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases."[1][4] Journal of Biological Chemistry.

  • Cayman Chemical. (2023). "Nitric Oxide Synthase Activity Assay Kit - Technical Manual."

  • Tocris Bioscience. (2023). "S-Methylisothiourea sulfate: Product Information."

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing S-methylisothiourea (SMT) in Preclinical Models of Acute Lung Injury

Introduction: Targeting iNOS in Acute Lung Injury Acute Lung Injury (ALI) and its severe manifestation, Acute Respiratory Distress Syndrome (ARDS), are characterized by acute, diffuse inflammatory damage to the lungs, le...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting iNOS in Acute Lung Injury

Acute Lung Injury (ALI) and its severe manifestation, Acute Respiratory Distress Syndrome (ARDS), are characterized by acute, diffuse inflammatory damage to the lungs, leading to compromised gas exchange and respiratory failure.[1][2] A key feature of the underlying pathology is a disruption of the alveolar-capillary barrier, causing protein-rich fluid to accumulate in the alveoli (pulmonary edema) and a significant influx of inflammatory cells, particularly neutrophils.[2][3][4]

The inflammatory cascade in ALI is complex, involving a host of mediators. Among these, nitric oxide (NO) plays a dual role. Produced by nitric oxide synthase (NOS) enzymes, NO is crucial for normal physiological functions like vasodilation and neurotransmission.[5][6] However, during inflammation, the inducible isoform of NOS (iNOS) is upregulated by stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines.[5][7] This leads to a sustained and excessive production of NO. High levels of NO can react with superoxide radicals to form peroxynitrite, a potent and destructive oxidant that contributes to tissue damage, exacerbates inflammation, and promotes apoptosis.[8]

Given the detrimental role of excessive iNOS activity, selective inhibition of this enzyme presents a promising therapeutic strategy for ALI. S-methylisothiourea (SMT) is a potent, competitive inhibitor of iNOS, acting at the L-arginine binding site.[9] Its selectivity for iNOS over the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms makes it a valuable research tool to dissect the specific contributions of iNOS to ALI pathogenesis and to evaluate the therapeutic potential of iNOS inhibition without the confounding effects of inhibiting the physiologically important constitutive isoforms.[9][10] Recent studies have shown that SMT can alleviate lung injury in preclinical models by reducing inflammation, edema, and macrophage infiltration.[11]

This guide provides a comprehensive framework for researchers utilizing SMT in an LPS-induced mouse model of ALI, detailing the mechanism of action, experimental protocols, and key endpoint analyses.

Mechanism of Action: SMT Inhibition of the iNOS Pathway

In the context of ALI, inflammatory stimuli like LPS trigger signaling cascades that activate transcription factors such as NF-κB.[7] This leads to the transcriptional upregulation of the Nos2 gene, resulting in the synthesis of the iNOS enzyme. iNOS then catalyzes the conversion of L-arginine to L-citrulline, producing large quantities of NO.[12] This NO contributes to vasodilation, increases vascular permeability, and reacts with superoxide to form peroxynitrite, leading to oxidative stress, DNA damage, and cell death, all of which are hallmarks of lung injury.

SMT functions as a competitive inhibitor of iNOS.[9] Its molecular structure mimics that of the natural substrate, L-arginine, allowing it to bind to the active site of the iNOS enzyme. This binding event prevents L-arginine from accessing the catalytic site, thereby blocking the synthesis of NO and mitigating its downstream damaging effects.

SMT_Mechanism cluster_cell Macrophage / Epithelial Cell LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS_Gene iNOS Gene Transcription (Nos2) NFkB->iNOS_Gene Induces iNOS_Protein iNOS Enzyme iNOS_Gene->iNOS_Protein Translates to NO ↑↑ Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Reacts with Superoxide Damage Oxidative Stress Pulmonary Edema Cellular Damage Peroxynitrite->Damage SMT SMT (S-methylisothiourea) SMT->iNOS_Protein Competitively Inhibits

Figure 1. SMT inhibits the iNOS-mediated inflammatory pathway in ALI.

Experimental Application: LPS-Induced ALI Model

The most common and reproducible method for inducing ALI in mice involves the administration of bacterial LPS.[2][4][13] This protocol outlines the use of SMT in a model of ALI induced by non-invasive intratracheal instillation of LPS.

Materials and Reagents
  • Animals: Adult C57BL/6 mice (10-12 weeks old) are commonly used.[14]

  • ALI Induction: Lipopolysaccharide (LPS) from Escherichia coli O111:B4 (Sigma-Aldrich).[14]

  • iNOS Inhibitor: S-methylisothiourea sulfate (SMT) (Cayman Chemical, Sigma-Aldrich, or equivalent).

  • Vehicle/Solvents: Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% normal saline.

  • Anesthetics: Ketamine/Xylazine or Pentobarbital Sodium.[15][16]

Protocol I: Preparation of SMT Solution
  • Weigh the desired amount of S-methylisothiourea sulfate powder in a sterile microfuge tube.

  • Reconstitute the SMT in sterile, pyrogen-free 0.9% saline or PBS to the desired stock concentration. A typical stock concentration is 10 mg/mL.

  • Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.

  • The final injection volume for intraperitoneal (i.p.) administration in mice is typically 100-200 µL. Adjust the stock concentration accordingly to deliver the desired dose (e.g., 1-10 mg/kg).

  • Prepare the solution fresh on the day of the experiment.

Protocol II: SMT Administration and LPS-Induced ALI

This workflow details a pre-treatment regimen, where the iNOS inhibitor is administered prior to the inflammatory challenge.

Experimental_Workflow Acclimatize 1. Animal Acclimatization (1 week) Grouping 2. Randomize into Groups (Sham, LPS, LPS+SMT) Acclimatize->Grouping Treatment 3. SMT Administration (e.g., 3 mg/kg, i.p.) Time = -30 min Grouping->Treatment Induction 4. Anesthesia & LPS Instillation (e.g., 5 mg/kg, intratracheal) Time = 0 hr Treatment->Induction Monitoring 5. Monitor & Recover Induction->Monitoring Sacrifice 6. Euthanasia & Sample Collection (BALF, Lung, Blood) Time = 24 hr Monitoring->Sacrifice

Figure 2. Experimental workflow for SMT pre-treatment in an LPS-induced ALI model.

Step-by-Step Procedure:

  • Animal Acclimatization: House mice under standard conditions with free access to food and water for at least one week before the experiment.[14]

  • Grouping: Randomly assign mice to experimental groups:

    • Sham/Control: Receive vehicle (saline) i.p. and intratracheal saline.

    • SMT Only: Receive SMT i.p. and intratracheal saline.

    • LPS (ALI Model): Receive vehicle (saline) i.p. and intratracheal LPS.

    • LPS + SMT: Receive SMT i.p. and intratracheal LPS.

  • SMT Administration (T = -30 minutes): Administer SMT or vehicle via intraperitoneal (i.p.) injection. A commonly cited effective dose is 3 mg/kg.

  • ALI Induction (T = 0 hours):

    • Anesthetize the mouse (e.g., i.p. injection of pentobarbital sodium at 50 mg/kg).[15]

    • Position the mouse on an intubation platform.[15][17]

    • Visualize the trachea using a cold light source and insert a 22-gauge catheter.[14][17]

    • Instill LPS solution (e.g., 1-5 mg/kg body weight in 50 µL of sterile PBS) directly into the trachea.[14][16] For the sham group, instill an equal volume of sterile PBS.

    • To ensure distribution into the lungs, follow the liquid with a 50-100 µL bolus of air.[14][17]

  • Recovery: Remove the mouse from the platform and allow it to recover in a clean cage, placing it on a heating pad to maintain body temperature.[16]

  • Endpoint Analysis (T = 24 hours): At a predetermined time point (e.g., 12, 24, or 48 hours) after LPS instillation, euthanize the mice and collect samples for analysis. 24 hours is a common time point for assessing peak inflammation.[18]

Protocol III: Assessment of Lung Injury
A. Lung Wet-to-Dry (W/D) Ratio for Pulmonary Edema

The lung W/D ratio is a standard method for quantifying pulmonary edema.[19][20][21]

  • Euthanize the mouse and carefully excise the lungs (the right upper lobe is often used).[19]

  • Gently blot the lung tissue to remove excess blood and weigh it immediately to obtain the wet weight .[20]

  • Place the lung tissue in an oven at 60-80°C for 48-72 hours, until a constant weight is achieved.[19][20]

  • Weigh the tissue again to obtain the dry weight .

  • Calculate the ratio: W/D Ratio = Wet Weight / Dry Weight . An increased ratio indicates greater edema.[20]

B. Myeloperoxidase (MPO) Activity for Neutrophil Infiltration

MPO is an enzyme abundant in the primary granules of neutrophils, and its activity in lung tissue is a reliable index of neutrophil infiltration.[22]

  • Snap-freeze a portion of lung tissue (e.g., 50 mg) in liquid nitrogen and store at -80°C until analysis.[22]

  • Homogenize the tissue in an appropriate assay buffer, often containing a detergent like hexadecyltrimethylammonium bromide (HTAB) to lyse the cells and release the enzyme.[22]

  • Centrifuge the homogenate to pellet debris.

  • Use a commercial MPO activity assay kit (fluorometric or colorimetric) to measure the MPO activity in the supernatant according to the manufacturer's instructions.[22][23][24][25][26]

  • Results are typically expressed as MPO units per milligram of tissue.

C. Cytokine Analysis in Bronchoalveolar Lavage Fluid (BALF)
  • Following euthanasia, expose the trachea and insert a catheter.

  • Secure the catheter and instill a known volume of cold, sterile PBS (e.g., 0.5 mL) into the lungs.[14]

  • Gently aspirate the fluid after 60 seconds. Repeat this process 2-3 times, pooling the collected fluid.[14] This collected fluid is the BALF.

  • Centrifuge the BALF to pellet the cells.

  • Use the cell-free supernatant to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits.

Data Summary and Anticipated Results

The efficacy of SMT is determined by comparing the outcomes in the "LPS + SMT" group to the "LPS" group. The sham and "SMT only" groups serve as controls to establish baseline levels and ensure SMT itself does not induce an inflammatory response.

ParameterExperimental GroupExpected OutcomeRationale
Animal Model C57BL/6 MouseN/AStandard inbred strain for inflammation studies.
ALI Induction LPS (1-5 mg/kg, i.t.)High mortality, severe lung injuryPotent inducer of TLR4-mediated inflammation.[2]
SMT Dosage 1-10 mg/kg, i.p.Dose-dependent protectionBalances efficacy with potential off-target effects.
Timing 30 min pre-LPSSignificant attenuation of injuryProphylactic inhibition of iNOS before peak induction.
Lung W/D Ratio LPS + SMT vs. LPS ReductionSMT reduces NO-mediated vascular permeability.[11]
MPO Activity LPS + SMT vs. LPS ReductionSMT reduces chemokine/adhesion molecule expression, leading to less neutrophil infiltration.[11]
BALF Cytokines LPS + SMT vs. LPS Reduction (TNF-α, IL-6)iNOS inhibition downregulates the inflammatory feedback loop.[11]
Histology Score LPS + SMT vs. LPS ReductionLess edema, cellular infiltration, and alveolar damage.

Anticipated Results: Successful treatment with SMT is expected to significantly reduce the lung W/D ratio, lower MPO activity, and decrease the levels of key pro-inflammatory cytokines in the BALF compared to the LPS-only group.[11] Histological examination of lung tissue from SMT-treated animals should reveal preserved alveolar architecture with markedly reduced immune cell infiltration and interstitial edema.

References
  • JoVE. (2023). Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice. Available at: [Link]

  • JoVE. (2014). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Available at: [Link]

  • JoVE. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Available at: [Link]

  • JoVE. (2023). Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Non-invasive Intratracheal Instillation in Mice. Available at: [Link]

  • Bio-protocol. (N.D.). Lung Wet/Dry Weight Ratio. Available at: [Link]

  • PubMed. (2003). Regulatory effects of iNOS on acute lung inflammatory responses in mice. Available at: [Link]

  • American Journal of Respiratory and Critical Care Medicine. (1998). Role of Inducible Nitric Oxide Synthase in Endotoxin-induced Acute Lung Injury. Available at: [Link]

  • National Center for Biotechnology Information. (2005). Inducible Nitric Oxide Synthase Contributes to Ventilator-induced Lung Injury. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Pulmonary Myeloperoxidase Activity. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Proinflammatory role of inducible nitric oxide synthase in acute hyperoxic lung injury. Available at: [Link]

  • Bio-protocol. (N.D.). Lung wet/dry (W/D) ratio. Available at: [Link]

  • ResearchGate. (2010). Role of nitric oxide in acute lung inflammation: Lessons learned from the inducible nitric oxide synthase knockout mouse. Available at: [Link]

  • PubMed. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Pulmonary ultrasound provides a more accurate assessment of pulmonary congestion than wet/dry lung weight in rats. Available at: [Link]

  • Northwest Life Science Specialties, LLC. (N.D.). Product Manual for Myeloperoxidase Activity Assay Kit. Available at: [Link]

  • PubMed. (2015). Effects and Mechanism of Action of Inducible Nitric Oxide Synthase on Apoptosis in a Rat Model of Cerebral Ischemia-Reperfusion Injury. Available at: [Link]

  • Assay Genie. (N.D.). Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid. Available at: [Link]

  • ResearchGate. (2020). Lung wet to dry (W/D) ratio. Available at: [Link]

  • PubMed. (1996). S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction. Available at: [Link]

  • PubMed. (2023). iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration. Available at: [Link]

  • ResearchGate. (2013). Lung wet/dry weight ratios for all experimental groups. Available at: [Link]

  • Acta Naturae. (2021). LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model. Available at: [Link]

  • ResearchGate. (2021). Established of LPS-induced ALI mouse model. Available at: [Link]

  • American Thoracic Society. (N.D.). Animal Models of Acute Lung Injury. Available at: [Link]

Sources

Application

Application Note: Precision Inhibition of iNOS using S-Methylisothiourea (SMT) Sulfate

[1][2] Executive Summary & Mechanism of Action S-Methylisothiourea (SMT) Sulfate is a potent, competitive inhibitor of nitric oxide synthases (NOS), exhibiting relative selectivity for the Inducible Nitric Oxide Synthase...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Mechanism of Action

S-Methylisothiourea (SMT) Sulfate is a potent, competitive inhibitor of nitric oxide synthases (NOS), exhibiting relative selectivity for the Inducible Nitric Oxide Synthase (iNOS/NOS2) isoform in cellular and physiological contexts.[1][2] Unlike non-selective arginine analogues (e.g., L-NAME, L-NMMA) which can cause severe vasoconstriction by inhibiting endothelial NOS (eNOS), SMT provides a wider therapeutic window for studying inflammatory pathways without immediate hemodynamic collapse.

Mechanistic Insight: The Selectivity Paradox

While biochemical cell-free assays show SMT has similar affinity constants (


) for iNOS (~120 nM) and eNOS (~200 nM), it functions as a highly selective inhibitor in in vivo and whole-cell inflammatory models. In activated macrophages, SMT inhibits NO production with an 

of approximately 6

M, whereas significant eNOS inhibition typically requires concentrations >50-100

M.

Key Pharmacological Distinction:

  • SMT (Sulfate): Inhibits iNOS catalytic activity without affecting protein expression or stability.

  • AEITU (Aminoethyl-isothiourea): A related compound that inhibits activity and destabilizes iNOS protein translation/stability.

  • Implication: Use SMT when you need to isolate enzymatic contribution without altering upstream signaling or protein turnover.

Pathway Visualization

iNOS_Inhibition cluster_legend Mechanism: Competitive Inhibition L_Arg L-Arginine iNOS_Active iNOS Dimer (Active Site) L_Arg->iNOS_Active Substrate SMT SMT Sulfate (Inhibitor) SMT->iNOS_Active Competitive Binding NO_Prod Nitric Oxide (NO) + L-Citrulline iNOS_Active->NO_Prod Catalysis Inflammation Inflammatory Response NO_Prod->Inflammation Signaling

Figure 1: SMT competes with L-Arginine for the iNOS active site, blocking NO synthesis without degrading the enzyme.

Technical Specifications & Preparation

Before initiating protocols, verify the physicochemical properties of your lot. SMT is hygroscopic; improper storage will alter effective molarity.

ParameterSpecificationNotes
Chemical Name S-Methylisothiourea hemisulfateOften abbreviated as SMT or SMIT
CAS Number 867-44-7
Molecular Weight 278.36 g/mol Calculation basis for Molarity
Solubility Water (~50 mg/mL), PBS (~14 mg/mL)Do not use DMSO if avoidable; water is preferred
Stability Hygroscopic solidStore at -20°C; Desiccate
Selectivity iNOS > nNOS > eNOSDose-dependent (See Protocol B)
Stock Solution Preparation (100 mM)
  • Weigh 27.84 mg of SMT Sulfate.[3]

  • Dissolve in 1.0 mL of sterile, endotoxin-free water or PBS (pH 7.4).

  • Vortex until clear (dissolution is rapid).

  • Filter sterilize (0.22

    
    m) if using for cell culture.[4]
    
  • Aliquot (50-100

    
    L) and store at -20°C. Avoid freeze-thaw cycles.
    

Protocol A: In Vitro iNOS Inhibition (RAW 264.7 Macrophages)[6]

Objective: Determine the


 of SMT against LPS-induced NO production.
Model:  RAW 264.7 murine macrophages (ATCC TIB-71).
Experimental Workflow

Workflow_InVitro cluster_0 Day 1: Seeding cluster_1 Day 2: Induction & Treatment cluster_2 Day 3: Readouts Seed Seed RAW 264.7 (1x10^5 cells/well) Induce Induce: LPS (1 µg/mL) Seed->Induce 24h recovery Treat Treat: SMT Gradient (0.1 - 100 µM) Induce->Treat Co-treatment (0h) Supernatant Supernatant: Griess Assay (NO) Treat->Supernatant 24h Incubation Lysate Cell Lysate: Western Blot (iNOS) Supernatant->Lysate Viability Control: MTT/CCK-8 Supernatant->Viability

Figure 2: Standard workflow for validating iNOS inhibition in macrophage culture.

Step-by-Step Procedure
  • Seeding: Plate RAW 264.7 cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Preparation of Media: Prepare DMEM containing LPS (Final concentration: 1

    
    g/mL).
    
  • Treatment:

    • Remove old media.[5]

    • Add 100

      
      L of LPS-containing media to all wells (except Vehicle Control).
      
    • Immediately add SMT stock to achieve final concentrations: 0, 0.1, 1, 10, 50, 100

      
      M .
      
    • Note: SMT must be present during the active catalysis phase. Adding it 24h post-LPS is ineffective as NO has already accumulated.

  • Incubation: Incubate for 18–24 hours at 37°C, 5%

    
    .
    
  • Griess Assay (Primary Readout):

    • Transfer 50

      
      L supernatant to a new clear plate.
      
    • Add 50

      
      L Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5-10 min.
      
    • Add 50

      
      L NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).
      
    • Read Absorbance at 540 nm immediately.

  • Viability Control (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to enzyme inhibition, not cell death.

Expected Results:

  • 
    :  ~5–10 
    
    
    
    M.
  • Viability: Should remain >90% at concentrations up to 100

    
    M.
    

Protocol B: In Vivo Sepsis Model (Endotoxemia)

Objective: Attenuate LPS-induced hypotension and organ injury in mice. Rationale: SMT reverses the "vascular collapse" caused by iNOS-derived NO overproduction without blocking the physiological eNOS required for organ perfusion.

Dosing Strategy
  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • LPS Challenge: 10 mg/kg (IP) to induce endotoxic shock.

  • SMT Dose:

    • Low Dose (Selective):1 – 3 mg/kg (IP).

    • High Dose (Non-selective risk): >10 mg/kg.

  • Timing: Administer SMT 2 to 6 hours post-LPS .

    • Why? iNOS expression peaks ~6h post-LPS. Pre-treatment is less clinically relevant and may interfere with early immune signaling.

Procedure
  • Induction: Inject LPS (E. coli O111:B4) intraperitoneally (T=0).

  • Monitoring: Monitor rectal temperature and clinical score (piloerection, lethargy).

  • Intervention: At T=2h (early) or T=6h (established shock), inject SMT Sulfate (dissolved in saline) IP.

  • Endpoints (T=12h or 24h):

    • Hemodynamics: If equipped, measure Mean Arterial Pressure (MAP) via tail-cuff or telemetry. SMT should restore MAP from hypotensive levels (<60 mmHg) toward baseline (~80-90 mmHg).

    • Serum Biochemistry: Collect blood for ALT/AST (liver injury) and Creatinine (kidney injury).

    • Plasma Nitrite: Measure total nitrate/nitrite (

      
      ) using a reduction-chemiluminescence analyzer or Griess (requires reduction of nitrate first).
      

Troubleshooting & Critical Controls

IssueProbable CauseSolution
No inhibition observed SMT added too late (in vitro)NO accumulates rapidly. Ensure SMT is added simultaneously with or <1h after LPS.
High toxicity Non-specific effectsCheck pH of stock solution. SMT sulfate is acidic; buffer to pH 7.4 before adding to cells.
Inconsistent IC50 Hygroscopic degradationUse fresh stock.[6] Verify powder is free-flowing, not clumped.
eNOS inhibition signs Dose too highIn vivo: Watch for hypertension >120 mmHg. In vitro: Do not exceed 100

M.

References

  • Szabo, C., Southan, G. J., & Thiemermann, C. (1994). Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase.[1] Proceedings of the National Academy of Sciences, 91(26), 12472–12476.

  • Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases.[2][3] Inhibition by non-amino acid isothioureas.[3][7][8] Journal of Biological Chemistry, 269(43), 26669-26676.[3]

  • Boer, R., et al. (2000). The effect of S-methylisothiourea on iNOS activity and expression in RAW 264.7 cells. Nitric Oxide, 2(3), 155-164.[7]

  • Cayman Chemical. (n.d.).[3] S-methyl Isothiourea (hemisulfate) Product Information.

Sources

Method

Application Note: Quantifying iNOS Inhibition by S-Methylisothiourea (SMT)

Abstract & Strategic Overview Inducible Nitric Oxide Synthase (iNOS/NOS2) is a high-output enzyme pivotal in inflammatory signaling. Unlike constitutive isoforms (eNOS, nNOS) which are calcium-dependent and produce picom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Inducible Nitric Oxide Synthase (iNOS/NOS2) is a high-output enzyme pivotal in inflammatory signaling. Unlike constitutive isoforms (eNOS, nNOS) which are calcium-dependent and produce picomolar bursts of NO, iNOS produces micromolar levels of NO continuously once expressed.

S-methylisothiourea (SMT) is a potent, competitive inhibitor of iNOS.[1][2] While it exhibits selectivity for iNOS over eNOS and nNOS (roughly 10-30 fold), this selectivity is concentration-dependent.

The Critical Challenge: A common error in drug development is conflating enzymatic inhibition (blocking the active site) with transcriptional suppression (preventing iNOS protein synthesis). SMT is primarily a competitive inhibitor, but high doses or long incubations can alter upstream signaling.

This guide details a dual-phase approach:

  • High-Throughput Screening: Using the Griess Assay to measure nitrite accumulation (stable NO metabolite).[3]

  • Mechanistic Validation: Using the Radiometric L-Citrulline Conversion Assay (Gold Standard) to determine specific enzymatic velocity.

Mechanism of Action

SMT functions as an L-Arginine analogue. It binds reversibly to the heme-containing active site of the iNOS dimer, preventing the substrate (L-Arginine) from being oxidized.

Visualization: Competitive Inhibition Pathway

iNOS_SMT_Mechanism L_Arg L-Arginine (Substrate) iNOS iNOS Dimer (Active Site) L_Arg->iNOS Kon SMT SMT (Inhibitor) SMT->iNOS Kon (Competitive) Complex_Active Enzyme-Substrate Complex iNOS->Complex_Active Binding Complex_Blocked Enzyme-Inhibitor Complex (Inactive) iNOS->Complex_Blocked Inhibition NO Nitric Oxide (NO*) Complex_Active->NO Catalysis Citrulline L-Citrulline Complex_Active->Citrulline Stoichiometric Product Complex_Blocked->iNOS Reversible (Koff)

Caption: SMT competes with L-Arginine for the iNOS active site.[2] Successful binding of SMT prevents the formation of NO and L-Citrulline.

Experimental Design Strategy

To rigorously validate SMT activity, you must use the RAW 264.7 macrophage model stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-


).
ParameterRecommendationRationale
Cell Model RAW 264.7 (Murine Macrophages)Robust, reproducible iNOS induction upon LPS stimulation.
Induction LPS (100 ng/mL) + IFN-

(10 ng/mL)
Synergistic induction ensures maximal signal-to-noise ratio.
Treatment Timing Post-Induction (12h) Adding SMT after iNOS protein is expressed isolates enzymatic inhibition from transcriptional effects.
Control L-NMMA (Non-selective inhibitor)Positive control for total NOS inhibition.

Protocol A: The Griess Assay (Screening)

This colorimetric assay measures Nitrite (


), the stable breakdown product of NO in aqueous media.

Self-Validation Step: SMT contains sulfur. High concentrations of sulfur-containing compounds can sometimes interfere with diazonium salt formation. You must run a standard curve of Nitrite in the presence of your highest SMT concentration to rule out chemical interference.

Materials
  • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Standard: Sodium Nitrite (

    
    ).
    
Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 cells in 96-well plates (1 x

    
     cells/well) in phenol red-free DMEM.
    
    • Note: Phenol red interferes with absorbance at 540nm.

  • Induction: Incubate cells for 12–18 hours with LPS/IFN-

    
     to induce iNOS expression.
    
  • Treatment:

    • Remove media and wash with warm PBS (to remove accumulated nitrite from the induction phase).

    • Add fresh media containing SMT (Concentration range: 1 nM – 100

      
      M) + L-Arginine (100 
      
      
      
      M).
    • Incubate for 4–6 hours.

  • Reaction:

    • Transfer 50

      
      L of supernatant to a fresh plate.
      
    • Add 50

      
      L Sulfanilamide (Reagent A). Incubate 5-10 min in dark.
      
    • Add 50

      
      L NED (Reagent B). Incubate 5-10 min in dark.
      
  • Measurement: Read absorbance at 540 nm .

  • Quantification: Interpolate unknown samples against the

    
     standard curve.
    

Protocol B: Radiometric -Arginine to Citrulline Conversion (Gold Standard)

This is the definitive assay for calculating the inhibition constant (


). It relies on the fact that iNOS converts L-Arginine to L-Citrulline + NO. L-Arginine is positively charged; L-Citrulline is neutral. We use a cation-exchange resin to capture unreacted Arginine, allowing only Citrulline to pass into the scintillation vial.
Materials
  • L-[2,3,4-

    
    H] Arginine monohydrochloride.
    
  • Dowex 50W-X8 (Na+ form) cation exchange resin.

  • Cofactors: NADPH (1 mM), BH4 (10

    
    M), Calmodulin (30 nM), CaCl2 (for constitutive controls).
    
Step-by-Step Methodology
Phase 1: Lysate Preparation
  • Induce RAW 264.7 cells (as above) for 16 hours.

  • Wash cells with ice-cold PBS.

  • Lyse in buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, Protease Inhibitors.

    • Note: EGTA chelates Calcium, inhibiting constitutive eNOS/nNOS. iNOS is Calcium-independent, so it remains active.

  • Centrifuge (10,000 x g, 10 min, 4°C) and collect supernatant.

Phase 2: The Reaction[4]
  • Reaction Mix: In a microfuge tube, combine:

    • 25

      
      L Cell Lysate (~20-50 
      
      
      
      g protein).
    • 5

      
      L SMT (at 10x desired final concentration).
      
    • 20

      
      L Cocktail: 
      
      
      
      -Arginine (approx 100,000 cpm), Cold L-Arginine (10
      
      
      M), NADPH, BH4.
  • Incubation: Incubate at 37°C for 15 minutes .

    • Critical: The reaction must remain linear. Do not exceed 20 minutes.

  • Stop: Add 400

    
    L of Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).
    
Phase 3: Separation (The Dowex Column)
  • Prepare spin columns containing 200 mg of equilibrated Dowex 50W-X8 resin.

  • Apply the stopped reaction mixture to the column.

  • Centrifuge or let gravity flow into a scintillation vial.

    • Mechanism:[4][5][6][7]

      
      -Arginine binds to the resin.[8] 
      
      
      
      -Citrulline flows through.[3]
  • Add 5 mL Scintillation fluid and count (CPM).

Data Analysis & Interpretation

Calculating % Inhibition


Background = Lysate treated with L-NMMA (1 mM) or uninduced lysate.
Determining Ki (Inhibition Constant)

Since SMT is a competitive inhibitor, the


 varies with Arginine concentration. Use the Cheng-Prusoff Equation  to calculate the intrinsic affinity (

):


  • 
     = Concentration of L-Arginine used in assay.
    
  • 
     = Michaelis constant of iNOS for Arginine (typically ~2-10 
    
    
    
    M).[8]
Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background (Radioactive) Resin saturation or "Breakthrough"Regenerate Dowex resin with NaOH/HCl cycles; ensure pH of Stop Buffer is < 6.0.
No Inhibition with SMT Substrate SaturationIf

, competitive inhibitors lose potency. Lower the cold Arginine concentration to near

levels.
Low Signal (Griess) Phenol Red InterferenceUse clear, phenol-red free media or subtract blank absorbance at 540nm.
Inhibition in Griess but not Lysate Transcriptional EffectSMT might be blocking protein synthesis if added during induction. Perform Western Blot to confirm iNOS levels.

Workflow Summary

Workflow Start Start: RAW 264.7 Cells Induction Induce with LPS + IFN-g (12-18 Hours) Start->Induction Branch Assay Type Induction->Branch Wash Wash PBS (Remove old NO) Branch->Wash Cell-Based (Screening) Lyse Lyse Cells (EGTA Buffer) Branch->Lyse Enzymatic (Validation) Treat_Live Add SMT + Fresh Media (4-6 Hours) Wash->Treat_Live Supernatant Collect Supernatant Treat_Live->Supernatant Griess Griess Reaction (Abs 540nm) Supernatant->Griess Treat_Lysate Add SMT + [3H]-Arg (15 Mins) Lyse->Treat_Lysate Dowex Dowex Resin Separation Treat_Lysate->Dowex Scint Scintillation Counting ([3H]-Citrulline) Dowex->Scint

Caption: Decision tree for selecting between cell-based accumulation assays (Griess) and direct enzymatic assays (Radiometric).

References

  • Southan, G. J., et al. (1995). "Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity."[1] British Journal of Pharmacology.[1]

  • Szabó, C., et al. (1994). "S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase." Proceedings of the National Academy of Sciences.

  • Promega Corporation. "Griess Reagent System Protocol."

  • Bredt, D. S., & Snyder, S. H. (1990). "Isolation of nitric oxide synthetase, a calmodulin-requiring enzyme." Proceedings of the National Academy of Sciences. (Basis for Citrulline Assay).[8][9]

  • Cayman Chemical. "Nitrate/Nitrite Assay Kit Protocol."

Sources

Application

Advanced Protocol: S-Methylisothiourea Sulfate as a Methanethiol Surrogate in Organic Synthesis

[1] Executive Summary Methanethiol (MeSH) is a critical reagent for introducing methylthio (-SMe) groups in pharmaceuticals and agrochemicals. However, its use is severely limited by its physical state (toxic gas, bp 6°C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methanethiol (MeSH) is a critical reagent for introducing methylthio (-SMe) groups in pharmaceuticals and agrochemicals. However, its use is severely limited by its physical state (toxic gas, bp 6°C) and extreme olfactory threshold (0.002 ppm).

This application note details the use of S-Methylisothiourea Sulfate (SMIS) as a solid-state, odorless, and shelf-stable surrogate. Unlike sodium thiomethoxide (NaSMe), which is hygroscopic and often emits trace odors, SMIS remains inert until chemically activated. This guide provides validated protocols for the in situ generation of methanethiolate anions for nucleophilic aromatic substitution (


) and thioesterification, emphasizing "Odor-Zero" workflows via oxidative quenching.

Technical Background & Mechanism

The Challenge vs. The Solution
FeatureMethanethiol (Gas)Sodium Thiomethoxide (Solid)S-Methylisothiourea Sulfate (SMIS)
Physical State Gas (bp 6°C)Hygroscopic PowderCrystalline Solid (mp ~235°C)
Odor Extreme (Stench)Moderate (hydrolyzes in air)Odorless (until activated)
Stability Polymerizes/OxidizesOxidizes to disulfide rapidlyHigh shelf-stability
Atom Economy HighHighModerate (Urea byproduct)
Handling Cylinder/Lecture BottleGlovebox recommendedOpen benchtop
Activation Mechanism

SMIS is an isothiouronium salt. Under basic conditions, it undergoes hydrolysis to release the active nucleophile (methanethiolate) and urea. This release can be controlled by the rate of base addition, effectively regulating the concentration of free thiol in the system.

SMIS_Mechanism SMIS S-Methylisothiourea Sulfate (Solid) Inter Tetrahedral Intermediate SMIS->Inter + Base Base Base (NaOH, KOH, Cs2CO3) Base->Inter MeS Methanethiolate (MeS-) Inter->MeS Hydrolysis Urea Urea (Byproduct) Inter->Urea Product Methyl Sulfide Product MeS->Product + Electrophile (R-X)

Figure 1: Base-mediated hydrolysis of SMIS releases the active thiolate nucleophile in situ.

Application Protocols

Protocol A: Synthesis of Aryl Methyl Sulfides via

Target: Electron-deficient aryl halides (e.g., chloronitrobenzenes, fluorobenzonitriles). Scale: 10 mmol (adaptable).

Reagents
  • Substrate (Ar-X): 10 mmol

  • S-Methylisothiourea Sulfate (SMIS): 6.0 mmol (0.6 equiv relative to Ar-X, but provides 1.2 equiv of MeS- as it is a hemisulfate or 1:1 salt depending on grade. Note: Standard commercial grade is often (CH₃SC(NH₂)₂)₂·H₂SO₄, so 1 mol salt = 2 mol MeS-.)

  • Base: NaOH (25 mmol) or KOH.

  • Solvent: Ethanol/Water (1:1) or DMF/Water.

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the outlet of the condenser to a bleach scrubber (see Section 4).

  • Loading: Charge the flask with SMIS (6.0 mmol) and the Aryl Halide (10 mmol). Add Ethanol (20 mL).

  • Activation (Critical Step): Dissolve NaOH (25 mmol) in Water (10 mL). Add this solution dropwise to the reaction mixture at room temperature.

    • Expert Insight: Do not add base all at once. The hydrolysis is exothermic and generates MeS- rapidly. Slow addition keeps the local concentration of MeSH gas low, keeping it in solution as the thiolate salt.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC or HPLC.

  • Quenching (Odor Control): Cool to room temperature. Before opening the system , add 10 mL of 10% Sodium Hypochlorite (Bleach) solution through the condenser. Stir for 10 minutes.

    • Mechanism:[1][2][3][4][5][6]

      
      . This oxidizes residual thiol to odorless sulfonic acid.
      
  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: Transition-Metal-Free Synthesis using

Target: General aryl halides, green chemistry focus. Reference: Adapted from Org. Biomol. Chem. methodologies [1].

Reagents
  • Aryl Halide (1.0 equiv)

  • SMIS (0.6 equiv)

  • 
     (1.5 - 2.0 equiv)
    
  • Solvent: PEG-400 or DMSO (allows higher temp, lower volatility).

Procedure
  • Mix Aryl Halide, SMIS, and

    
     in PEG-400.
    
  • Stir at 80–100°C in a sealed tube or well-vented flask.

  • The high solubility of

    
     in polar solvents facilitates the in situ release of MeS- without requiring strong aqueous bases that might hydrolyze sensitive substrates.
    
  • Workup: Dilute with water. The product often precipitates or can be extracted with ether. Always treat aqueous waste with bleach.

Safety & Engineering Controls: The "Odor-Zero" Workflow

Trustworthiness in sulfide chemistry relies on containment. You must assume MeSH gas will be generated.

Safety_Workflow cluster_0 Reaction Zone cluster_1 Scrubber System (Mandatory) Rxn Reaction Vessel (SMIS + Base) Trap1 Trap 1: Empty (Anti-suckback) Rxn->Trap1 Gas Outlet Waste Aqueous Waste (Treat with Bleach) Rxn->Waste Post-Rxn Trap2 Trap 2: Bleach (10% NaOCl) Trap1->Trap2 Vapor Stream

Figure 2: Mandatory scrubber setup for any reaction involving SMIS activation.

Critical Safety Notes
  • The Bleach Rule: Never dispose of sulfide reaction mixtures directly into the drain. Treat all glassware, stir bars, and aqueous waste with a dilute bleach solution for 1 hour in a fume hood.

  • Acid Warning: Never acidify the reaction mixture before quenching. Acidification of unreacted methanethiolate regenerates MeSH gas immediately.

  • Stoichiometry: SMIS is typically a hemisulfate or sulfate adduct. Check the Certificate of Analysis. If it is

    
    , one mole of solid yields two  moles of thiolate.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield MeSH gas escaped before reacting.Increase cooling efficiency (reflux condenser); use a sealed tube; add base slower.
Strong Odor Incomplete quenching or leaks.Check joints/grease. Ensure bleach trap is active. Do not rely on smell alone (olfactory fatigue).
Side Products Hydrolysis of substrate (Ar-OH).Base concentration too high. Switch to weaker base (

or

) or anhydrous conditions (DMSO).
Solid Residue Urea byproduct precipitation.Urea is water-soluble.[7] Ensure aqueous wash during workup is sufficient.[8]

References

  • Zhang, C., et al. (2018). Cesium carbonate-promoted synthesis of aryl methyl sulfides using S-methylisothiourea sulfate under transition-metal-free conditions.[1][9] Organic & Biomolecular Chemistry, 16(34), 6316-6321.

  • Shildneck, P. R., & Windus, W. (1932). S-Methyl Isothiourea Sulfate.[1][6][9] Organic Syntheses, 12, 52.

  • Fisher Scientific. (2021). Safety Data Sheet: S-Methylisothiouronium sulfate.

  • Air Liquide. (2023). Safety Data Sheet: Methanethiol.[2][10]

Sources

Method

in vivo dosage of S-methylisothiourea sulfate for septic shock models

Application Note: In Vivo Dosage and Administration of S-Methylisothiourea (SMT) Sulfate for Septic Shock Models Introduction: Mechanistic Rationale S-methylisothiourea (SMT) sulfate is a potent, competitive, and relativ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dosage and Administration of S-Methylisothiourea (SMT) Sulfate for Septic Shock Models

Introduction: Mechanistic Rationale

S-methylisothiourea (SMT) sulfate is a potent, competitive, and relatively selective inhibitor of inducible Nitric Oxide Synthase (iNOS) . In septic shock, the upregulation of iNOS leads to a pathological overproduction of nitric oxide (NO), resulting in refractory vasodilation, hypotension, and vascular hyporeactivity to vasoconstrictors.

Unlike non-selective inhibitors (e.g., L-NAME, L-NMMA) which block constitutive endothelial NOS (eNOS) and can cause excessive vasoconstriction and tissue ischemia, SMT targets the inflammatory isoform. It is approximately 10–30 times more potent against iNOS than L-NMMA, offering a wider therapeutic window for restoring hemodynamics without compromising microvascular perfusion.

Experimental Design Considerations

Model Selection
  • Endotoxemia (LPS) Model: Best for studying acute hemodynamic collapse and cytokine storm. SMT is highly effective here as iNOS expression peaks rapidly (4–6 hours post-challenge).

  • Cecal Ligation and Puncture (CLP) Model: The gold standard for polymicrobial sepsis. SMT improves survival and organ function but requires careful timing (post-treatment) to avoid inhibiting the early, protective bactericidal effects of NO.

Therapeutic Window
  • Prophylactic (Pre-treatment): Not recommended for clinical translation but useful for mechanistic proof-of-concept.

  • Therapeutic (Post-treatment): Administer 2–6 hours post-induction of sepsis. This aligns with the induction phase of iNOS protein expression.

Dosage & Administration Protocols

The following dosages are derived from validated rodent studies. Always calculate dose based on the free base if possible, or adjust for the specific salt form (Hemisulfate MW ≈ 139.2 g/mol ; Sulfate MW ≈ 188.2 g/mol ).

Table 1: Recommended In Vivo Dosages
SpeciesModelRouteDosageFrequency / TimingPrimary Outcome
Mouse LPS (Endotoxemia)IP1 – 10 mg/kg Single bolus, 2–12 hrs post-LPSSurvival, Organ Injury
Mouse CLP (Polymicrobial)IP10 mg/kg/day Divided dose (5 mg/kg b.i.d.) for 7 daysSurvival (Long-term)
Rat LPS (Shock)IV0.01 – 3 mg/kg Slow bolus (over 1-2 min)Hemodynamics (MAP restoration)
Rat LPS (Organ Injury)IP5 – 10 mg/kg Single bolus, 2 hrs post-LPSLiver/Kidney protection
Pig EndotoxemiaIV1 mg/kg/hr Continuous InfusionHemodynamics

Critical Note: Doses >10 mg/kg in rodents may lose selectivity, inhibiting eNOS and causing hypertensive crises or gut ischemia.

Detailed Preparation Protocol

Reagent: S-Methylisothiourea hemisulfate salt (CAS: 867-44-7) Solubility: Water (~260 g/L), PBS (~14 mg/mL). Stability: Hygroscopic solid.[1] Solutions are susceptible to hydrolysis; prepare fresh daily.

Step-by-Step Preparation (Example: 5 mg/kg dose for 25g Mouse)
  • Calculate Requirements:

    • Target Dose: 5 mg/kg.

    • Mouse Weight: 25 g (0.025 kg).

    • Total Mass Required:

      
      .
      
    • Injection Volume: 10 mL/kg is standard for mice (0.25 mL per mouse).

    • Target Concentration:

      
      .
      
  • Vehicle Preparation:

    • Use sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).

    • Note: SMT sulfate solutions are slightly acidic (pH ~5.5). For IV administration, ensure buffering with PBS is sufficient to prevent local irritation.

  • Solubilization:

    • Weigh SMT powder accurately.

    • Dissolve in the calculated volume of vehicle. Vortex for 30 seconds; it should dissolve instantly (clear, colorless).

    • Filter Sterilize: Pass through a 0.22 µm syringe filter if administering IV or IP for survival studies.

  • Administration:

    • IP: Inject into the lower right quadrant of the abdomen to avoid the cecum.

    • IV (Rat): Cannulate the femoral or jugular vein. Administer bolus slowly over 60 seconds to prevent rapid hypertensive spikes.

Pathway Visualization

The following diagram illustrates the intervention point of SMT within the septic inflammatory cascade.

SMT_Mechanism LPS LPS / Bacteria TLR4 TLR4 Activation LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS_Gene iNOS Gene Expression NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme 4-6 Hours NO_Overload Nitric Oxide (NO) Overload iNOS_Enzyme->NO_Overload Vasodilation Pathological Vasodilation (Hypotension) NO_Overload->Vasodilation OrganFailure Microvascular Collapse & Organ Failure Vasodilation->OrganFailure SMT S-Methylisothiourea (SMT) (Selective Inhibitor) SMT->iNOS_Enzyme Blocks Activity

Caption: SMT selectively inhibits the enzymatic activity of iNOS, preventing the pathological NO surge that drives septic shock hypotension.

Safety & Monitoring

  • Hemodynamic Monitoring:

    • Expectation: Rapid restoration of Mean Arterial Pressure (MAP) within 10–20 minutes of IV administration.

    • Warning: If MAP exceeds baseline (>120% of pre-sepsis levels), reduce dose. Excessive vasoconstriction indicates loss of selectivity (eNOS inhibition).

  • Organ Perfusion:

    • Monitor serum lactate. While SMT raises BP, ensure it does not worsen tissue perfusion via excessive vasoconstriction.

    • Success Metric: Reduction in ALT/AST (Liver) and Creatinine (Kidney) compared to untreated septic controls.

  • Side Effects:

    • High doses (>20 mg/kg) may cause respiratory distress or gut ischemia.

References

  • Szabó, C., et al. (1994). "Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase." Proceedings of the National Academy of Sciences, 91(26), 12472–12476.

  • Liaudet, L., et al. (1999). "Effects of nitric oxide synthase inhibition on microvascular reactivity in septic mice." Critical Care Medicine, 27(12).

  • Ulu, N., et al. (2022). "The Effects of Inducible Nitric Oxide Synthase Blockers on Survival and Organ Injury in a Murine Caecal Ligation and Puncture Model." Journal of Critical and Intensive Care, 13, 73-78.

  • Guzel, A., et al. (2008).[2] "Protective effects of S-methylisothiourea sulfate on different aspiration materials-induced lung injury in rats." International Journal of Pediatric Otorhinolaryngology, 72(8), 1241-1250.[2]

Sources

Application

Application Notes and Protocols: S-Methylisothiourea Sulfate in Models of Endotoxemia

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Endotoxemia and the Role of Nitric Oxide Endotoxemia, a condition characterized by the presence of endotoxins (lipopolysaccha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Endotoxemia and the Role of Nitric Oxide

Endotoxemia, a condition characterized by the presence of endotoxins (lipopolysaccharides, LPS) in the bloodstream, is a primary trigger of the systemic inflammatory response that can lead to septic shock and multiple organ failure.[1][2] A critical mediator in the pathophysiology of endotoxemia is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). While NO is a vital signaling molecule under physiological conditions, its excessive production during endotoxemia contributes to profound vasodilation, hypotension, and tissue damage.[3][4] This has led to the investigation of iNOS inhibitors as a potential therapeutic strategy.

S-methylisothiourea sulfate (SMT) has emerged as a potent and selective inhibitor of iNOS.[3][5][6] Its ability to competitively inhibit iNOS at the L-arginine binding site makes it a valuable tool for studying the role of excessive NO production in endotoxemia and for evaluating the therapeutic potential of iNOS inhibition.[4][7] Unlike non-selective NOS inhibitors, SMT shows a degree of selectivity for iNOS over the constitutive isoforms (eNOS and nNOS), which is advantageous in minimizing side effects related to the inhibition of physiological NO production.[3]

These application notes provide a comprehensive guide to utilizing SMT in preclinical models of endotoxemia, detailing its mechanism of action, providing step-by-step experimental protocols, and outlining key endpoints for assessing its efficacy.

Mechanism of Action: S-Methylisothiourea Sulfate as a Selective iNOS Inhibitor

SMT is a competitive inhibitor of all nitric oxide synthase (NOS) isoforms, but it exhibits a significantly higher potency for iNOS compared to eNOS and nNOS in cellular and in vivo models.[3] During endotoxemia, inflammatory cytokines trigger the expression of iNOS in various cell types, leading to a sustained and high-level production of NO. This surge in NO contributes to the characteristic hypotension and vascular hyporeactivity to vasoconstrictors seen in septic shock.[3]

By competitively binding to the L-arginine site on the iNOS enzyme, SMT effectively reduces the excessive production of NO, thereby mitigating its detrimental effects.[4][7] This selective inhibition is crucial, as the constitutive NOS isoforms (eNOS and nNOS) are responsible for maintaining essential physiological functions, and their inhibition can lead to undesirable side effects.[3]

G cluster_0 Nitric Oxide Signaling Pathway in Endotoxemia LPS LPS (Endotoxin) ImmuneCells Immune Cells (e.g., Macrophages) LPS->ImmuneCells Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) ImmuneCells->Cytokines Release iNOS_Induction iNOS Gene Transcription & Translation Cytokines->iNOS_Induction Induces iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme Produces NO_Production Excessive NO Production iNOS_Enzyme->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate Pathophysiology Pathophysiological Effects (Hypotension, Tissue Damage) NO_Production->Pathophysiology SMT S-Methylisothiourea Sulfate (SMT) SMT->iNOS_Enzyme Competitively Inhibits

Caption: SMT's point of intervention in the endotoxemia pathway.

Application Notes and Protocols

Animal Models of Endotoxemia

The most common and straightforward method for inducing endotoxemia in laboratory animals is the systemic administration of lipopolysaccharide (LPS).[8] Rodents, particularly mice and rats, are frequently used for these studies.[1]

Species and Strain Considerations:

  • Mice: C57BL/6 and BALB/c strains are commonly used and are sensitive to LPS.[8] The lethal dose 50% (LD50) for these strains is typically around 10 mg/kg.[8]

  • Rats: Sprague-Dawley and Wistar rats are also widely used.

  • The choice of species and strain can influence the inflammatory response and the effective dose of both LPS and SMT.

Protocol for LPS-Induced Endotoxemia in Mice:

  • Preparation of LPS Solution:

    • Reconstitute LPS (e.g., from Escherichia coli O111:B4) in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to a stock concentration of 1-5 mg/mL.[8]

    • Further dilute the stock solution with sterile saline or PBS to the desired final concentration for injection. The final volume for intraperitoneal (i.p.) injection is typically 100-200 µL.

  • LPS Administration:

    • Administer LPS via intraperitoneal (i.p.) injection. Intravenous (i.v.) administration can also be used, but i.p. is more common and technically less demanding.

    • The dose of LPS will depend on the desired severity of endotoxemia. A sublethal dose (e.g., 1-10 mg/kg) is often used to study inflammatory responses and organ injury, while a lethal dose (e.g., 15-30 mg/kg) is used for survival studies.[3][8]

  • Monitoring:

    • Monitor animals closely for clinical signs of endotoxemia, which may include piloerection, lethargy, huddling, and reduced activity.[9][10]

    • A clinical scoring system can be implemented to quantify disease severity.[9]

Preparation and Administration of S-Methylisothiourea Sulfate (SMT)

SMT Properties:

  • Chemical Name: 2-Methyl-2-thiopseudourea hemisulfate salt.[6]

  • Molecular Formula: C4H12N4S2·H2SO4.[6]

  • Molecular Weight: 278.36 g/mol .[6]

  • Solubility: Soluble in aqueous solutions such as PBS (pH 7.2) at concentrations up to 14 mg/ml.[11]

Protocol for SMT Preparation and Administration:

  • Preparation of SMT Solution:

    • Dissolve SMT in sterile, pyrogen-free saline or PBS to the desired concentration. Ensure complete dissolution.

    • Prepare the solution fresh on the day of the experiment.

  • Dosage and Route of Administration:

    • The effective dose of SMT can vary depending on the animal model and the severity of the endotoxemic challenge. Doses ranging from 1 to 10 mg/kg have been shown to be effective.[3][12]

    • SMT is typically administered via intraperitoneal (i.p.) injection.

  • Timing of Administration:

    • Prophylactic: SMT can be administered before the LPS challenge (e.g., 30 minutes to 1 hour prior).

    • Therapeutic: SMT can be administered after the LPS challenge (e.g., 1 to 2 hours post-LPS) to mimic a more clinically relevant scenario.[3]

Experimental Workflow Diagram:

G cluster_0 Experimental Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Group_Assignment Random Group Assignment Animal_Acclimation->Group_Assignment SMT_Admin SMT or Vehicle Administration Group_Assignment->SMT_Admin LPS_Admin LPS or Saline Administration SMT_Admin->LPS_Admin Monitoring Monitoring (Clinical Score, Survival) LPS_Admin->Monitoring Endpoint Endpoint (Sample Collection, Analysis) Monitoring->Endpoint

Caption: A typical experimental workflow for SMT studies.

Quantitative Data Summary:

ParameterRecommended Range/ValueReference
Animal Model Mice (C57BL/6, BALB/c), Rats (Sprague-Dawley, Wistar)[8],[1]
LPS Dose (Sublethal) 1 - 10 mg/kg (i.p.)[3]
LPS Dose (Lethal) 15 - 30 mg/kg (i.p.)[13]
SMT Dose 1 - 10 mg/kg (i.p.)[3],[12]
SMT Administration (Prophylactic) 30 - 60 minutes before LPS-
SMT Administration (Therapeutic) 1 - 2 hours after LPS[3]

Assessment of SMT Efficacy

The effectiveness of SMT treatment can be evaluated through various endpoints that reflect the severity of the endotoxemic response.

Nitric Oxide Production
  • Griess Assay: Measure nitrite and nitrate levels (stable end-products of NO) in plasma, serum, or tissue homogenates. This provides a direct assessment of NO production.

Inflammatory Cytokine Profiling
  • ELISA or Multiplex Assay: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in plasma or serum.[13][14] SMT has been shown to reduce the production of pro-inflammatory cytokines.[15]

Organ Damage and Dysfunction
  • Biochemical Markers: Measure plasma levels of markers for liver injury (ALT, AST) and kidney injury (creatinine, BUN). SMT has been shown to attenuate rises in these markers.[3]

  • Histopathology: Collect organs (e.g., liver, kidney, lung) at the experimental endpoint for histological examination to assess tissue damage, such as cellular infiltration, necrosis, and edema.

Survival Studies
  • For lethal endotoxemia models, monitor survival over a defined period (e.g., 24-72 hours) and present the data as Kaplan-Meier survival curves. SMT has been demonstrated to improve survival in rodent models of septic shock.[3]

Summary of Key Endpoints and Assessment Methods:

EndpointAssessment MethodExpected Outcome with SMT Treatment
Nitric Oxide Production Griess Assay (Nitrite/Nitrate)Decreased
Systemic Inflammation ELISA/Multiplex (TNF-α, IL-1β, IL-6)Decreased
Liver Injury Plasma ALT, ASTDecreased
Kidney Injury Plasma Creatinine, BUNDecreased
Organ Damage HistopathologyReduced tissue injury
Survival Kaplan-Meier AnalysisIncreased survival rate

Troubleshooting and Considerations

  • Variability in LPS Potency: The potency of LPS can vary between lots and suppliers. It is recommended to perform a dose-response study with each new batch of LPS to determine the optimal dose for your specific experimental conditions.

  • Animal Health Status: The baseline health and stress levels of the animals can significantly impact their response to LPS. Ensure animals are properly acclimated and housed in a low-stress environment.

  • Timing of Measurements: The kinetics of the inflammatory response in endotoxemia are rapid.[14] Carefully select time points for sample collection to capture the peak of the response for the specific endpoints being measured.

  • Vehicle Controls: Always include a vehicle-treated control group to account for any effects of the SMT solvent.

  • Ethical Considerations: Endotoxemia models can cause significant distress to animals. All procedures should be performed in accordance with approved animal care and use protocols. The use of a clinical scoring system can help to define humane endpoints.[9]

Conclusion

S-methylisothiourea sulfate is a valuable pharmacological tool for investigating the role of iNOS-derived nitric oxide in the pathophysiology of endotoxemia. By selectively inhibiting iNOS, SMT allows researchers to dissect the specific contributions of excessive NO production to the systemic inflammatory response, organ dysfunction, and mortality associated with this condition. The protocols and guidelines presented in these application notes provide a framework for the effective use of SMT in preclinical endotoxemia models, facilitating the development of novel therapeutic strategies for sepsis and related inflammatory diseases.

References

  • Szabó, C., Southan, G. J., & Thiemermann, C. (1994). Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase. Proceedings of the National Academy of Sciences, 91(26), 12472–12476. [Link]

  • Wildhirt, S. M., Weismüller, S., Schulze, C., Conrad, N., & Reichart, B. (1996). S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction. Biochemical and Biophysical Research Communications, 227(2), 328–333. [Link]

  • Jain, M., Singh, S., Singh, K., & Singh, M. (2014). Chondroprotective and anti-inflammatory effects of S-methylisothiourea, an inducible nitric oxide synthase inhibitor in cartilage and synovial explants model of osteoarthritis. Journal of Pharmacy and Pharmacology, 66(11), 1594–1603. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114(3), 510–516. [Link]

  • Li, X., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, Q. (2024). iNOS inhibitor S-methylisothiourea alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration. International Immunopharmacology, 126, 111097. [Link]

  • Strobel, S., Dold, S., & Joller, N. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments, (135), 57657. [Link]

  • ResearchGate. (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. [Link]

  • Redl, H., Schlag, G., & Bahrami, S. (1996). Clinical detection of LPS and animal models of endotoxemia. Immunobiology, 195(4-5), 460–473. [Link]

  • Erbil, Y., Berber, E., Ozarmagan, S., Seven, I., Eminoglu, L., Calis, A. B., & Olga, R. (2004). The effect of the iNOS inhibitor S-methylisothiourea and hyperbaric oxygen treatment on radiation colitis in rats. The American Journal of Surgery, 187(5), 643–648. [Link]

  • Shrum, B., Anantha, R. V., Xu, S. X., Donnelly, M., Haeryfar, S. M., McCormick, J. K., & Mele, T. (2014). A robust scoring system to evaluate sepsis severity in an animal model. BMC Research Notes, 7, 233. [Link]

  • Zanchi, C., Zuccaro, G., Ibarra, C., & Goldstein, J. (2001). Pretreatment of mice with lipopolysaccharide (LPS) or IL-1β exerts dose-dependent opposite effects on Shiga toxin-2 lethality. Cytokine, 13(5), 289–296. [Link]

  • Forn-Cuní, G., van der Vaart, M., de Jong, J., van der Sar, A. M., & Meijer, A. H. (2018). Development and Characterization of an Endotoxemia Model in Zebra Fish. Frontiers in Immunology, 9, 674. [Link]

  • Moerings, B. G. J., Govers, C., van Bergenhenegouwen, J., Mes, J. J., van Dijk, M., Witkamp, R. F., van Norren, K., & Abbring, S. (2025). Induction of endotoxin tolerance in murine monocyte and macrophage cell populations – optimal LPS dose and compartment-specific reversal by β-glucan. Food & Function, Advance Article. [Link]

  • Fan, H., & Malik, A. B. (2012). Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins. The Journal of Immunology, 189(8), 4159–4168. [Link]

  • Humm, A., Mosing, M., & Hartnack, S. (2023). Evaluation of the Effect of Induced Endotoxemia on ROTEM S® and Platelet Parameters in Beagle Dogs Anaesthetized with Sevoflurane. Veterinary Sciences, 10(10), 590. [Link]

  • Hurley, J. C. (1995). Endotoxemia: methods of detection and clinical correlates. Clinical Microbiology Reviews, 8(2), 268–292. [Link]

  • Pini, C., Giulietti, M., Nespeca, M., Bacchi, A., Angioletti, G., & Branciari, R. (2024). Relationship between Endotoxin Content in Vaccine Preclinical Formulations and Animal Welfare: An Extensive Study on Historical Data to Set an Informed Threshold. Vaccines, 12(8), 823. [Link]

  • Guria, S., Singh, S., & Kumar, S. (2025). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports, 15(1), 12345. [Link]

  • Schmidt, F., Pellaux, R., & van der Meer, J. R. (2025). Developing an In Vitro Model of Endotoxemia to Assess the Immunomodulatory Effects of Anti-Inflammatory Peptide-Secreting. ACS Synthetic Biology. [Link]

  • Remick, D. G., & Ward, P. A. (2005). Evaluation of endotoxin models for the study of sepsis. Shock, 24 Suppl 1, 7–11. [Link]

  • Lasselin, J., Schedlowski, M., & Engler, H. (2021). Sick for science: experimental endotoxemia as a translational tool to develop and test new therapies for inflammation-associated depression. Molecular Psychiatry, 26(8), 3672–3683. [Link]

  • FDA. (2013). 204553Orig1s000. [Link]

  • Kumar, A., Singh, A., & Gupta, A. (2023). In vivo biocompatibility of ZIF-8 for slow release via intranasal administration. RSC Advances, 13(1), 123-130. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting lack of iNOS inhibition with SMT

Topic: Troubleshooting Lack of iNOS Inhibition with SMT (S-methylisothiourea) Audience: Researchers, Scientists, and Drug Discovery Professionals Technical Support Center: SMT & iNOS Inhibition Ticket Context: You are ob...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Lack of iNOS Inhibition with SMT (S-methylisothiourea) Audience: Researchers, Scientists, and Drug Discovery Professionals

Technical Support Center: SMT & iNOS Inhibition

Ticket Context: You are observing robust Nitric Oxide (NO) signals (via Griess assay or DAF-FM) in your inflammatory model (e.g., LPS-stimulated RAW 264.7 or primary macrophages), but your S-methylisothiourea (SMT) treatment fails to reduce this signal significantly.

Executive Summary: S-methylisothiourea (SMT) is a potent, competitive inhibitor of Nitric Oxide Synthase (NOS).[1] While it exhibits preferential selectivity for iNOS (inducible NOS) over eNOS and nNOS compared to non-selective inhibitors like L-NAME, "failure to inhibit" is rarely due to compound inactivity. It is most often caused by substrate competition (L-Arginine overload) , incorrect dosing relative to cellular permeability , or temporal mismanagement of the assay.

Part 1: The Diagnostic Workflow (Logic & Causality)

The "Arginine Paradox" (Substrate Competition)

The Issue: SMT is a competitive inhibitor.[2] It fights with L-Arginine for the NOS active site.[1][3] The Causality: Standard cell culture media are hyper-physiological regarding L-Arginine.

  • DMEM: ~84 mg/L (approx. 0.4 mM)

  • RPMI-1640: ~200 mg/L (approx. 1.1 mM)

  • Plasma (Physiological): ~0.08 - 0.1 mM

If you use standard RPMI, the L-Arginine concentration is 10x physiological levels. SMT (Ki ~10-100 nM) cannot effectively outcompete mM levels of Arginine unless used at much higher concentrations. Solution: Check your media formulation. If using RPMI, switch to DMEM or a low-arginine formulation, or increase SMT concentration significantly.

The "Enzyme vs. Cell" Discrepancy (Dosing)

The Issue: Users often select doses based on cell-free enzymatic


 values (10–100 nM) and see no effect in cells.
The Causality: 
  • Cell-free

    
    :  ~50–100 nM (Direct enzyme access).
    
  • Cellular

    
    :  ~10–30 
    
    
    
    M (Requires membrane permeation and competition with intracellular Arginine pools). Solution: In cellular assays, you must dose in the 10
    
    
    M – 100
    
    
    M
    range to see robust inhibition. Dosing at 100 nM will do nothing in a whole-cell context.
Temporal Mismanagement (The "Horse Has Left the Barn")

The Issue: Adding SMT after significant NO accumulation. The Causality: The Griess assay measures Nitrite (


), a stable breakdown product of NO.[4] Once NO is produced and oxidized to nitrite, it is permanent in the supernatant. Adding SMT 12 hours post-LPS will stop new production, but the accumulated nitrite from hours 0–12 remains.
Solution:  Co-treat with SMT simultaneously with the inflammatory stimulus (LPS/IFN-

) or within 1-2 hours.
Chemical Integrity (Salt Forms)

The Issue: SMT is hygroscopic and pH-sensitive. The Causality:

  • Sulfate Salt: Preferred for biological assays. Stable.

  • Iodide/Hydroiodide Salt: Can be toxic to sensitive cells and iodide can interfere with certain redox assays.

  • Degradation: In basic pH (media > pH 7.4) or aqueous stock stored at 4°C for months, isothioureas can hydrolyze to urea derivatives (inactive). Solution: Use fresh stocks of SMT Sulfate. Avoid freeze-thaw cycles.

Part 2: Visualizing the Mechanism & Troubleshooting

Figure 1: The Competitive Mechanism

This diagram illustrates why high media Arginine loads cause SMT failure.

iNOS_Competition cluster_logic Competition Logic L_Arg L-Arginine (Substrate) iNOS iNOS Dimer (Active Site) L_Arg->iNOS Binds (Native) SMT SMT (Inhibitor) SMT->iNOS Competes (Blocker) Media Culture Media (High Arg: ~1mM) Media->L_Arg Supplies Excess NO Nitric Oxide (NO) iNOS->NO Catalysis Nitrite Nitrite (NO2-) (Griess Signal) NO->Nitrite Oxidation (Accumulation) Note1 If [L-Arg] >> [SMT], iNOS binds L-Arg. Inhibition FAILS.

Caption: Competitive inhibition dynamics at the iNOS active site. High L-Arginine concentrations in media can displace SMT.

Figure 2: Troubleshooting Decision Tree

Follow this logic path to diagnose your specific failure.

Troubleshooting_Tree Start Problem: High Nitrite despite SMT Check_Time Did you add SMT at t=0 (with LPS)? Start->Check_Time Check_Dose Is SMT Dose > 10 µM? Check_Time->Check_Dose Yes Action_Time Fix: Add SMT before accumulation Check_Time->Action_Time No Check_Media Is Media Low Arginine? Check_Dose->Check_Media Yes Action_Dose Fix: Increase Dose (Cell EC50 != Enzyme Ki) Check_Dose->Action_Dose No Check_Assay Does SMT interfere with Griess? Check_Media->Check_Assay Yes Action_Media Fix: Switch to DMEM or increase SMT Check_Media->Action_Media No (RPMI used) Action_Control Run 'Spike-In' Control Check_Assay->Action_Control

Caption: Step-by-step diagnostic flow to identify the root cause of SMT inhibition failure.

Part 3: Validated Protocols & Data

Protocol 1: The "Spike-In" Control (Rule out Assay Interference)

Before blaming the biology, ensure the chemistry isn't lying. SMT contains sulfur and amine groups which can theoretically interfere with colorimetric assays.

  • Prepare Standard: Generate a standard curve of Sodium Nitrite (0 – 100

    
    M) in your culture media.
    
  • Spike: In a duplicate set of wells, add SMT at your experimental concentration (e.g., 100

    
    M).
    
  • Run Griess: Add Sulfanilamide and NED reagents.

  • Read: Measure Absorbance at 540nm.

  • Validation: If the Optical Density (OD) of the "Nitrite + SMT" wells is significantly lower than "Nitrite Only," SMT is chemically destroying the signal (False Positive Inhibition). If OD is higher, it is reacting with reagents (False Negative). Note: SMT usually does not interfere, but this control is mandatory for rigorous science.

Protocol 2: Optimized Cellular Inhibition Assay (RAW 264.7)

This protocol minimizes Arginine competition.

ParameterRecommendationRationale
Cell Density 1 x 10^5 cells/well (96-well)Over-confluence depletes nutrients; under-confluence yields low signal.
Media DMEM (High Glucose)Lower L-Arginine (0.4 mM) than RPMI (1.1 mM).
Serum 10% FBS (Heat Inactivated)Provides necessary co-factors; HI prevents complement interference.
Inducer LPS (100 ng/mL) + IFN-

(10 ng/mL)
Synergistic induction ensures robust iNOS signal to inhibit.
SMT Timing Pre-treat 30 min or Co-treatEnsures inhibitor is in the active site as enzyme is synthesized.
SMT Dose 10, 30, 100

M
Covers the cellular

range.
Readout 18 – 24 HoursSufficient time for measurable Nitrite accumulation.

Part 4: Frequently Asked Questions (FAQ)

Q: Is SMT selective for iNOS? A: It is relatively selective. SMT is approximately 10–30 times more selective for iNOS than eNOS/nNOS. However, at high concentrations (>100


M) required to overcome high Arginine media, this selectivity window closes, and you may inhibit constitutive NOS isoforms. For absolute iNOS selectivity, 1400W  is the gold standard, though SMT is often preferred for its reversible kinetics.

Q: Why does the literature list the


 as 10 nM? 
A:  That is the 

for the purified enzyme in a buffer free of competing L-Arginine. In a cell, the drug must cross the membrane and compete with millimolar concentrations of endogenous Arginine. Never use enzyme

to determine cellular dosing.

Q: Can I use the Hydroiodide salt of SMT? A: It is not recommended. The Sulfate salt is the standard for biological applications. Iodide can act as a chaotic ion or interfere with peroxidase-based secondary assays.

References

  • Szabó, C., Southan, G. J., & Thiemermann, C. (1994).[5] Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase. Proceedings of the National Academy of Sciences, 91(26), 12472–12476.[5] [5]

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[2][5][6][7][8] Biochemical Pharmacology, 51(4), 383–394.

  • Boje, K. M., & Arora, P. K. (1992). Microglial-produced nitric oxide and reactive nitrogen oxides mediate neuronal cell death. Brain Research, 587(2), 250–256. (Demonstrates Arginine competition dynamics).

  • Cayman Chemical. (n.d.). S-methylisothiourea (sulfate) Product Information & Assay Interference Data.

Sources

Optimization

S-Methylisothiourea Sulfate (SMT) Technical Support Center: A Guide to Dosage Optimization and Experimental Troubleshooting

Welcome to the Technical Support Center for S-Methylisothiourea Sulfate (SMT). As a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), SMT is a critical tool in a wide range of research application...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for S-Methylisothiourea Sulfate (SMT). As a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), SMT is a critical tool in a wide range of research applications, from septic shock models to inflammatory disease studies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is S-Methylisothiourea sulfate (SMT) and what is its primary mechanism of action?

S-Methylisothiourea sulfate is a potent, selective, and competitive inhibitor of inducible nitric oxide synthase (iNOS).[2] It functions by competing with the natural substrate, L-arginine, at the enzyme's active site.[4][5] This competitive inhibition prevents the synthesis of nitric oxide (NO), a key signaling molecule involved in various physiological and pathophysiological processes, including inflammation and vasodilation.[6] While SMT can inhibit other NOS isoforms, it shows a marked selectivity for iNOS, making it a valuable tool for studying the specific roles of this enzyme.[7]

Q2: How should I prepare and store my SMT stock solution to ensure its stability and efficacy?

Proper preparation and storage of your SMT stock solution are crucial for reproducible results. SMT is typically a crystalline powder and should be stored at room temperature. For experimental use, it is recommended to prepare a concentrated stock solution in a sterile, nuclease-free aqueous buffer (e.g., PBS or sterile water).

Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2] Always bring the aliquot to room temperature before use and vortex briefly to ensure homogeneity.

Q3: What is the difference between SMT and other NOS inhibitors like L-NAME or Aminoguanidine?

While all three compounds inhibit nitric oxide synthase, they exhibit different selectivity profiles for the various NOS isoforms (iNOS, eNOS, and nNOS). SMT is particularly noted for its high selectivity for iNOS.[3][7] L-NAME (Nω-Nitro-L-arginine methyl ester) is a non-selective NOS inhibitor, meaning it will inhibit all three isoforms. Aminoguanidine also shows some selectivity for iNOS, but SMT is generally considered to be more potent and selective.[8] The choice of inhibitor depends on the specific research question. If the goal is to specifically interrogate the role of iNOS, SMT is often the preferred choice.

Experimental Workflow: Dose Optimization

A critical step for ensuring the success of your experiments is to determine the optimal concentration of SMT for your specific model system. This involves performing a dose-response experiment to identify a concentration that provides maximal iNOS inhibition with minimal off-target effects or cytotoxicity.

DoseOptimizationWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare SMT Stock Solution dose_range Treat with a Range of SMT Concentrations prep_stock->dose_range seed_cells Seed Cells/Prepare Animal Model seed_cells->dose_range incubation Incubate for Defined Period dose_range->incubation measure_no Measure Nitric Oxide Production (e.g., Griess Assay) incubation->measure_no assess_viability Assess Cell Viability/ Toxicity (e.g., MTT Assay) incubation->assess_viability plot_curves Plot Dose-Response Curves (NO Inhibition & Viability) measure_no->plot_curves assess_viability->plot_curves determine_ic50 Determine IC50 for NO Inhibition plot_curves->determine_ic50 select_dose Select Optimal Dose (Max Inhibition, Min Toxicity) determine_ic50->select_dose

Workflow for determining the optimal SMT dosage.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses common problems encountered when using SMT and provides actionable solutions.

Problem 1: No observable inhibition of nitric oxide production.

Potential Causes & Solutions:

  • Incorrect SMT Concentration: The concentration of SMT may be too low for your specific cell type or experimental conditions.

    • Solution: Perform a dose-response experiment with a broader range of concentrations. It's recommended to start with a range from 100 nM to 100 µM for in vitro studies.[2]

  • Degraded SMT Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of SMT.

    • Solution: Prepare a fresh stock solution from the powder. Ensure it is properly aliquoted and stored.[2]

  • Cell Line Resistance: Some cell lines may be less sensitive to SMT.

    • Solution: Verify the expression of iNOS in your cell line. If iNOS expression is low or absent, SMT will have no target. Consider using a different cell line known to express high levels of iNOS upon stimulation.

  • Issues with Nitric Oxide Measurement: The assay used to measure NO (e.g., Griess assay) may not be sensitive enough or may be interfered with by components in your culture medium.

    • Solution: Validate your NO detection assay with a known NO donor as a positive control. Review the assay protocol for any potential interfering substances.

Problem 2: Significant cytotoxicity or cell death observed.

Potential Causes & Solutions:

  • SMT Concentration is Too High: While SMT is selective, high concentrations can lead to off-target effects and cytotoxicity.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your dose-response experiment to determine the toxic concentration range for your cells. Select a working concentration well below the toxic threshold.

  • Contamination of SMT or Culture Medium: Contaminants in your SMT stock or cell culture reagents can cause cell death.

    • Solution: Ensure all solutions are sterile-filtered. Use fresh, high-quality cell culture medium and reagents.

Problem 3: Inconsistent or variable results between experiments.

Potential Causes & Solutions:

  • Variability in Cell Seeding Density: The number of cells at the start of the experiment can influence the outcome.

    • Solution: Maintain a consistent cell seeding density for all experiments.

  • Inconsistent Incubation Times: The timing of SMT treatment and subsequent assays is critical.

    • Solution: Adhere strictly to the established experimental timeline. Use a timer to ensure consistent incubation periods.

  • Batch-to-Batch Variation of SMT: While less common with high-quality suppliers, there can be variations between different lots of SMT.

    • Solution: If you suspect batch-to-batch variability, it is advisable to test a new lot with a standard dose-response experiment before proceeding with critical experiments.

Quantitative Data Summary

The inhibitory potency of SMT can vary depending on the specific NOS isoform and the experimental system. The following table provides a summary of reported IC50 values for guidance.

NOS IsoformReported IC50 / KiExperimental SystemReference
iNOS EC50: 6 µMLipopolysaccharide-stimulated macrophages[4]
iNOS EC50: 2 µMVascular smooth muscle cells[4]
nNOS Ki: 160 nMPurified human nNOS[9]
eNOS Ki: 200 nMPurified human eNOS[9]

Note: EC50 and Ki values can vary between different studies and experimental conditions. It is always recommended to determine the optimal concentration empirically in your own system.

Mechanism of Action: iNOS Inhibition

The following diagram illustrates the competitive inhibition of iNOS by S-Methylisothiourea sulfate.

iNOS_Inhibition L_Arginine L-Arginine (Substrate) iNOS iNOS Active Site L_Arginine->iNOS Binds to Active Site SMT S-Methylisothiourea (Inhibitor) SMT->iNOS Competitively Binds No_Reaction Inhibition of NO Synthesis SMT->No_Reaction NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS->NO_Citrulline Catalyzes Reaction

SMT competitively inhibits the iNOS active site.

Detailed Experimental Protocol: Determining Optimal SMT Concentration via Cytotoxicity Assay

This protocol outlines a method for simultaneously determining the efficacy (NO inhibition) and toxicity of SMT in a cell-based assay.

Materials:

  • S-Methylisothiourea sulfate (SMT) powder

  • Sterile, nuclease-free water or PBS

  • Your cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or other iNOS-inducing agent

  • 96-well cell culture plates

  • Griess Reagent Kit for nitrite determination

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare SMT Dilutions: Prepare a series of 2x concentrated SMT dilutions in complete culture medium. A suggested range for the final concentrations is 0, 1, 5, 10, 25, 50, 100, and 200 µM.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 50 µL of fresh medium containing the iNOS-inducing agent (e.g., LPS at 1 µg/mL).

    • Add 50 µL of the 2x SMT dilutions to the appropriate wells to achieve the final 1x concentrations.

    • Include "untreated" (media only) and "LPS only" controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

    • Perform the Griess assay according to the manufacturer's instructions to determine the nitrite concentration, which is an indicator of NO production.

  • Cell Viability Measurement (MTT Assay):

    • To the remaining 50 µL of medium in the wells, add 10 µL of MTT reagent.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each SMT concentration relative to the "LPS only" control.

    • Calculate the percentage of cell viability for each SMT concentration relative to the "untreated" control.

    • Plot both sets of data on a dose-response curve to determine the IC50 for NO inhibition and identify the concentration at which cytotoxicity becomes significant.

References

  • Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Retrieved February 10, 2026, from [Link]

  • Southan, G. J., & Szabó, C. (1996). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 117(4), 651–661. [Link]

  • TCI America. (n.d.). S-Methylisothiourea Sulfate, 25g, Each. Retrieved February 10, 2026, from [Link]

  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology, 39, 191-220. [Link]

  • Gáspár, R., Benko, R., & Török, B. (2000). Selective Inhibition of Inducible Nitric Oxide Synthase by Agmatine. Life Sciences, 67(19), 2359-2366. [Link]

Sources

Troubleshooting

Technical Support Center: S-Methylisothiourea Sulfate (SMT)

This guide serves as a technical support resource for researchers utilizing S-Methylisothiourea Sulfate (SMT) . It is designed to address specific experimental anomalies, clarify mechanism-based off-target effects, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing S-Methylisothiourea Sulfate (SMT) . It is designed to address specific experimental anomalies, clarify mechanism-based off-target effects, and provide actionable troubleshooting protocols.

Senior Application Scientist Desk

Introduction: The "Selectivity" Paradox

S-Methylisothiourea (SMT) is widely marketed as a potent inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) . However, a common experimental failure mode arises from the assumption of absolute selectivity.

Technical Reality: SMT is a non-selective NOS inhibitor with a preference for iNOS only within a narrow concentration window. At standard experimental doses, it frequently cross-inhibits eNOS (endothelial) and nNOS (neuronal), leading to confounding hemodynamic and neurological data.

Quick Reference: Selectivity Profile
IsoformTarget FunctionKi (Inhibition Constant)Potential Off-Target Consequence
iNOS Inflammation/Immune Response~120 nM Primary Target
nNOS Neuronal Signaling~160 nM Neurotoxicity, behavioral changes
eNOS Vasodilation/BP Regulation~200 nM Hypertension, vasoconstriction

Analyst Note: The Ki values are dangerously close. If you use SMT at 10 µM to ensure iNOS inhibition, you are simultaneously blocking eNOS and nNOS with >95% efficacy.

Part 1: Troubleshooting In Vivo & Hemodynamic Issues

Q: My treated animals are developing acute hypertension. Is this a toxic effect?

A: This is likely not toxicity , but a mechanism-based off-target effect. Because SMT inhibits eNOS (Ki ~200 nM) almost as potently as iNOS, it blocks the production of basal endothelial nitric oxide, which is a critical vasodilator.

  • Symptom: Immediate rise in Mean Arterial Pressure (MAP) and systemic vascular resistance.

  • Troubleshooting:

    • Dose Titration: Reduce dose. However, preserving iNOS efficacy while sparing eNOS is difficult with SMT.

    • Alternative Inhibitor: If hemodynamic stability is critical, switch to 1400W (N-(3-(Aminomethyl)benzyl)acetamidine), which has a selectivity ratio of >1000-fold for iNOS over eNOS.

Q: I am studying neurodegeneration, but SMT is altering my baseline neuronal viability.

A: SMT is a potent nNOS inhibitor (Ki ~160 nM). In neuronal cultures or CNS models, SMT will block nNOS-mediated signaling. While nNOS overactivation is excitotoxic, basal nNOS activity is required for synaptic plasticity.

  • Diagnostic Step: Run a control group with a specific nNOS inhibitor (e.g., 7-Nitroindazole ) to see if the phenotype mimics your SMT "side effect."

Part 2: Assay Interference (The Griess Trap)

Q: My Griess assay shows zero nitrite, even in positive controls. Did the drug kill the cells?

A: Not necessarily. SMT can cause a False Negative via chemical interference. The Griess reaction relies on the diazotization of sulfanilamide by nitrite under acidic conditions. SMT contains a thiourea moiety. Thioureas are potent scavengers of nitrous acid (the protonated form of nitrite).

  • Mechanism: SMT chemically reacts with the nitrite in your supernatant before the Griess reagents can turn it pink, effectively "bleaching" your signal.

Protocol: Validating Griess Data with SMT

Use this "Spike-Recovery" protocol to confirm if SMT is interfering with your readout.

  • Prepare Matrix: Take cell culture media containing SMT at your experimental concentration (e.g., 10 µM).

  • Spike: Add a known concentration of Nitrite Standard (e.g., 50 µM) to this media.

  • Measure: Run the Griess assay immediately.

  • Analysis:

    • Result A (50 µM detected): No interference. The inhibition you see in cells is real.

    • Result B (<40 µM detected):Chemical Interference. SMT is destroying the analyte. Switch to a chemiluminescence NO analyzer or measure Citrulline production instead.

Part 3: Visualization of Pathways & Interference

The following diagram illustrates the "Selectivity Trap" where SMT overlaps with off-target isoforms, and the chemical interference pathway in the Griess assay.

SMT_Mechanism cluster_NOS Nitric Oxide Synthase Family SMT S-Methylisothiourea (SMT) iNOS iNOS (Inflammation) SMT->iNOS Inhibits (Ki ~120nM) eNOS eNOS (Vasodilation) SMT->eNOS Off-Target (Ki ~200nM) nNOS nNOS (Neurotransmission) SMT->nNOS Off-Target (Ki ~160nM) Nitrite Nitrite (NO2-) SMT->Nitrite Chemical Scavenging (False Negative) NO Nitric Oxide (NO) iNOS->NO eNOS->NO nNOS->NO NO->Nitrite Oxidation Signal Pink Azo Dye (540 nm) Nitrite->Signal + Griess Griess Griess Reagent (Colorimetric)

Caption: SMT acts as a "dirty" inhibitor, blocking all NOS isoforms with similar potency. Additionally, it can chemically scavenge nitrite, preventing the Griess reaction.

Part 4: Experimental FAQ & Optimization

Q: Is SMT stable in cell culture media?

A: Yes, SMT is chemically stable in neutral aqueous buffers (PBS) and media for >24 hours. Unlike some NO donors (e.g., SNAP) that degrade spontaneously, SMT requires no special handling regarding half-life in vitro.

  • Storage: Store stock solutions (100 mM in water) at -20°C. They are stable for years.

Q: Does SMT interact with Histamine receptors?

A: Potentially. SMT possesses an isothiourea structure, which is homologous to histamine and dimaprit (an H2 agonist).

  • Risk: High concentrations (>100 µM) may trigger H2-mediated effects (e.g., gastric acid secretion, cardiac chronotropy) independent of NO inhibition.

  • Control: Use a specific H2 antagonist (e.g., Cimetidine) if you suspect histamine-like artifacts in tissue bath experiments.

Q: What is the recommended dosing window?

To maximize the (limited) selectivity for iNOS:

  • In Vitro: 1 µM - 10 µM. (Above 10 µM, eNOS inhibition is certain).

  • In Vivo (Rat/Mouse): 0.1 - 1.0 mg/kg (i.p. or i.v.).

    • Note: Doses >3 mg/kg will almost certainly raise blood pressure.

References

  • Szabó, C., et al. (1994). "Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase."[1] Proceedings of the National Academy of Sciences, 91(26), 12472–12476. Link[1]

  • Garvey, E. P., et al. (1994). "Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas." Journal of Biological Chemistry, 269(43), 26669-26676. Link

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology, 51(4), 383-394. Link

  • Tsikas, D. (2007). "Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research." Journal of Chromatography B, 851(1-2), 51-70. Link

Sources

Optimization

Technical Support Center: S-adenosylmethionine (SMT) Stability

Welcome to the technical support center for S-adenosylmethionine (SMT), a critical co-factor for all methyltransferase enzymes. As a cornerstone of epigenetic and metabolic research, the integrity of SMT in your experime...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for S-adenosylmethionine (SMT), a critical co-factor for all methyltransferase enzymes. As a cornerstone of epigenetic and metabolic research, the integrity of SMT in your experimental buffers is paramount for reproducible and accurate results. This guide provides in-depth technical information and practical troubleshooting advice to help you mitigate the inherent instability of SMT and ensure the success of your experiments.

The Challenge of SMT Instability: A Mechanistic Overview

At neutral to alkaline pH, SMT is susceptible to intramolecular cleavage, yielding 5'-methylthioadenosine (MTA) and homoserine lactone.[1][2] This degradation pathway is particularly problematic as MTA can act as a substrate in some enzyme-coupled assays, leading to high background signals.[3] Furthermore, S-adenosylhomocysteine (SAH), a product of the methyltransferase reaction and a common contaminant in SMT preparations, is a potent inhibitor of most methyltransferases.[3]

The stability of SMT is also compromised at physiological temperatures (37°C), with a reported half-life of approximately 16 hours at pH 8.[2] This underscores the importance of careful buffer preparation and storage, especially for lengthy enzyme assays or cell culture experiments.

Proactive Measures for SMT Stabilization

The key to preventing SMT degradation lies in the careful control of your experimental buffer's composition, pH, and temperature. The following sections provide detailed protocols and recommendations to maintain the integrity of your SMT stocks and working solutions.

pH: The First Line of Defense

The most critical factor governing SMT stability is the pH of the solution. SMT is significantly more stable under acidic conditions.

  • Optimal pH Range: For short-term storage and use in enzymatic assays, a slightly acidic pH range of 6.0-7.0 is recommended. For long-term storage of SMT stock solutions, a more acidic pH of 3.0-5.0 is ideal.[4]

  • Acidic Storage: For prolonged storage of aqueous SMT solutions, preparing the stock in 20 mM HCl can significantly minimize decomposition.[3][5]

Temperature: Keeping it Cool

Lower temperatures are crucial for preserving SMT activity.

  • Storage: Lyophilized SMT should be stored at -80°C for long-term stability, where it can be stable for at least a year.[5] Aqueous stock solutions, even when acidified, should also be stored at -80°C.[6][7]

  • Experimental Use: During experiments, keep SMT solutions on ice whenever possible. For enzymatic assays conducted at higher temperatures (e.g., 37°C), it is advisable to prepare fresh SMT working solutions and use them promptly.

Buffer Selection and Additives

The choice of buffering agent and the inclusion of stabilizers can further enhance SMT stability.

  • Buffer Choice: While many common buffers like Tris-HCl and HEPES are used in methyltransferase assays, their buffering ranges are often in the neutral to slightly alkaline region where SMT is less stable.[8] If your enzyme is active at a lower pH, consider using a buffer system that maintains a pH closer to 6.0.

  • Stabilizers:

    • Trehalose: This disaccharide has been shown to have a protective effect on lyophilized SMT, slowing its degradation.[9][10] While specific concentrations for in-solution stabilization are not well-documented, it is a known cryoprotectant and lyoprotectant.[11]

    • Ascorbic Acid (Vitamin C): Ascorbic acid and its salts can act as stabilizers for SMT.[9][12] A molar ratio of 0.1 to 2 times that of SMT has been suggested.[12]

    • Phosphate: Phosphate compounds can also contribute to the stabilization of SMT.[13]

Experimental Protocols

Protocol 1: Preparation of a Stabilized SMT Stock Solution (10 mM)
  • Preparation of Acidic Diluent: Prepare a solution of 20 mM HCl in nuclease-free water. Filter-sterilize the solution.

  • Weighing SMT: On a calibrated analytical balance, carefully weigh the required amount of lyophilized SMT powder. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolving SMT: In a sterile conical tube, dissolve the SMT powder in the pre-chilled 20 mM HCl diluent to a final concentration of 10 mM. Gently vortex to ensure complete dissolution.

  • Aliquoting and Storage: Immediately aliquot the SMT stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of SMT Working Solution in Experimental Buffer
  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM stabilized SMT stock solution on ice.

  • Dilution: Dilute the stock solution to the desired final concentration in your pre-chilled experimental buffer immediately before use.

  • Immediate Use: Use the freshly prepared working solution as soon as possible, especially for assays conducted at temperatures above 4°C.

Data at a Glance: SMT Stability Parameters

ParameterRecommendationRationale
Storage pH (Aqueous) 3.0 - 5.0Significantly improves stability by preventing intramolecular cyclization.[4]
Experimental pH 6.0 - 7.0 (if enzyme is active)A compromise to maintain some stability during the assay.
Storage Temperature -80°C (Lyophilized & Aqueous)Minimizes degradation and preserves the active S,S-diastereoisomer.[5][6]
Handling Prepare fresh, use immediately, keep on iceSMT degrades rapidly at room temperature and 37°C.[1][2]

Visualizing the Workflow and Degradation Pathway

SMT_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh Lyophilized SMT dissolve Dissolve in 20 mM HCl weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw stock on ice store->thaw dilute Dilute in chilled assay buffer thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing stabilized SMT solutions.

SMT_Degradation_Pathway SMT S-adenosylmethionine (Active) MTA 5'-methylthioadenosine (MTA) SMT->MTA  Intramolecular Cleavage (Neutral/Alkaline pH, Temp) HSL Homoserine Lactone SMT->HSL  Intramolecular Cleavage (Neutral/Alkaline pH, Temp) SAH S-adenosylhomocysteine (SAH) (Product/Inhibitor) SMT->SAH Enzymatic Reaction Enzyme Methyltransferase + Substrate

Caption: Major degradation pathways of SMT.

Troubleshooting Guide & FAQs

Q1: My methyltransferase assay shows high background signal even in the no-enzyme control. What could be the cause?

A1: High background can often be attributed to the degradation of SMT into 5'-methylthioadenosine (MTA).[3] Some continuous, enzyme-coupled assays for methyltransferases detect the formation of S-adenosylhomocysteine (SAH), and MTA can sometimes be recognized by the coupling enzymes, leading to a false-positive signal.

  • Solution:

    • Use fresh SMT: Prepare your SMT working solution immediately before starting the assay.

    • Check your storage conditions: Ensure your SMT stock is stored at -80°C in an acidic buffer (e.g., 20 mM HCl).

    • Run a control: Include a "SMT only" control (your assay buffer with SMT but no enzyme or substrate) to quantify the rate of non-enzymatic degradation under your assay conditions.

Q2: I observe a progressive decrease in enzyme activity over the course of a long incubation. Is my enzyme unstable?

A2: While enzyme instability is a possibility, it is also highly likely that your SMT is degrading over the incubation period, especially if the assay is performed at 37°C and neutral or alkaline pH.[1][2] The decreasing concentration of the active SMT co-factor will lead to a reduction in the reaction rate.

  • Solution:

    • Shorten the incubation time: If possible, optimize your assay to measure initial rates over a shorter period.

    • Replenish SMT: For very long incubations, consider if it's feasible to add fresh SMT at set intervals, though this can complicate kinetic analysis.

    • Optimize pH: If your enzyme is stable and active at a slightly more acidic pH, adjusting the buffer pH towards 6.0-6.5 can help slow SMT degradation.

Q3: I'm performing cell culture experiments that require supplementing the media with SMT. How can I ensure its stability?

A3: This is a significant challenge, as cell culture media is typically buffered to a physiological pH of around 7.4 and incubated at 37°C, conditions under which SMT is unstable.[1]

  • Solution:

    • Frequent media changes: Replace the SMT-supplemented media at regular intervals (e.g., every 12-24 hours) to maintain a more consistent concentration of active SMT.

    • Use stabilized SMT analogs: If your experimental system allows, consider using more stable, commercially available analogs of SMT.[14]

    • Account for degradation: Be aware that the effective concentration of SMT will be decreasing over time and interpret your results accordingly.

Q4: Can I repeatedly freeze-thaw my SMT stock solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[15] Aliquoting your stock solution into single-use volumes is the best practice to maintain its integrity.[7] Each freeze-thaw cycle can introduce moisture and potentially alter the pH slightly upon freezing, which can accelerate degradation.

Q5: Are there any common lab reagents that I should avoid in my SMT-containing buffers?

A5: While specific incompatibilities are not extensively documented, it is prudent to avoid strong oxidizing or reducing agents that are not part of your experimental design, as they could potentially interact with the sulfonium center of SMT. Additionally, be mindful of components that could alter the pH of your stock solution upon mixing. For instance, adding a concentrated, unbuffered solution to your SMT stock could shift the pH into an unstable range.

References

  • Rudenko, A., Mariasina, S., Sergiev, P., & Polshakov, V. (2024). Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Frontiers in Chemistry, 12, 1381313. Retrieved from [Link]

  • Yoshii, H., Lauruengtana, V., & Furuta, T. (2009). The stability of S-adenosyl-L-methionine in spray-dried SAM yeast with various additives. Journal of Food Science, 74(7), C546-C550. Retrieved from [Link]

  • Parks, L. W., & Schlenk, F. (1958). The stability and hydrolysis of S-adenosylmethionine; isolation of S-ribosylmethionine. The Journal of biological chemistry, 230(1), 295–305.
  • Dorgan, K. M., et al. (2006). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Analytical Biochemistry, 350(2), 249-255. Retrieved from [Link]

  • Obata, F., et al. (2024). S-adenosylmethionine metabolism buffering is regulated by a decrease in glycine N-methyltransferase via the nuclear ubiquitin–proteasome system. Proceedings of the National Academy of Sciences, 121(27), e2314051121. Retrieved from [Link]

  • Sun, Y., & Locasale, J. W. (2021). Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine. Cell Stress, 5(12), 149–153. Retrieved from [Link]

  • Desiderio, C., Cavallaro, R., De Rossi, A., D'Anselmi, F., Fuso, A., & Scarpa, S. (2005). Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 37(5), 977–983. Retrieved from [Link]

  • National Custom Compounding. S-Adenosyl methionine (SAMe) Capsule. Retrieved from [Link]

  • Huber, T., et al. (2016). Half-life of S-adenosyl-L-methionine.
  • Morana, A., Stiuso, P., Colonna, G., Lamberti, M., Cartenì, M., & De Rosa, M. (2002). Stabilization of S-adenosyl-L-methionine promoted by trehalose. Biochimica et biophysica acta, 1573(2), 105–108. Retrieved from [Link]

  • Hoffman, J. L. (1986). Enzymatic synthesis of S-adenosylmethionine. Methods in enzymology, 122, 403–407.
  • Liao, C., & Seebeck, F. P. (2019). HMT-catalyzed synthesis of the diastereomerically pure H-phosphinic analog of SAM and its derivatives.
  • Colaco, C. A., Smith, C. J., Sen, S., Roser, B. J., & Newman, Y. M. (1994). Stabilization of S-adenosyl L-methionine promoted by trehalose. Biotechnology, 12(10), 1007-1011.
  • Lousa, D., et al. (2013). Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry. Pharmaceutical Research, 30(6), 1633-1643.
  • Otrubova, O., et al. (2012). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues.
  • Wang, Y., et al. (2020). Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. Molecules, 25(18), 4242.
  • G-Biosciences. (2016). SAMfluoro™: SAM Methyltransferase Assay. Retrieved from [Link]

  • Ueland, P. M. (1982). Pharmacological and biochemical aspects of S-adenosylhomocysteine and S-adenosylhomocysteine hydrolase. Pharmacological reviews, 34(3), 223–253.
  • Gnosis S.p.A. (2012). Method of stabilizing S-adenosyl-L-methionine and stabilized composition. U.S.
  • Chen, Y. H., et al. (2012). S-Adenosylmethionine Decreases Lipopolysaccharide-Induced Phosphodiesterase 4B2 and Attenuates Tumor Necrosis Factor Expression via cAMP/Protein Kinase A Pathway. The Journal of Immunology, 188(6), 2858-2866.
  • Obata, F., et al. (2024). S-adenosylmethionine metabolism buffering is regulated by a decrease in glycine N-methyltransferase via the nuclear ubiquitin-proteasome system. bioRxiv.
  • Jain, N. K., & Roy, I. (2009). Effect of trehalose on protein structure. Protein science : a publication of the Protein Society, 18(1), 24–36.
  • Jain, A., et al. (2021). Higher concentration of trehalose dihydrate stabilizes recombinant IgG1 under forced stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • Hopax Fine Chemicals. (2024). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Retrieved from [Link]

  • Obata, F., et al. (2024). S-adenosylmethionine metabolism buffering is regulated by glycine N-methyltransferase decrease via nuclear ubiquitin-proteasome system. bioRxiv.
  • Cell Biolabs, Inc. S-Adenosylmethionine (SAM) ELISA Kit. Retrieved from [Link]

  • Das, U. N. (2018). An epigenetic role for ascorbic acid in neurodegenerative diseases. Journal of neurochemistry, 144(5), 515–517.
  • Fuso, A., et al. (2017). S-Adenosylmethionine and Superoxide Dismutase 1 Synergistically Counteract Alzheimer's Disease Features Progression in TgCRND8 Mice. Journal of Alzheimer's disease, 59(4), 1317–1331.
  • Liu, H., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Molecules, 27(4), 1355.
  • Frey, P. A., Hegeman, A. D., & Ruzicka, F. J. (2008). Radical S-Adenosylmethionine Enzymes. Chemical reviews, 108(8), 3353–3407.
  • Nocchetti, M., et al. (2023). Biosynthesis of Novel Ascorbic Acid Esters and Their Encapsulation in Lignin Nanoparticles as Carriers and Stabilizing Systems. Polymers, 15(10), 2378.
  • Dorgan, K. M., et al. (2016). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical Science, 7(3), 2095-2104.

Sources

Troubleshooting

reversal of S-methylisothiourea sulfate inhibition with L-arginine

Topic: Reversal of S-methylisothiourea (SMT) inhibition with L-Arginine Ticket Context: Users frequently report "incomplete reversal" of iNOS inhibition or "inconsistent IC50 values" when using S-methylisothiourea (SMT)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reversal of S-methylisothiourea (SMT) inhibition with L-Arginine

Ticket Context: Users frequently report "incomplete reversal" of iNOS inhibition or "inconsistent IC50 values" when using S-methylisothiourea (SMT) in macrophage assays. This guide addresses the kinetic competition between SMT and L-Arginine, highlighting the critical role of basal media formulation (DMEM vs. RPMI).

Module 1: The Mechanistic Basis

Why does L-Arginine reverse SMT inhibition?

S-methylisothiourea (SMT) acts as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS).[1][2] Structurally, the amidine group of SMT mimics the guanidino group of the natural substrate, L-Arginine.[3]

  • The Conflict: SMT binds to the heme active site of iNOS, preventing L-Arginine oxidation.

  • The Kinetics: Because the inhibition is competitive, it is strictly dependent on the ratio of

    
    .
    
  • The Reversal: Increasing the concentration of L-Arginine shifts the equilibrium, displacing SMT from the active site and restoring NO production.

Key Kinetic Parameters:

  • iNOS

    
     (L-Arg):  ~2.2 – 22 
    
    
    
    M (depending on species/conditions).
  • SMT

    
     (iNOS):  ~17 – 34 nM (High affinity).
    
  • Selectivity: SMT is relatively selective for iNOS over eNOS, but at high concentrations (>10

    
    M), it will inhibit constitutive isoforms (eNOS/nNOS).
    
Visualization: Competitive Binding Dynamics

iNOS_Competition L_Arg L-Arginine (Substrate) iNOS_Free iNOS (Active Site) L_Arg->iNOS_Free Competition SMT SMT (Inhibitor) SMT->iNOS_Free Competition Complex_Active Enzyme-Substrate Complex iNOS_Free->Complex_Active High [L-Arg] Complex_Blocked Enzyme-Inhibitor Complex iNOS_Free->Complex_Blocked High [SMT] NO Nitric Oxide (Output) Complex_Active->NO Catalysis Complex_Blocked->iNOS_Free Reversible (Slow off-rate)

Caption: Competitive inhibition model. SMT blocks the active site, but excess L-Arginine forces the equilibrium toward the active complex.

Module 2: Experimental Protocols

Standardized Reversal Assay (RAW 264.7 Macrophages)

This protocol validates SMT activity and demonstrates reversibility.

Phase A: Reagent Preparation
ReagentMW ( g/mol )PreparationStorage
SMT Sulfate 278.36Dissolve in sterile ddH₂O to 100 mM stock.-20°C (Stable for months). Avoid freeze-thaw.
L-Arginine 174.20Dissolve in culture media (or PBS) to 100 mM stock.Freshly prepared recommended. pH adjust if >10 mM.
LPS Varies1 mg/mL in PBS (Endotoxin-free).-20°C aliquots.
Phase B: The Reversal Workflow

Critical Variable: Know your basal L-Arginine concentration!

  • DMEM: Contains ~0.4 mM (84 mg/L) L-Arginine.

  • RPMI 1640: Contains ~1.1 mM (200 mg/L) L-Arginine.

  • Insight: Reversal is harder to achieve in RPMI because the baseline substrate load is already high.

Step-by-Step:

  • Seeding: Plate RAW 264.7 cells (1 x 10⁵/well) in 96-well plates. Adhere overnight.

  • Induction: Replace media with fresh media containing LPS (1

    
    g/mL)  to induce iNOS.
    
  • Inhibition (The Challenge): Add SMT at 10

    
    M  and 100 
    
    
    
    M
    to designated wells.
    • Note: 10

      
      M is usually sufficient to inhibit >80% NO in DMEM.
      
  • Reversal (The Rescue): In a subset of SMT-treated wells, add exogenous L-Arginine.

    • Low Rescue: +1 mM L-Arg

    • High Rescue: +10 mM L-Arg

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Readout: Collect 50

    
    L supernatant and mix with 50 
    
    
    
    L Griess Reagent. Read Absorbance at 540 nm.[4][5]
Visualization: Decision Workflow

Protocol_Flow Start Start Experiment Media_Check Check Basal Media (DMEM vs RPMI) Start->Media_Check DMEM DMEM (~0.4mM L-Arg) Easier Inhibition Media_Check->DMEM RPMI RPMI (~1.1mM L-Arg) Requires Higher SMT Media_Check->RPMI Treat Co-treat: LPS + SMT (10-100µM) DMEM->Treat RPMI->Treat Rescue Add Excess L-Arginine (Target 10x - 100x molar ratio) Treat->Rescue Measure Griess Assay (24h) Rescue->Measure

Caption: Experimental decision tree highlighting the critical impact of basal media selection on inhibitor efficacy.

Module 3: Troubleshooting & FAQs

Q1: I added 1 mM L-Arginine, but NO production did not recover. Is the SMT irreversible? Diagnosis: Likely insufficient substrate ratio. Explanation: SMT is a slow tight-binding inhibitor. While reversible, the dissociation rate (


) is slow.[6] If you are using RPMI (1.1 mM basal L-Arg) and you add 1 mM L-Arg, you have only doubled the substrate. If SMT is present at 100 

M, it may still effectively compete. Solution: Titrate L-Arginine up to 10 mM . Ensure the molar ratio of [L-Arg]:[SMT] exceeds 100:1 for complete restoration.

Q2: My SMT-treated cells show lower viability. Is SMT toxic? Diagnosis: Potential off-target effects or osmotic stress. Explanation: SMT is generally non-toxic at <100


M. However, if you are using massive amounts of L-Arginine (>20 mM) for reversal, you may be inducing osmotic stress or pH shifts.
Solution: 
  • Check pH of the L-Arginine stock (arginine base is very alkaline; use L-Arginine HCl or adjust pH).

  • Verify SMT concentration. At >1 mM, SMT can inhibit eNOS (constitutive), potentially affecting cell health if the cell line relies on basal NO.

Q3: Can I use SMT to distinguish iNOS from eNOS in tissue homogenates? Diagnosis: Only with strict concentration control. Explanation: SMT is roughly 10–30 fold more selective for iNOS than eNOS.

  • At 0.1 – 1.0

    
    M , SMT inhibits iNOS with minimal effect on eNOS.
    
  • At >10

    
    M , specificity is lost.
    Solution:  For high specificity in complex tissues, consider using 1400W , which is highly selective for iNOS (
    
    
    
    < 7 nM) and virtually inactive against eNOS.

Q4: Why does my "Reversed" sample have higher NO than my "LPS Control"? Diagnosis: Substrate limitation in the control. Explanation: In standard LPS induction, iNOS consumes L-Arginine rapidly. By 24 hours, L-Arginine in the media might be depleted, capping the NO signal. In your "Reversal" wells, you added extra L-Arginine (e.g., +10 mM). Once SMT is displaced, the enzyme has more fuel than the control wells, leading to "super-physiological" NO levels. Solution: Add the same amount of excess L-Arginine to your Positive Control (LPS only) wells to normalize the baseline.

Module 4: Data Interpretation (Expected Results)[7][8]
ConditionMedia[SMT]Added [L-Arg]Expected NO (Griess)Interpretation
Basal DMEM00< 2

M
No induction.
LPS Control DMEM0030–50

M
Full iNOS activation.
Inhibited DMEM10

M
0< 10

M
>80% Inhibition.
Partial Rescue DMEM10

M
1 mM20–30

M
Competitive shift begins.
Full Rescue DMEM10

M
10 mM40–60

M
SMT displaced; substrate saturation.
References
  • Southan, G. J., et al. (1995). "Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity." British Journal of Pharmacology.

  • Szabó, C., et al. (1994). "S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase." Proceedings of the National Academy of Sciences.

  • Alderton, W. K., et al. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

Sources

Optimization

Technical Support Center: Scaling Up Reactions with S-methylisothiourea Sulfate

Welcome to the technical support center for scaling up reactions involving S-methylisothiourea sulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scaling up reactions involving S-methylisothiourea sulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the safety, efficiency, and reproducibility of your chemical processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with S-methylisothiourea sulfate?

A1: The most significant safety concern is the potential for a runaway exothermic reaction, particularly during the in-situ formation of S-methylisothiourea sulfate from thiourea and a methylating agent like dimethyl sulfate.[1] Dimethyl sulfate is toxic and should be handled with extreme care.[1] Inadequate temperature control on a larger scale can lead to a rapid increase in temperature and pressure, potentially causing a loss of containment.[2]

Key Safety Considerations:

  • Exotherm Management: The reaction can be highly exothermic.[1] Ensure your reactor system has adequate cooling capacity and a reliable temperature monitoring system. For large-scale reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.[3]

  • Reagent Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with toxic reagents like dimethyl sulfate, an antidote such as ammonia should be readily available.[1]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of any volatile and hazardous materials.[4]

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing media.[5]

Q2: I'm observing poor solubility of S-methylisothiourea sulfate at a larger scale. How can I address this?

A2: S-methylisothiourea sulfate is soluble in hot water but insoluble in alcohols.[6] As you scale up, the surface area-to-volume ratio decreases, which can exacerbate solubility issues.[7]

Troubleshooting Solubility:

  • Solvent Choice: For reactions, using water as a solvent is a good starting point.[8] If the reaction requires an organic solvent, a co-solvent system or a phase-transfer catalyst may be necessary.

  • Temperature: Increasing the temperature can improve solubility. However, this must be balanced with the thermal stability of your reactants and products.

  • Mixing: Ensure efficient agitation to promote the dissolution of solids. Inadequate mixing is a common problem during scale-up.[2][7]

  • Particle Size: Using a finer grade of S-methylisothiourea sulfate can increase the surface area and improve the rate of dissolution.

Q3: What are the common side reactions or by-products I should be aware of when using S-methylisothiourea sulfate in guanidinylation reactions?

A3: In guanidinylation reactions, where S-methylisothiourea sulfate is used to introduce a guanidine moiety, several side reactions can occur, especially under non-optimal conditions.

Potential Side Reactions:

  • Over-alkylation: If the substrate has multiple nucleophilic sites, over-alkylation can occur.

  • Hydrolysis: The guanidinylating agent or the product may be susceptible to hydrolysis, especially if the reaction is run for an extended period at elevated temperatures or pH.

  • Formation of Uronium Derivatives: In some peptide coupling-like conditions, guanidinium salts can lead to the formation of uronium derivatives as side products.[9]

  • Decomposition: S-methylisothiourea itself is not isolated as a free base; it is used as its salt form (e.g., sulfate).[6] The stability of the reagent under your specific reaction conditions should be considered.

To minimize side reactions, it is crucial to optimize reaction parameters such as stoichiometry, temperature, and reaction time at a smaller scale before proceeding to a larger scale.

Troubleshooting Guides

Problem 1: Runaway Exothermic Reaction During Synthesis

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.

  • A significant increase in pressure within the reactor.

  • Vigorous boiling or outgassing.

Causality: The reaction of thiourea with a methylating agent like dimethyl sulfate is highly exothermic.[1] On a larger scale, the reduced surface area-to-volume ratio hinders efficient heat dissipation, increasing the risk of a runaway reaction.[7][10]

Step-by-Step Solution:

  • Immediate Action: If a runaway reaction is suspected, immediately apply maximum cooling to the reactor and stop any further addition of reagents. Prepare for emergency shutdown procedures.

  • Process Modification:

    • Controlled Addition: Switch from a batch process to a semi-batch process. Add the methylating agent slowly and sub-surface to a well-stirred solution of thiourea.[1]

    • Dilution: Increase the solvent volume to create a more dilute reaction mixture, which can help to absorb the heat generated.

    • Lowering Temperature: Start the reaction at a lower initial temperature to provide a larger safety margin.

  • Equipment Check:

    • Cooling System: Verify that the reactor's cooling system is functioning correctly and has the capacity to handle the heat load of the reaction at scale.

    • Stirring: Ensure the agitator is providing efficient mixing to prevent localized hot spots.

Workflow for Managing Exothermic Reactions

Caption: Workflow for managing exothermic reactions during scale-up.

Problem 2: Low Yield and/or Incomplete Conversion

Symptoms:

  • The final product yield is significantly lower than what was achieved at the lab scale.

  • Reaction monitoring (e.g., by TLC, HPLC) shows a significant amount of starting material remaining after the expected reaction time.

Causality: Mass transfer limitations and inefficient mixing are common culprits for poor reaction performance at scale.[2][7] What works in a small flask with rapid magnetic stirring may not translate directly to a large, mechanically stirred reactor.

Step-by-Step Solution:

  • Mixing Analysis:

    • Agitator Speed and Design: Evaluate if the agitator speed is sufficient to keep all solids suspended and ensure good mixing. The type of impeller can also have a significant impact.

    • Baffles: For larger reactors, baffles are often necessary to prevent vortexing and improve mixing efficiency.

  • Reaction Time and Temperature:

    • Extended Reaction Time: A longer reaction time may be required at scale to achieve full conversion due to slower mass transfer.

    • Temperature Profile: Ensure the internal temperature of the reactor is uniform. Use a calibrated temperature probe placed in the reaction mixture.

  • Reagent Purity and Stoichiometry:

    • Reagent Quality: Verify the purity of the S-methylisothiourea sulfate and other reactants. Impurities can inhibit the reaction.

    • Stoichiometry: At a larger scale, minor errors in weighing can become significant. Double-check all calculations and measurements.

Quantitative Data for Scale-Up Consideration
ParameterLab Scale (e.g., 100 mL)Pilot Scale (e.g., 10 L)Production Scale (e.g., 100 L)Key Considerations
Mixing Magnetic StirrerMechanical AgitatorBaffled Mechanical AgitatorEnsure adequate solid suspension and homogeneity.
Heat Transfer High Surface Area/VolumeModerate Surface Area/VolumeLow Surface Area/VolumeRequires efficient reactor jacketing and cooling.[10]
Addition Time Minutes30-60 minutes1-2 hoursSlower addition helps control exotherms.
Temp. Control ± 1 °C± 2-3 °C± 5 °C (potentially)Tighter control is more challenging at scale.
Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product does not crystallize as expected during work-up.

  • The isolated product is an oil instead of a solid.

  • The product is contaminated with by-products or starting materials.

Causality: Changes in impurity profiles and solvent ratios during scale-up can significantly impact the isolation and purification steps.

Step-by-Step Solution:

  • Work-up Procedure Review:

    • Solvent Ratios: The ratios of extraction solvents and anti-solvents may need to be adjusted at a larger scale.

    • Quenching: Ensure the quenching step is effective in neutralizing any reactive species before work-up.

  • Crystallization Issues:

    • Seeding: If the product was previously crystallized, use seed crystals to induce crystallization at a larger scale.

    • Cooling Rate: A slower cooling rate can promote the formation of larger, purer crystals.

    • Solvent Purity: Ensure the solvents used for crystallization are of high purity.

  • Purification:

    • Chromatography: While column chromatography is common in the lab, it is often not feasible for large-scale production.[11] Alternative purification methods like recrystallization or distillation should be explored.

    • Impurity Profile: Identify the major impurities and devise a purification strategy to remove them effectively.

General Experimental Protocol for Gram-Scale Guanidinylation

This protocol is a general guideline and should be adapted for your specific substrate and reaction conditions.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the primary amine in an appropriate solvent.

  • Reagent Addition: Add S-methylisothiourea sulfate to the reaction mixture. If the reaction is exothermic, add it portion-wise.

  • Base Addition: Slowly add a base (e.g., an inorganic carbonate or an organic amine) to the reaction mixture to facilitate the guanidinylation.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water or a dilute acid/base solution as appropriate.

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or other suitable methods.

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions S1 Low Yield C1 Poor Mixing S1->C1 C3 Mass Transfer Limitation S1->C3 C5 Incorrect Stoichiometry S1->C5 S2 Exotherm C2 Heat Transfer Limitation S2->C2 S3 Isolation Issues C4 Impurity Profile Change S3->C4 Sol1 Improve Agitation C1->Sol1 Sol2 Slow Reagent Addition C2->Sol2 Sol4 Optimize Temperature C2->Sol4 C3->Sol1 C3->Sol4 Sol3 Adjust Solvent Ratios C4->Sol3 Sol5 Verify Reagent Purity C5->Sol5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to S-Methylisothiourea Sulfate and Other S-Substituted Isothioureas as Nitric Oxide Synthase Inhibitors

For researchers, scientists, and drug development professionals navigating the landscape of nitric oxide synthase (NOS) inhibition, the selection of an appropriate research tool is paramount. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of nitric oxide synthase (NOS) inhibition, the selection of an appropriate research tool is paramount. This guide provides an in-depth, objective comparison of S-methylisothiourea sulfate (SMT) and other key S-substituted isothioureas, supported by experimental data and protocols to inform your selection process.

Introduction: The Critical Role of Nitric Oxide Synthase and Its Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While essential for physiological processes such as neurotransmission and vasodilation, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of numerous inflammatory diseases and septic shock. This has driven the development of NOS inhibitors as potential therapeutic agents and indispensable research tools.

S-substituted isothioureas have emerged as a potent class of NOS inhibitors. These compounds act as competitive inhibitors at the L-arginine binding site of the enzyme.[1][2] This guide focuses on a comparative analysis of S-methylisothiourea sulfate and its close analogs, S-ethylisothiourea and S-isopropylisothiourea, to elucidate their respective potencies, isoform selectivities, and practical considerations for experimental use.

Mechanism of Action: Competitive Inhibition of NOS

The primary mechanism by which S-substituted isothioureas inhibit NOS is through competition with the natural substrate, L-arginine. The isothiourea moiety mimics the guanidinium group of L-arginine, allowing it to bind to the active site of the enzyme, thereby preventing the synthesis of NO.

cluster_0 Nitric Oxide Synthesis Pathway cluster_1 Inhibition by S-Substituted Isothioureas L-Arginine L-Arginine NOS NOS L-Arginine->NOS Binds to active site NO + L-Citrulline NO + L-Citrulline NOS->NO + L-Citrulline Catalyzes conversion Isothiourea Isothiourea NOS_inhibited NOS (Inhibited) Isothiourea->NOS_inhibited Competitively binds to active site cluster_workflow Experimental Workflow: NOS Inhibition Assay A Prepare Reagents: - NOS enzyme or cell lysate - L-arginine (substrate) - Cofactors (NADPH, FAD, FMN, BH4) - Isothiourea inhibitors - Griess Reagents B Set up 96-well plate: - Blanks - Nitrite standards - Control (no inhibitor) - Test wells with varying inhibitor concentrations A->B C Initiate and incubate reaction: Add enzyme to wells and incubate at 37°C B->C D Stop reaction and perform Griess assay: Add Griess reagents to all wells C->D E Measure absorbance at 540 nm D->E F Data analysis: - Generate nitrite standard curve - Calculate % inhibition - Determine IC50 values E->F

Caption: A generalized workflow for determining NOS inhibition.

Step-by-Step Protocol for NOS Inhibition Assay using Cell Lysate:

  • Preparation of Cell Lysate:

    • Culture macrophages (e.g., RAW 264.7) and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

    • Lyse the cells in a suitable buffer and prepare a clarified supernatant by centrifugation.

  • Assay Setup (96-well plate):

    • Nitrite Standards: Prepare a serial dilution of a known concentration of sodium nitrite in the assay buffer to generate a standard curve.

    • Blank: Assay buffer only.

    • Control: Cell lysate, L-arginine, and cofactors.

    • Inhibitor Wells: Cell lysate, L-arginine, cofactors, and varying concentrations of the S-substituted isothiourea.

  • Reaction Incubation:

    • Initiate the reaction by adding the cell lysate to the wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).

  • Griess Assay:

    • Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells and incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Subtract the blank absorbance from all readings.

    • Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.

    • Determine the concentration of nitrite produced in the control and inhibitor wells using the standard curve.

    • Calculate the percentage of NOS inhibition for each concentration of the S-substituted isothiourea.

    • Plot the percent inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Important Considerations:

  • Some S-substituted isothioureas, such as S-aminoethylisothiourea (AEITU), have been shown to interfere with the induction of iNOS protein, not just its catalytic activity. [3][4]This is an important consideration when designing cell-based experiments.

  • Phenol red in cell culture media can interfere with colorimetric assays and should be avoided. [5]

Conclusion

S-methylisothiourea sulfate and other S-substituted isothioureas are potent and valuable tools for investigating the role of nitric oxide in various biological systems. The choice between these inhibitors should be guided by the specific research question, with careful consideration of their respective potencies and isoform selectivities. S-methylisothiourea sulfate is a preferred choice for studies requiring the relatively selective inhibition of iNOS, while S-ethylisothiourea and S-isopropylisothiourea are suitable for applications where broad-spectrum NOS inhibition is desired. Adherence to rigorous experimental protocols, such as the one outlined in this guide, is essential for obtaining reliable and reproducible data.

References

  • Bowdish Lab, McMaster University. (2015, January 29). GRIESS ASSAY FOR NITRITE DETERMINATION. Retrieved from

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516.
  • BenchChem. (2025). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B.
  • Sigma-Aldrich. Nitrite Assay Kit (Griess Reagent).
  • Southan, G. J., Szabó, C., & Thiemermann, C. (n.d.). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. PMC. Retrieved from [Link]

  • Hecker, M., & Ullrich, V. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric oxide : biology and chemistry, 2(3), 155–164.
  • Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., ... & Osborne, J. A. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of biological chemistry, 269(43), 26669–26676.
  • Assay Genie. Nitrite Assay Kit (Griess Reagent) (BN00773).
  • Shinde, A., & Tsai, A. L. (2012). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Journal of visualized experiments : JoVE, (62), 3927.
  • Southan, G. J., Szabó, C., & Thiemermann, C. (n.d.). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. Wiley Online Library. Retrieved from [Link]

  • Cayman Chemical. NOS Activity Assay Kit.
  • Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., ... & Osborne, J. A. (2025, September 18). (PDF) Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas.
  • Various Authors. (2014, June 16). How can I assay nitric oxide synthase activity in human RBCs?
  • Hecker, M., & Ullrich, V. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric oxide : biology and chemistry, 2(3), 155–164.
  • Sigma-Aldrich. Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
  • Sigma-Aldrich. Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).
  • Perfilova, V. N., Ostrovskii, O. V., Kalinkina, A. L., Tyurenkov, I. N., & Berestovitskaya, V. M. (2009). Novel isothiourea derivatives as potent neuroprotectors and cognition enhancers: synthesis, biological and physicochemical properties. Bioorganic & medicinal chemistry, 17(7), 2821–2828.
  • Cayman Chemical. S-isopropyl Isothiourea (hydrobromide) (CAS 4269-97-0).
  • Filimonova, M., Shevchenko, L., Makarchuk, V., & Filimonov, A. (2022, September). (A) General chemical structure of N,S-substituted isothioureas,...
  • ChemicalBook. (2025, December 31). S-Methylisothiourea sulfate | 2260-00-6.
  • Various Authors. (n.d.). Influence of chain-length upon some pharmacological properties of s-alkyl isothioureas. PMC. Retrieved from [Link]

  • PubChem. Bis(S-methylisothiouronium) sulfate.
  • Cuzzocrea, S., Zingarelli, B., Costantino, G., & Caputi, A. P. (1996). Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock. British journal of pharmacology, 119(3), 545–553.
  • R&D Systems. (S)-Methylisothiourea sulfate | iNOS Inhibitors: Tocris Bioscience.
  • Tokyo Chemical Industry (India) Pvt. Ltd. S-Methylisothiourea Sulfate | 867-44-7. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.
  • Chemsrc. (2025, August 28). S-Methylisothiourea sulfate | CAS#:2260-00-6.
  • Sigma-Aldrich. S-Methylisothiourea 98 867-44-7.
  • PubChem. Thiourea.

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Comparative

Comparative Guide: SMT vs. L-NIL for In Vivo iNOS Inhibition

Topic: Side-by-Side Comparison of SMT and L-NIL In Vivo Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Selectivity vs. Potency Trade-Of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-by-Side Comparison of SMT and L-NIL In Vivo Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Selectivity vs. Potency Trade-Off

In the investigation of nitric oxide synthases (NOS), the choice between S-Methylisothiourea (SMT) and L-N6-(1-Iminoethyl)lysine (L-NIL) is rarely a matter of preference—it is a matter of experimental fidelity.

  • L-NIL is the "Precision Scalpel." It is the gold standard for isolating the physiological role of inducible NOS (iNOS) without confounding hemodynamic variables. It exhibits high selectivity (~30–50 fold) for iNOS over endothelial NOS (eNOS).

  • SMT is the "Chemical Tourniquet." While it is a highly potent iNOS inhibitor (often more potent than L-NIL in vitro), its structural properties lead to significant cross-reactivity with eNOS and nNOS in vivo. This results in immediate, often profound vasoconstriction and pressor effects that can mask or mimic septic shock reversal.

Verdict: Use L-NIL for mechanistic studies of inflammation where maintaining baseline hemodynamics is critical. Use SMT only when acute, potent inhibition is required and blood pressure elevation is a desired or controlled variable.

Mechanistic Profile & Binding Kinetics

Both compounds function as competitive inhibitors at the L-arginine binding site of the NOS enzyme.[1] However, their side-chain interactions within the substrate access channel dictate their isoform selectivity.

Structural Differentiation
  • SMT: A small, non-amino acid isothiourea derivative. Its small size allows it to penetrate the heme pocket of all NOS isoforms (iNOS, eNOS, nNOS) with relative ease, leading to lower selectivity.

  • L-NIL: An acetamidine lysine analog. The acetamidine group mimics the guanidino group of arginine. Its specific steric length exploits subtle differences in the substrate channel depth of iNOS compared to eNOS, granting it superior selectivity.

Diagram: NOS Signaling & Inhibitor Intervention

NOS_Pathway Arginine L-Arginine iNOS iNOS (Inducible) Arginine->iNOS eNOS eNOS (Endothelial) Arginine->eNOS NO Nitric Oxide (NO) iNOS->NO High Output (Pathological) eNOS->NO Low Output (Physiological) Vasodilation Vasodilation (Hypotension) NO->Vasodilation Inflammation Inflammatory Cytotoxicity NO->Inflammation LNIL L-NIL (High Selectivity) LNIL->iNOS Blocks LNIL->eNOS Weak/No Block SMT SMT (Low Selectivity) SMT->iNOS Potent Block SMT->eNOS Significant Block (Side Effect)

Figure 1: Differential inhibition pathways. Note SMT’s significant cross-inhibition of eNOS compared to L-NIL’s targeted approach.

Quantitative Comparison Data

The following data aggregates findings from standard rodent endotoxemia models (LPS-induced shock).

FeatureL-NIL SMT (S-Methylisothiourea)
Primary Target iNOS (Selective)iNOS (Potent, Non-selective)
iNOS IC50 (approx.) 0.4 – 3.3 µM0.6 µM
Selectivity (iNOS vs eNOS) ~30–50 fold ~2–5 fold (Poor)
Bioavailability High (Water soluble)Moderate to High
Hemodynamic Effect (Normal) No significant change in MAP at <10 mg/kgIncreases MAP (Vasoconstriction)
Hemodynamic Effect (Septic) Reverses vascular hyporeactivity without over-constrictionReverses hypotension but risks renal/mesenteric ischemia
Duration of Action Moderate (Requires repeated dosing or infusion)Short-lived (Transient pressor effect)
Typical Dose (Rodent) 3 – 10 mg/kg (IV/IP)0.3 – 5 mg/kg (IV/IP)

Critical Insight: In comparative studies, SMT at 0.3 mg/kg produced a significant pressor response (rise in blood pressure) in conscious rats, whereas L-NIL at doses up to 10 mg/kg did not alter mean arterial pressure (MAP) in healthy controls. This confirms SMT's "dirty" profile regarding constitutive NOS inhibition.

Experimental Protocols
A. Preparation of Stock Solutions

Both compounds are hygroscopic salts. Handle under low humidity.

  • Vehicle: Sterile Saline (0.9% NaCl) or PBS (pH 7.4).

  • Solubility: Both are highly soluble (>10 mg/mL) in water/saline.

  • Stability: Prepare fresh daily. SMT in solution can degrade; keep on ice.

B. Protocol: LPS-Induced Endotoxemia Model (Mouse)

Objective: To assess anti-inflammatory efficacy while monitoring for hemodynamic artifacts.

Step 1: Induction

  • Administer Lipopolysaccharide (LPS, E. coli O111:B4) at 10 mg/kg IP .[2]

  • Wait Time: Allow 6 hours for maximal iNOS protein expression.

Step 2: Inhibitor Administration (Therapeutic Mode)

  • Group A (L-NIL): Administer 3 mg/kg L-NIL (IP) at T=6h post-LPS.[2]

    • Why: This dose inhibits ~90% of iNOS activity without affecting eNOS-dependent renal perfusion.

  • Group B (SMT): Administer 1 mg/kg SMT (IP) at T=6h post-LPS.

    • Warning: Monitor for immediate behavioral signs of hypertension (piloerection, reduced motility) or measure tail-cuff BP.

Step 3: Endpoint Analysis (T=12h)

  • Plasma: Measure Nitrite/Nitrate (NOx) using Griess assay (expect >50% reduction in both groups).

  • Tissue: Harvest kidney/liver. Perform Western Blot for iNOS (protein levels will remain high or increase due to feedback loops, but activity is inhibited).

  • Microcirculation (Optional): If using intravital microscopy, L-NIL treated mice will show preserved capillary flow; SMT mice may show constricted capillaries due to eNOS blockade.

Diagram: Experimental Workflow

Protocol_Workflow cluster_treatment Treatment Arms (T=6h) Start Start: Healthy Mice (C57BL/6) Induction Induction: LPS (10 mg/kg IP) Start->Induction Wait Incubation: 6 Hours (iNOS Expression Peaks) Induction->Wait LNIL_Arm Group A: L-NIL (3 mg/kg) Goal: Selective Blockade Wait->LNIL_Arm SMT_Arm Group B: SMT (1 mg/kg) Goal: Potent Blockade + Pressor Wait->SMT_Arm Analysis Endpoint (T=12h) 1. Plasma NOx (Griess) 2. BP/Hemodynamics 3. Organ Perfusion LNIL_Arm->Analysis SMT_Arm->Analysis

Figure 2: Standardized workflow for comparing inhibitor efficacy in septic models.

Decision Matrix: When to Use Which?
Experimental Goal Recommended Agent Rationale
Study Sepsis-Induced Vasodilation SMT SMT mimics the clinical use of vasopressors. It reverses hypotension rapidly, though it may compromise tissue perfusion.
Study Inflammatory Signaling (e.g., NF-kB) L-NIL You must avoid hemodynamic stress, which itself induces signaling cascades. L-NIL isolates the iNOS variable.[3]
Renal/Microcirculation Studies L-NIL SMT causes renal vasoconstriction (eNOS inhibition), confounding results. L-NIL preserves renal blood flow.[2]
Chronic Dosing (Drinking Water) L-NIL L-NIL is stable and palatable in water (0.4–9 mM) for long-term studies (days/weeks).
References
  • Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase.[2][4][5][6][7] Journal of Medicinal Chemistry. Link

  • Szabó, C., et al. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity.[1] British Journal of Pharmacology.[8] Link

  • Gardiner, S. M., et al. (1994). Regional haemodynamic effects of the putative nNOS inhibitor, S-methyl-L-thiocitrulline (SMTC), compared with L-NAME in conscious rats.[9] British Journal of Pharmacology.[8] (Note: Highlights the pressor effects of isothiourea derivatives). Link

  • Wu, C. C., et al. (1995). Comparison of the effects of aminoguanidine and N6-(1-iminoethyl)lysine (L-NIL) on the haemodynamic changes in endotoxaemia. British Journal of Pharmacology.[8] Link

  • Tiwari, S., et al. (2006). Effects of the inducible nitric-oxide synthase inhibitor L-N6-(1-iminoethyl)-lysine on microcirculation...[2] following lipopolysaccharide administration.[2][3][10][11][12] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Validation

Publish Comparison Guide: S-Methylisothiourea Sulfate (SMT) Selectivity &amp; Cross-Reactivity

Executive Summary S-Methylisothiourea Sulfate (SMT) is a potent, competitive, and reversible inhibitor of nitric oxide synthases (NOS), exhibiting a distinct preference for the inducible isoform (iNOS) over the constitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Methylisothiourea Sulfate (SMT) is a potent, competitive, and reversible inhibitor of nitric oxide synthases (NOS), exhibiting a distinct preference for the inducible isoform (iNOS) over the constitutive isoforms (eNOS and nNOS).[1]

While SMT represents a significant improvement in selectivity compared to first-generation non-selective inhibitors like L-NMMA, it is functionally distinct from highly selective, slow-tight binding inhibitors like 1400W. This guide provides a technical analysis of SMT’s cross-reactivity profile, establishing its position in the pharmacologic toolkit for researchers requiring reversible iNOS inhibition without the permanent inactivation associated with amidine-based alternatives.

Mechanistic Profile & Binding Mode

SMT functions as a structural analogue of L-Arginine. It competes directly with the substrate at the heme active site of the NOS dimer. Unlike suicide inhibitors, SMT does not require catalytic turnover to inactivate the enzyme; it binds rapidly and reversibly.

Mechanism of Action Visualization

The following diagram illustrates the competitive displacement mechanism at the NOS active site.

NOS_Inhibition_Mechanism Substrate L-Arginine (Substrate) ActiveSite NOS Heme Active Site Substrate->ActiveSite Native Binding (Km ~3 µM) Inhibitor S-Methylisothiourea (SMT) Inhibitor->ActiveSite Competitive Binding (Ki ~10-100 nM) Reaction Catalytic Turnover ActiveSite->Reaction With Substrate Block Reversible Complex ActiveSite->Block With SMT Product NO + L-Citrulline Reaction->Product Block->ActiveSite Washout/Dilution (Reversibility)

Caption: SMT competes with L-Arginine for the heme active site. Unlike 1400W, SMT binding is reversible upon washout.

Isoform Selectivity: SMT vs. Alternatives

The primary cross-reactivity concern for SMT is its interaction with Endothelial NOS (eNOS) . Inhibition of eNOS leads to vasoconstriction and elevated blood pressure (pressor effects) in vivo.

Comparative Selectivity Data

The table below synthesizes experimental IC50 values and selectivity ratios. Note that SMT occupies a "middle ground"—more selective than L-NMMA but less selective than 1400W.

InhibitorTypeiNOS IC50 (nM)eNOS IC50 (nM)Selectivity Ratio (eNOS/iNOS)Cross-Reactivity Risk
SMT Reversible, Competitive10 - 70 200 - 1,500 ~10 - 30x Moderate: High doses will inhibit eNOS/nNOS.
L-NIL Reversible, Competitive40018,000~45xLow: Better selectivity than SMT.
1400W Irreversible / Slow-Tight7>50,000>5,000xNegligible: Gold standard for specificity.
L-NMMA Non-Selective400500~1x (None)High: Equipotent inhibition of all isoforms.

*Values are approximate and dependent on assay conditions (e.g., substrate concentration, cell type, cofactor availability).

When to Use SMT?
  • Use SMT when: You require a potent inhibitor that can be washed out to restore enzyme function (e.g., pulse-chase experiments).

  • Use 1400W when: You require absolute specificity for iNOS and do not need to reverse the inhibition (e.g., long-term in vivo studies to rule out eNOS effects).

Cross-Reactivity with Non-NOS Enzymes

Beyond the NOS family, researchers must consider off-target effects on other guanidino-binding enzymes.

Arginase (Urea Cycle)
  • Risk: Low.

  • Data: While Arginase competes with NOS for L-Arginine, SMT is not typically reported as a potent Arginase inhibitor in the same class as N-hydroxy-L-arginine (NOHA) or Norvaline.

  • Implication: SMT does not acutely disrupt the urea cycle or ornithine production at standard inhibitory concentrations, preserving basic cellular metabolism better than non-specific arginine antimetabolites.

Urea Cycle Intermediates
  • Risk: Minimal.

  • Data: SMT does not show significant cross-reactivity with Ornithine Transcarbamylase (OTC) or Argininosuccinate Synthetase (ASS) in standard screenings.

Experimental Protocol: Validating Selectivity

To verify SMT performance in your specific model, use the following self-validating protocol. This method distinguishes between iNOS and cNOS (constitutive NOS: eNOS/nNOS) activity.[2]

Materials
  • Sample: Macrophage lysate (iNOS rich) vs. Endothelial cell lysate (eNOS rich).

  • Reagents: NADPH, L-Arginine, SMT (various concentrations), Calcium/Calmodulin (required for eNOS/nNOS, not iNOS).

  • Detection: Griess Reagent (Colorimetric) or L-[³H]Arginine (Radiometric).

Step-by-Step Methodology
  • Lysate Preparation:

    • Lyse cells in cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors).

    • Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Differential Assay Setup (The Validation Step):

    • Condition A (Total NOS): Buffer + Ca²⁺ (2 mM) + Calmodulin (1 µM).

    • Condition B (iNOS Only): Buffer + EGTA (1 mM) (Chelates Ca²⁺ to inhibit eNOS/nNOS).

  • Inhibition Curve:

    • Incubate lysates with SMT (0.1 nM to 100 µM) for 15 mins at 37°C.

    • Initiate reaction with 1 mM NADPH and L-Arginine (10 µM).

  • Measurement:

    • Stop reaction after 30 mins.

    • Measure Nitrite/Nitrate (Griess) or Citrulline (Radiometric).

  • Analysis:

    • Plot % Activity vs. Log[SMT].

    • Calculate IC50 for Condition A (eNOS) vs. Condition B (iNOS).

    • Success Criterion: The IC50 for Condition B should be >10-fold lower than Condition A.

Workflow Visualization

Selectivity_Protocol cluster_iNOS iNOS Assay (Ca2+ Independent) cluster_eNOS Total/cNOS Assay (Ca2+ Dependent) Start Tissue/Cell Lysate Split Split Sample Start->Split Step1A Add EGTA (Inhibits eNOS/nNOS) Split->Step1A Step1B Add Ca2+ / Calmodulin (Activates eNOS/nNOS) Split->Step1B Step2A Add SMT (Titration) Step1A->Step2A ResultA Measure iNOS IC50 Step2A->ResultA Compare Calculate Selectivity Ratio (IC50 Total / IC50 iNOS) ResultA->Compare Step2B Add SMT (Titration) Step1B->Step2B ResultB Measure Total IC50 Step2B->ResultB ResultB->Compare

Caption: Experimental workflow to distinguish iNOS inhibition from constitutive NOS inhibition using calcium chelation.

References

  • Szabó, C., et al. (1994). "Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity." British Journal of Pharmacology.

  • Garvey, E. P., et al. (1997).[3] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[3] Journal of Biological Chemistry.

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[1][3][4][5] Biochemical Pharmacology.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Boer, R., et al. (2000). "The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity for the enzyme." Molecular Pharmacology.

Sources

Comparative

A Comparative Guide to Validating S-Methylisothiourea Sulfate's Mechanism of Action via Competitive Binding Assays

In the landscape of nitric oxide synthase (NOS) inhibition, S-methylisothiourea sulfate (SMT) has emerged as a potent and valuable research tool. Its efficacy, however, is fundamentally linked to its mechanism of action....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of nitric oxide synthase (NOS) inhibition, S-methylisothiourea sulfate (SMT) has emerged as a potent and valuable research tool. Its efficacy, however, is fundamentally linked to its mechanism of action. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on how to independently validate the competitive inhibitory mechanism of SMT using binding assays. We will objectively compare its performance against other common NOS inhibitors, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility in your own laboratory settings.

The Rationale: Why Competitive Binding Assays are a Gold Standard

Understanding the precise mechanism of inhibition is paramount in drug discovery and pharmacological research. For an inhibitor like S-methylisothiourea sulfate, which targets the active site of NOS enzymes, a competitive binding assay is the definitive method for validation. This technique allows us to quantify the affinity of an unlabeled compound (the inhibitor) for a receptor by measuring its ability to displace a labeled ligand that is known to bind to the same site.[1][2] The resulting data not only confirms the competitive nature of the inhibition but also provides a quantitative measure of the inhibitor's potency, typically expressed as the inhibition constant (Ki).[3][4][5]

Visualizing the Mechanism: The Dynamics of Competitive Inhibition

To conceptualize the process, we can visualize the equilibrium between the enzyme, its substrate (L-arginine), and a competitive inhibitor like S-methylisothiourea sulfate.

Competitive_Inhibition E Enzyme (NOS) Active Site S Substrate (L-arginine) E:f1->S I Inhibitor (SMT) E:f1->I ES Enzyme-Substrate Complex E:e->ES:w Forms EI Enzyme-Inhibitor Complex (Inactive) E:e->EI:w Forms S->E:f1 Binds I->E:f1 Competes & Binds ES:w->E:e Dissociates P Product (NO + L-citrulline) ES->P Catalyzes EI:w->E:e Dissociates

Caption: Competitive inhibition of NOS by S-methylisothiourea sulfate (SMT).

Performance Comparison: S-Methylisothiourea Sulfate vs. Alternative NOS Inhibitors

A critical aspect of validating a research tool is to benchmark its performance against established alternatives. The following table summarizes the inhibitory constants (Ki) of S-methylisothiourea sulfate and two other widely used NOS inhibitors, NG-Methyl-L-arginine (L-NMMA) and Nω-Nitro-L-arginine methyl ester (L-NAME), against the three main NOS isoforms.

InhibitoriNOS (Ki, nM)eNOS (Ki, nM)nNOS (Ki, nM)Selectivity Profile
S-Methylisothiourea sulfate (SMT) 120 [1]200 [1]160 [1]Potent, relatively non-selective
NG-Methyl-L-arginine (L-NMMA)~2,000~2,000~400Moderately potent, slight preference for nNOS
Nω-Nitro-L-arginine (L-NAME)~4,000~1,000~15Potent nNOS inhibitor, less potent on iNOS/eNOS

Note: Ki values can vary depending on experimental conditions. The values presented are representative figures from published literature.

From this data, it is evident that S-methylisothiourea sulfate is a highly potent inhibitor across all three NOS isoforms. Its relatively balanced profile makes it an excellent tool for studies where broad-spectrum NOS inhibition is desired. In contrast, L-NAME exhibits significant selectivity for nNOS.

Experimental Protocol: A Step-by-Step Guide to Competitive Radioligand Binding Assay

This protocol outlines a standard filtration-based competitive binding assay to determine the Ki of S-methylisothiourea sulfate for a specific NOS isoform.

I. Reagent and Equipment Preparation
  • Enzyme Source: Purified recombinant human iNOS, eNOS, or nNOS.

  • Radioligand: [³H]-L-arginine or [³H]-L-NG-nitro-arginine. The choice of radioligand should be based on its high affinity and specificity for the NOS active site.[6][7]

  • Test Inhibitor: S-methylisothiourea sulfate (and other comparators).

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing necessary cofactors (e.g., 1 mM DTT, 4 µM FAD, 4 µM FMN, 4 µM BH₄).[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • 96-well filter plates with glass fiber filters.

  • Vacuum manifold.

  • Microplate scintillation counter.

II. Assay Workflow

The following diagram illustrates the key steps in the competitive binding assay workflow.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare serial dilutions of SMT and other inhibitors C Add inhibitor dilutions and assay mix to 96-well plate A->C B Prepare assay mix: - NOS enzyme - Radioligand ([³H]-L-arginine) - Cofactors in assay buffer B->C D Incubate to reach binding equilibrium C->D E Transfer to filter plate and apply vacuum to separate bound from free radioligand D->E F Wash filters with ice-cold wash buffer E->F G Add scintillation cocktail to dried filters F->G H Quantify radioactivity using a microplate scintillation counter G->H I Plot % inhibition vs. inhibitor concentration H->I J Determine IC₅₀ value I->J K Calculate Ki using the Cheng-Prusoff equation J->K

Caption: Workflow for a competitive radioligand binding assay.

III. Detailed Methodology
  • Inhibitor Preparation: Prepare a stock solution of S-methylisothiourea sulfate in the assay buffer. Perform a serial dilution to create a range of concentrations that will span the expected IC₅₀ value.

  • Assay Setup: In a 96-well plate, for each data point, combine:

    • A fixed volume of the appropriate inhibitor dilution.

    • A fixed volume of the radioligand solution (at a concentration at or below its Kd).[9]

    • A fixed volume of the NOS enzyme preparation.

    • Include controls for total binding (no inhibitor) and non-specific binding (a high concentration of a known non-radioactive ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly transfer the contents of each well to the filter plate placed on a vacuum manifold. Apply vacuum to separate the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash each well of the filter plate multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding: For each inhibitor concentration, subtract the non-specific binding counts from the total binding counts.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which is the concentration of the inhibitor that displaces 50% of the radioligand.[10]

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[8]

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the enzyme.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The inclusion of appropriate controls for total and non-specific binding is crucial for data integrity. Furthermore, the determination of the Kd of the radioligand in a separate saturation binding experiment is a prerequisite for the accurate calculation of the Ki value for the inhibitor.[1] Reproducibility should be ensured by performing experiments in replicate.

Conclusion

Competitive binding assays provide a robust and quantitative method for validating the mechanism of action of S-methylisothiourea sulfate as a competitive inhibitor of nitric oxide synthase. By following the detailed protocols and data analysis steps outlined in this guide, researchers can confidently characterize the inhibitory properties of SMT and objectively compare its performance to other NOS inhibitors. This foundational understanding is essential for the effective application of SMT in a wide range of research and drug development endeavors.

References

  • Finding the dissociation constant ki for a competitive inhibitor. (2023, March 6). YouTube. Retrieved from [Link]

  • Lieu, C. A., & Arrhenius, T. (1999). Estimation of Ki in a Competitive Enzyme-Inhibition Model: Comparisons Among Three Methods of Data Analysis. Drug Metabolism and Disposition, 27(5), 584-588. Retrieved from [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

  • Qiang, W., Liu, J., & Lu, F. (1996). [Measurement of NOS activity by monitoring the conversion of 3H-arginine]. Zhonghua Yi Xue Za Zhi, 76(8), 567-571. Retrieved from [Link]

  • Finding ki of competitive inhibitor. (2021, May 11). YouTube. Retrieved from [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Retrieved from [Link]

  • Li, H., et al. (2000). Mechanistic Studies with Potent and Selective Inducible Nitric-oxide Synthase Dimerization Inhibitors. Journal of Biological Chemistry, 275(20), 15333-15342. Retrieved from [Link]

  • Bredt, D. S., & Snyder, S. H. (1990). Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation. In Methods in Enzymology (Vol. 196, pp. 175-195). Academic Press. Retrieved from [Link]

  • O'Loughlin, E. K., & O'Boyle, N. M. (2015). Computational Development of Selective nNOS Inhibitors: Binding Modes and Pharmacokinetic Considerations. Current Medicinal Chemistry, 22(14), 1718-1733. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Retrieved from [Link]

  • Park, Y. W., et al. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Analytical Biochemistry, 322(1), 12-21. Retrieved from [Link]

  • Li, H., et al. (1999). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. Proceedings of the National Academy of Sciences, 96(23), 13058-13063. Retrieved from [Link]

  • Lambert, L. E., et al. (1993). Characterization of the binding of [3H]-L-NG-nitro-arginine in rat brain. British Journal of Pharmacology, 109(2), 287-288. Retrieved from [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. Retrieved from [Link]

  • Shildneck, P. R., & Windus, W. (1934). s-methyl isothiourea sulfate. Organic Syntheses, 14, 83. Retrieved from [Link]

  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(3), 583-593. Retrieved from [Link]

  • The ABC's of Competitive Binding Assays with SPR. (2019, May 29). Nicoya Lifesciences. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Isothiourea-Based Inhibitors: From Early Leads to Clinical Candidates

For Researchers, Scientists, and Drug Development Professionals The isothiourea scaffold has proven to be a versatile pharmacophore, giving rise to potent inhibitors of key enzymatic targets, most notably nitric oxide sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiourea scaffold has proven to be a versatile pharmacophore, giving rise to potent inhibitors of key enzymatic targets, most notably nitric oxide synthases (NOS) and, more recently, dual-target agents entering clinical evaluation. Understanding the pharmacokinetic profile of these compounds is paramount for translating their potent in vitro activity into in vivo efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic properties of representative isothiourea-based inhibitors, highlighting the evolution of this chemical class from early-stage research tools to sophisticated clinical candidates.

Introduction: The Therapeutic Potential of Isothiourea-Based Inhibitors

Isothiourea-containing molecules have been extensively investigated as inhibitors of nitric oxide synthases, enzymes that play crucial roles in a myriad of physiological and pathological processes. Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in inflammatory conditions and septic shock, making selective iNOS inhibitors attractive therapeutic targets. More recently, the isothiourea moiety has been incorporated into multi-target ligands, such as Zevaquenabant (S-MRI-1867), a peripherally restricted dual inhibitor of the cannabinoid receptor 1 (CB1R) and iNOS, which has completed Phase 1 clinical trials for fibrotic diseases.[1][2][3]

This guide will compare the pharmacodynamic and, where available, pharmacokinetic properties of early-generation isothiourea-based NOS inhibitors, namely S-methylisothiourea (SMT) and S-ethylisothiourea (ETU), with the more clinically advanced Zevaquenabant. This comparison will illustrate the challenges and progress in optimizing the drug-like properties of this important class of inhibitors.

Comparative Pharmacodynamics: Potency and Selectivity

The primary measure of a drug's effect at the molecular level is its potency against its target. For isothiourea-based NOS inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Table 1: Comparative In Vitro Potency of Isothiourea-Based NOS Inhibitors

CompoundTargetAssay SystemPotency (EC50/Ki)Reference
S-Methylisothiourea (SMT) iNOSLPS-activated J774.2 macrophages~6 µM (EC50)[4]
eNOSBovine aortic endothelial cellsEquipotent with NG-methyl-L-arginine[1][2]
S-Ethylisothiourea (ETU/SEIT) iNOSLPS-activated J774.2 macrophages~10 µM (EC50)[5]
iNOS (human, purified)In vitro enzyme assay19 nM (Ki)[6]
eNOS (human, purified)In vitro enzyme assay39 nM (Ki)[6]
nNOS (human, purified)In vitro enzyme assay29 nM (Ki)[6]
Zevaquenabant (S-MRI-1867) iNOS-Potent inhibitor[3]
CB1R-5.7 nM (Ki)[7]

Note: Potency values can vary depending on the assay conditions.

As shown in Table 1, both SMT and ETU are potent inhibitors of iNOS.[1][4][5] ETU, in particular, demonstrates high potency against all three purified human NOS isoforms.[6] Zevaquenabant is also a potent iNOS inhibitor, in addition to its high affinity for the CB1 receptor.[3][7]

The in vivo pharmacodynamic effects of these compounds correlate with their in vitro potency, though they also hint at underlying pharmacokinetic differences. For instance, while both ETU and S-isopropylisothiourea are potent pressor agents in anesthetized rats, reflecting their inhibition of endothelial NOS (eNOS), SMT elicits only a weak pressor response at similar doses.[1][2] This suggests that SMT may have a different pharmacokinetic profile that limits its access to or activity at the eNOS enzyme in vivo.

A Tale of Two Profiles: Comparative Pharmacokinetics

Detailed pharmacokinetic data for early-generation isothiourea inhibitors like SMT and ETU are scarce in the public domain. The available literature suggests that these compounds may have limitations in their drug-like properties. For instance, S-ethylisothiourea is reported to have poor cellular penetration, which limits its in vivo efficacy.[6] This is a common challenge for small, polar molecules.

In stark contrast, Zevaquenabant has undergone extensive preclinical and clinical pharmacokinetic evaluation, showcasing a profile optimized for oral administration and peripheral action.

Zevaquenabant: A Case Study in Optimized Pharmacokinetics

Zevaquenabant was designed to have high oral bioavailability and be restricted to the periphery, thereby avoiding the central nervous system side effects that plagued earlier CB1R antagonists.[3] Preclinical studies in multiple species have borne out this design strategy.

Table 2: Preclinical Pharmacokinetic Parameters of Zevaquenabant (S-MRI-1867)

SpeciesOral Bioavailability (%)Plasma ClearanceVolume of DistributionKey FindingsReference
Mouse21-60%Moderate to lowHighGood permeability and metabolic stability. Negligible chiral conversion to the R-enantiomer.[8]
Rat21-60%Moderate to lowHighGood permeability and metabolic stability.[8]
Dog21-60%Moderate to lowHighGood permeability and metabolic stability.[8]
Monkey21-60%Moderate to lowHighGood permeability and metabolic stability.[8]

The preclinical data for Zevaquenabant reveals several key features of a well-developed drug candidate.[8] Despite low aqueous solubility, it achieves moderate oral bioavailability across species, indicating good permeability and metabolic stability.[8] Its high volume of distribution suggests extensive tissue distribution, which is desirable for targeting peripheral organs.[8] Furthermore, the negligible conversion to its inactive R-enantiomer ensures that the therapeutic effect is derived from the intended active molecule.[8]

A first-in-human Phase 1 clinical trial has been completed for Zevaquenabant, evaluating its safety, tolerability, and pharmacokinetics in healthy volunteers.[1] While detailed data from this trial are not yet fully published, its completion marks a significant milestone for this isothiourea-based inhibitor.

Experimental Protocols

To ensure the scientific integrity of pharmacokinetic studies, robust and validated experimental methodologies are essential. Below are representative protocols for key in vivo pharmacokinetic and in vitro ADME assays.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of an isothiourea-based inhibitor after oral and intravenous administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline) for both oral (PO) and intravenous (IV) administration.

  • Dosing:

    • IV group: A single bolus dose is administered via the tail vein.

    • PO group: A single dose is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the jugular or saphenous vein at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Diagram of a Typical In Vivo Pharmacokinetic Workflow

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis dosing_iv Intravenous (IV) Administration blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po Oral (PO) Administration dosing_po->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation storage Plasma Storage (-80°C) centrifugation->storage lcms LC-MS/MS Analysis storage->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis parameters Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) pk_analysis->parameters

Caption: Workflow for a typical preclinical pharmacokinetic study.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of an isothiourea-based inhibitor in liver microsomes.

Protocol:

  • Test System: Liver microsomes from relevant species (e.g., rat, dog, human) are used.

  • Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Bioanalysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Diagram of the In Vitro Metabolic Stability Assay Workflow

G start Test Compound + Liver Microsomes + NADPH Regenerating System incubation Incubation at 37°C start->incubation sampling Aliquots at Time Points incubation->sampling quenching Reaction Quenching (Cold Acetonitrile + IS) sampling->quenching centrifugation Protein Precipitation (Centrifugation) quenching->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (ln[% remaining] vs. time) lcms->data_analysis results Calculation of In Vitro Half-life data_analysis->results

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion and Future Perspectives

The journey of isothiourea-based inhibitors from potent but pharmacokinetically challenged molecules like SMT and ETU to a clinical-stage candidate like Zevaquenabant underscores the critical role of drug metabolism and pharmacokinetics (DMPK) in modern drug discovery. While early research focused heavily on in vitro potency, the development of Zevaquenabant highlights a more integrated approach where ADME properties are considered and optimized from the early stages of lead development.

For researchers working with isothiourea-based inhibitors, it is crucial to move beyond in vitro potency and embrace a more holistic view that includes early assessment of pharmacokinetic properties. The protocols and comparative data presented in this guide offer a framework for such an approach. As our understanding of the therapeutic targets of isothiourea-based inhibitors continues to grow, a concomitant focus on optimizing their pharmacokinetic profiles will be essential for translating their promise into new medicines.

References

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(2), 510–516. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114(2), 510-516. [Link]

  • Cinar, R., Iyer, M. R., & Kunos, G. (2020). The therapeutic potential of second and third generation CB1R antagonists. Pharmacology & therapeutics, 208, 107477. [Link]

  • Al-Zoubi, R., et al. (2022). In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis. Drug Metabolism and Disposition, 50(10), 1315-1325. [Link]

  • Liaudet, L., et al. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric Oxide, 2(3), 155-164. [Link]

  • Bertin Bioreagent. (n.d.). S-ethyl Isothiourea (hydrobromide). [Link]

  • Szabó, C., Southan, G. J., & Thiemermann, C. (1994). Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase. Proceedings of the National Academy of Sciences of the United States of America, 91(26), 12472–12476. [Link]

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